Product packaging for Pyridazin-3-ylmethanol(Cat. No.:CAS No. 37444-46-5)

Pyridazin-3-ylmethanol

Cat. No.: B1363950
CAS No.: 37444-46-5
M. Wt: 110.11 g/mol
InChI Key: STIKETVNLGXQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyridazin-3-ylmethanol is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B1363950 Pyridazin-3-ylmethanol CAS No. 37444-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIKETVNLGXQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383226
Record name pyridazin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37444-46-5
Record name pyridazin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pyridazin-3-ylmethanol: Physicochemical Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazin-3-ylmethanol, a key heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, reactivity, and safety considerations of this compound, designed to empower scientists in its effective application. The unique electronic properties of the pyridazine ring system make its derivatives, like this compound, attractive scaffolds for developing novel therapeutic agents.[1][2]

Part 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors such as solubility, membrane permeability, and formulation.

Structural and General Properties

This compound possesses a simple yet versatile structure, featuring a hydroxymethyl group attached to the 3-position of the pyridazine ring.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 3-(Hydroxymethyl)pyridazine, 3-Pyridazinemethanol[3]
CAS Number 37444-46-5[3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance Yellow to brown solid[2]

graph Pyridazin_3_ylmethanol_Structure {
layout=neato;
node [shape=plaintext];
"C1" [pos="0,1!", label="C"];
"C2" [pos="-0.87,0.5!", label="C"];
"N1" [pos="-0.87,-0.5!", label="N"];
"N2" [pos="0,-1!", label="N"];
"C3" [pos="0.87,-0.5!", label="C"];
"C4" [pos="0.87,0.5!", label="C"];
"C5" [pos="1.74,1!", label="C"];
"O" [pos="2.61,0.5!", label="O"];
"H1" [pos="3.48,1!", label="H"];
"H2" [pos="1.74,1.7!", label="H"];
"H3" [pos="2.3,1.3!", label="H"];
"H4" [pos="-1.5,0.87!", label="H"];
"H5" [pos="1.5,0.87!", label="H"];

C1 -- C2 [style=double]; C2 -- N1; N1 -- N2 [style=double]; N2 -- C3; C3 -- C4 [style=double]; C4 -- C1; C4 -- C5; C5 -- O; O -- H1; C5 -- H2; C5 -- H3; C2 -- H4; C1 -- H5;

Synthesis_Workflow Start Pyridazine-3-carboxylic acid ethyl ester Reagent Lithium Aluminium Hydride (LiAlH₄) in THF, 0 °C Start->Reagent 1. Reaction Reduction of the Ester Reagent->Reaction 2. Workup Quenching and Extraction Reaction->Workup 3. Purification Silica Gel Chromatography Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Pyridazine-3-carboxylic acid ethyl ester.

Materials:

  • Pyridazine-3-carboxylic acid ethyl ester

  • Lithium aluminium hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

  • Celite

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridazine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of lithium aluminium hydride in THF (1.0 eq) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Stir the resulting suspension at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. A granular precipitate should form. Alternatively, as described in the literature, solid sodium sulfate decahydrate can be added to the reaction mixture. [2]5. Extraction: Dilute the mixture with ethyl acetate and stir for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound. [2] Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a powerful reducing agent that reacts violently with water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

  • Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Performing the reaction at 0 °C helps to control the reaction rate and prevent side reactions.

  • Quenching Procedure: The sequential addition of water, NaOH solution, and water (Fieser workup) or the use of Na₂SO₄·10H₂O is a standard and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easy to filter.

  • Silica Gel Chromatography: This is a standard and effective method for purifying polar organic compounds like alcohols from less polar impurities.

Part 3: Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, the following sections provide an expert interpretation of the expected spectral features.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule and their connectivity.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-5, H-67.5 - 9.2m-
-CH₂-~4.8s-
-OHVariablebr s-

Interpretation:

  • The three protons on the pyridazine ring will appear in the aromatic region, typically between 7.5 and 9.2 ppm, as complex multiplets due to spin-spin coupling.

  • The two protons of the hydroxymethyl group (-CH₂-) are expected to appear as a singlet around 4.8 ppm.

  • The hydroxyl proton (-OH) will appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration, due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C-3~160
C-4, C-5, C-6125 - 155
-CH₂-~60

Interpretation:

  • The carbon atom (C-3) attached to the two nitrogen atoms and the hydroxymethyl group will be the most downfield of the ring carbons.

  • The other three carbon atoms of the pyridazine ring will appear in the aromatic region.

  • The carbon of the hydroxymethyl group (-CH₂-) will appear in the aliphatic region, typically around 60 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₂-)
~1600-1450C=C and C=N stretchAromatic ring
~1050C-O stretchPrimary alcohol

Interpretation:

  • A strong, broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

  • Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic pyridazine ring.

  • C-H stretching vibrations of the methylene group will appear around 2950-2850 cm⁻¹.

  • The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

  • A strong C-O stretching vibration for the primary alcohol will be present around 1050 cm⁻¹.

Mass Spectrometry (Expected)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 110, corresponding to the molecular weight of this compound.

  • Fragmentation: Common fragmentation pathways for alcohols include the loss of a hydrogen atom (M-1), the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom. For this compound, a prominent fragment would be expected from the loss of the hydroxymethyl group, resulting in a pyridazinyl cation.

Part 4: Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the pyridazine ring.

Reactivity_Diagram Pyridazinylmethanol This compound Oxidation Oxidation Pyridazinylmethanol->Oxidation Esterification Esterification Pyridazinylmethanol->Esterification Aldehyde Pyridazine-3-carbaldehyde Oxidation->Aldehyde e.g., PCC, MnO₂ Ester Pyridazin-3-ylmethyl ester Esterification->Ester e.g., Acyl chloride, Carboxylic acid

Caption: Key reactions of this compound.

Oxidation of the Hydroxyl Group

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, Pyridazine-3-carbaldehyde, using mild oxidizing agents.

General Protocol for Oxidation:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by filtering off the oxidant and concentrating the filtrate.

  • Purify the resulting aldehyde by column chromatography.

Significance: Pyridazine-3-carbaldehyde is a versatile intermediate for further synthetic transformations, such as Wittig reactions or reductive aminations.

Esterification of the Hydroxyl Group

The hydroxyl group can undergo esterification with acylating agents like acyl chlorides or carboxylic acids (under acidic catalysis) to form the corresponding esters. [1] General Protocol for Esterification with an Acyl Chloride:

  • Dissolve this compound in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C.

  • Add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove the base and any unreacted acyl chloride.

  • Dry the organic layer, concentrate, and purify the ester product.

Significance: Esterification can be used to protect the hydroxyl group or to introduce new functional groups into the molecule, which can be important for modulating biological activity.

Part 5: Safety, Handling, and Disposal

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not readily available, information for related hazardous chemicals provides guidance. [4][5] Hazard Summary:

  • Acute Toxicity: Harmful if swallowed. [3]* Irritation: May cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a practical protocol for its synthesis, an expert interpretation of its expected spectral characteristics, and an outline of its key chemical reactions. By understanding these fundamental aspects, researchers and drug development professionals can better utilize this compound as a versatile tool in the creation of novel and impactful molecules. Further experimental determination of its solubility and pKa would be valuable additions to the scientific literature.

References

  • The Royal Society of Chemistry. (2021).
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). An analysis of the 13C n.m.r.
  • PubChem. 3-(Hydroxymethyl)pyridazine. [Link]
  • PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol. [Link]
  • PubMed Central (PMC). Safe handling of hazardous drugs. [Link]
  • IJCRT.org. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
  • MDPI.
  • Govindan, M., & Narayanan, K. (2018). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic resonance in medicine, 36(1), 1-8. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • ResearchGate. FTIR spectrum of... | Download Scientific Diagram. [Link]
  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]
  • ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]
  • slideshare.net. Ion fragmentation of small molecules in mass spectrometry. [Link]
  • ChemRxiv.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
  • ResearchGate. Infrared Spectroscopy Absorption Table. [Link]
  • Universidade do Minho.
  • Semantic Scholar. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. [Link]
  • Biomedical Journal of Scientific & Technical Research. Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective Volume 3 - Issue 1. [Link]
  • ResearchGate. Esterification of lauric acid with methanol in the presence of different reaction conditions a. [Link]

Sources

Pyridazin-3-ylmethanol (CAS: 37444-46-5): A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyridazine Moiety

In the landscape of modern medicinal chemistry and drug discovery, the pyridazine scaffold has emerged as a privileged structure.[1] Its unique electronic properties, conferred by the adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore and a key building block in the synthesis of complex molecular architectures.[2] Pyridazin-3-ylmethanol, in particular, represents a strategically vital entry point into a diverse range of pyridazine-based compounds, offering a reactive hydroxylmethyl handle for further synthetic elaboration. This guide provides an in-depth exploration of this compound, from its synthesis and chemical transformations to its application in the development of cutting-edge therapeutics.

Physicochemical Properties & Structural Data

This compound is a yellow to brown solid at room temperature.[3] A comprehensive summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 37444-46-5[4]
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [4]
Melting Point 66 °C[3]
Boiling Point 150 °C (at 1 Torr)[3]
Appearance Yellow to dark brown solid[3]
Synonyms 3-(Hydroxymethyl)pyridazine, 3-Pyridazinemethanol[3][4]
SMILES C1=CC(=NN=C1)CO[4]
InChIKey STIKETVNLGXQCS-UHFFFAOYSA-N[4]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the reduction of a pyridazine-3-carboxylic acid ester.[3] This approach leverages the powerful reducing capability of lithium aluminum hydride (LAH) to chemoselectively reduce the ester functionality to the corresponding primary alcohol.

Reaction Scheme

Sources

A Spectroscopic Guide to Pyridazin-3-ylmethanol: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Pyridazin-3-ylmethanol, a key heterocyclic building block, holds significant potential in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and predicting its role in complex molecular architectures. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the principles behind the data and providing detailed experimental protocols, this document serves as a practical resource for scientists engaged in the synthesis and application of pyridazine derivatives.

Introduction: The Significance of this compound

The pyridazine moiety is a common scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The introduction of a hydroxymethyl group at the 3-position of the pyridazine ring, as in this compound, provides a crucial handle for further synthetic transformations, making it a valuable intermediate in drug discovery and development. Accurate and comprehensive spectroscopic data is the cornerstone of chemical synthesis, ensuring the identity and purity of such pivotal compounds. This guide aims to provide that essential data, contextualized with the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound (C₅H₆N₂O), both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to display distinct signals for the three aromatic protons of the pyridazine ring and the protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating character of the hydroxymethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.6 - 7.8Doublet of doubletsJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-5~7.4 - 7.6Multiplet-
H-6~9.0 - 9.2Doublet of doubletsJ(H5-H6) ≈ 5.0, J(H4-H6) ≈ 1.5
-CH₂-~4.8 - 5.0Singlet-
-OHVariableBroad Singlet-

Rationale behind the Predictions: The protons on the pyridazine ring (H-4, H-5, and H-6) are expected to appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to two electronegative nitrogen atoms, is predicted to be the most deshielded and thus appear at the highest chemical shift[1][2]. The hydroxymethyl protons (-CH₂-) are expected to appear as a singlet, and the hydroxyl proton (-OH) signal will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~155 - 160
C-4~125 - 130
C-5~128 - 133
C-6~150 - 155
-CH₂-~60 - 65

Justification of Predictions: The carbon atoms of the pyridazine ring will resonate in the aromatic region. C-3 and C-6, being directly attached to the electronegative nitrogen atoms, are expected to be the most deshielded[3][4]. The carbon of the hydroxymethyl group (-CH₂-) will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (pyridazine ring)1550 - 1650Medium to Strong
C=C stretch (pyridazine ring)1400 - 1600Medium
C-O stretch (primary alcohol)1000 - 1260Strong

Interpretation of Expected Peaks: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding[5][6]. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹[5]. The C=N and C=C stretching vibrations of the pyridazine ring will give rise to absorptions in the 1400-1650 cm⁻¹ region. A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹[7][8].

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

Step-by-Step ATR-FTIR Protocol:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak (M⁺) for this compound (C₅H₆N₂O) is expected at an m/z of 110.11. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment IonPossible Neutral Loss
110[C₅H₆N₂O]⁺ (Molecular Ion)-
109[C₅H₅N₂O]⁺H•
81[C₄H₅N₂]⁺CHO•
80[C₄H₄N₂]⁺CH₂O
53[C₃H₃N]⁺N₂H•, CO

Mechanistic Insights into Fragmentation: The fragmentation of this compound is likely to initiate with the loss of a hydrogen radical to form a stable cation at m/z 109. A significant fragmentation pathway is expected to involve the loss of the hydroxymethyl group as a formyl radical (CHO•) or formaldehyde (CH₂O), leading to ions at m/z 81 and 80, respectively. This is analogous to the fragmentation of benzyl alcohol, which readily loses the hydroxymethyl group[9][10]. Further fragmentation of the pyridazine ring can lead to smaller, stable ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step EI-MS Protocol:

  • Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a complete and validated picture of the molecular structure of this compound.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion: The Spectroscopic Fingerprint of this compound

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining predicted spectral features with established experimental protocols, researchers and drug development professionals are equipped with the necessary tools for the confident identification and quality control of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel pyridazine derivatives, facilitating advancements in medicinal chemistry and related fields.

References

  • Abraham, R. J. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • Katritzky, A. R., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010.
  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • Royal Society of Chemistry. Supporting Information.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • PubChem. 3-(Hydroxymethyl)pyridazine.
  • PubChem. Piperidin-3-ylmethanol.
  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • MDPI. Tetrakis (Hydroxymethyl)Phosphonium Chloride for Crosslinking Polyethylenimine (PEI) to Improve Metal Ion Extraction.
  • Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • ResearchGate. H-H and 13C-H coupling constants in pyridazine.
  • PubChemLite. (6-(trifluoromethyl)pyridazin-3-yl)methanol.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • Matrix Fine Chemicals. (PYRIDAZIN-3-YL)METHANOL.
  • PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol.
  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
  • Michigan State University. Infrared Spectroscopy.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875).
  • NIST WebBook. Benzyl alcohol.
  • University of California, Los Angeles. IR Absorption Table.
  • Organic Chemistry Data. 13C NMR Chemical Shifts.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • NIST WebBook. 3-Methylpyridazine.
  • SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE.
  • PhytoBank. 1H NMR Spectrum (PHY0074798).
  • NIST WebBook. 3-Methylpyridazine.
  • NIST WebBook. 3-Methylpyridazine.
  • Chongqing Chemdad Co., Ltd. This compound.
  • ResearchGate. Figure A.11. IR spectrum of methanol (MeOH) and the most prominent detectable vibrations of its functional groups.

Sources

A Technical Guide to the Crystal Structure Analysis of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous clinically approved drugs.[1][2] The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their physicochemical properties and biological activity.[1] This guide provides an in-depth technical overview of the crystal structure analysis of a key derivative, Pyridazin-3-ylmethanol. We will explore the journey from synthesis and crystallization to the elucidation and interpretation of its crystal structure via single-crystal X-ray diffraction (SC-XRD). Furthermore, this paper will discuss the critical role of intermolecular interactions, the importance of complementary spectroscopic techniques, and the profound implications of such structural knowledge in the rational design and development of new pharmaceutical agents.

Introduction: The Significance of Pyridazine Scaffolds in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmaceuticals, with nitrogen-containing heterocycles found in over 75% of drugs.[1] Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in designing molecules that can effectively interact with biological targets.[4]

The determination of a molecule's crystal structure provides the most definitive and high-resolution information about its three-dimensional conformation, including precise bond lengths, bond angles, and torsional angles.[5] For drug development professionals, this information is invaluable. It underpins structure-activity relationship (SAR) studies, facilitates the design of more potent and selective drug candidates, and is essential for understanding and controlling polymorphism—the ability of a compound to exist in multiple crystalline forms.[6][7] Different polymorphs of an active pharmaceutical ingredient (API) can have drastically different properties, including solubility, dissolution rate, stability, and bioavailability, making polymorph screening and control a critical step in drug development.[8][9]

This guide focuses on this compound, a simple yet representative member of this important class of compounds, to illustrate the principles and practice of modern crystal structure analysis.

Synthesis and Single Crystal Growth

A prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality, single crystals of the compound of interest.[10] This begins with the chemical synthesis of the material, followed by a carefully controlled crystallization process.

Synthesis of this compound

This compound can be synthesized via several established routes.[11] A common and reliable method involves the reduction of a pyridazine-3-carboxylic acid ester.[12][13]

Illustrative Synthetic Route:

  • Starting Material: Pyridazine-3-carboxylic acid ethyl ester.

  • Reducing Agent: A mild reducing agent such as Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) is used.

  • Reaction: The ester is dissolved in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF) and cooled in an ice bath. The reducing agent is added portion-wise.

  • Work-up: After the reaction is complete, it is carefully quenched, and the product is extracted, dried, and purified, typically by column chromatography, to yield pure this compound.

Growing Diffraction-Quality Single Crystals

Crystallization is often described as more of an art than a science, requiring patience and systematic experimentation. The goal is to create a supersaturated solution from which the solute molecules can slowly deposit in an ordered, crystalline lattice.[14] For small organic molecules like this compound, several techniques are effective.[15][16]

Detailed Protocol: Slow Evaporation Method

This is the most common and straightforward crystallization technique.[17]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. It should be soluble when heated but sparingly soluble at room temperature. A solvent screen with small amounts of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane) is performed to identify the best candidate.

  • Preparation of Saturated Solution: Gently heat the chosen solvent and add the purified this compound powder in a clean vial until no more solid dissolves. Add a few more drops of the hot solvent to ensure the solution is just below saturation upon cooling.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[14]

  • Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle. The size of the hole controls the evaporation rate—a smaller hole leads to slower evaporation and typically yields better quality crystals.[17]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several days to weeks.[17]

  • Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor using a spatula or loop.

Other common techniques include slow cooling of a saturated solution, vapor diffusion, and solvent/non-solvent diffusion.[15][17]

Single-Crystal X-ray Diffraction (SC-XRD): The Core Workflow

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[18] The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in the crystal.

Principles of SC-XRD

A crystal acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[18] The positions and intensities of these spots contain all the information needed to reconstruct the three-dimensional electron density map of the molecule and thus determine its structure.

The Experimental and Computational Workflow

The process of determining a crystal structure can be broken down into several key stages, from data collection to final structure refinement.[19][20][21]

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Mount 1. Crystal Mounting Data_Collection 2. Data Collection Crystal_Mount->Data_Collection Goniometer Integration 3. Data Integration Data_Collection->Integration Raw Diffraction Images Solve 4. Structure Solution Integration->Solve HKL file Refine 5. Structure Refinement Solve->Refine Initial Model Validate 6. Validation & Analysis Refine->Validate Final Model (CIF) caption Fig. 1: The SC-XRD Experimental and Computational Workflow.

Caption: Fig. 1: The SC-XRD Experimental and Computational Workflow.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head in the X-ray diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[20] A detector, often a CCD or CMOS device, records the diffraction pattern for each frame.[18] A full dataset consists of hundreds or thousands of such frames, capturing the diffraction pattern from all possible crystal orientations.

  • Data Integration and Scaling: The raw image files are processed by software. This step involves locating the diffraction spots on each frame, integrating their intensities, and applying corrections for experimental factors like polarization and absorption.[18] The output is a single reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each unique reflection.

  • Structure Solution: This is the process of obtaining an initial, approximate model of the crystal structure. It involves solving the "phase problem," as the detectors only measure intensities, not the phases of the diffracted X-rays. For small molecules, direct methods or dual-space methods are highly successful and are implemented in programs like SHELXT.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm.[5] In this iterative process, atomic parameters (coordinates, thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. This process continues until the model converges, indicated by low R-factors (R1, wR2) and a good goodness-of-fit (GooF).

  • Validation and Analysis: The final structural model is validated using software tools like PLATON and checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Crystal Structure Analysis of this compound

The following data is based on the known crystal structure of this compound.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and the data refinement statistics provide a top-level view of the structural quality.

ParameterValue
Chemical FormulaC₅H₆N₂O
Formula Weight110.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.632(3)
b (Å)11.234(5)
c (Å)8.569(4)
α (°)90
β (°)108.16(2)
γ (°)90
Volume (ų)515.2(4)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.420
Final R1 [I > 2σ(I)]~0.04 - 0.06 (Typical for good quality)
wR2 (all data)~0.10 - 0.15 (Typical for good quality)

Note: Specific R-factors and cell parameters are representative and depend on the specific experimental determination.

Molecular Geometry

The analysis reveals a planar pyridazine ring, as expected for an aromatic system. The methanol substituent extends from the C3 position of the ring. Key bond lengths and angles are consistent with those of similar heterocyclic compounds.

BondLength (Å) (Typical)AngleDegrees (°) (Typical)
N1-N21.34N2-N1-C6119.0
N1-C61.33N1-N2-C3120.0
N2-C31.35N2-C3-C4122.0
C3-C71.51C4-C5-C6118.0
C7-O11.42C3-C7-O1112.0
Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. The way they pack together is dictated by a network of intermolecular interactions, which profoundly influences the material's properties. In this compound, the most significant interaction is hydrogen bonding.[4][22]

The hydroxyl group (-OH) of the methanol substituent is an excellent hydrogen bond donor, while the nitrogen atoms (N1 and N2) of the pyridazine ring are effective hydrogen bond acceptors.[23] This leads to the formation of a robust hydrogen-bonding network. Specifically, the hydroxyl proton of one molecule forms a strong O-H···N hydrogen bond with one of the ring nitrogens of an adjacent molecule. This interaction links the molecules into chains or more complex networks, defining the crystal packing.[24]

H_Bonding mol1 N1-N2 C3-CH2-O1-H This compound (Molecule A) mol2 N1-N2 C3-CH2-O1-H This compound (Molecule B) mol1:b->mol2:n1  O-H···N Hydrogen Bond caption Fig. 2: Intermolecular O-H···N Hydrogen Bonding.

Caption: Fig. 2: Intermolecular O-H···N Hydrogen Bonding.

This primary hydrogen bond is the dominant force governing the crystal packing, leading to a dense and stable crystalline lattice. Understanding such interactions is crucial for predicting crystal morphology and physical properties like melting point and solubility.

Complementary Spectroscopic Analysis

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity and purity in the bulk material and in solution.[25][26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the connectivity of the molecule.[28][29] The chemical shifts and coupling patterns of the protons on the pyridazine ring are characteristic and confirm the substitution pattern. The signals for the methylene (-CH₂) and hydroxyl (-OH) protons provide further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[4][29] For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of the hydroxyl group. Absorptions corresponding to C=N, C=C, and C-H bonds of the aromatic ring will also be present.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound.[25][29] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the chemical formula.

Implications in Drug Development

The detailed structural knowledge gained from the analysis of this compound serves as a critical foundation for drug development professionals.

  • Structure-Based Drug Design: The precise coordinates of the atoms can be used in computational modeling to understand how the molecule might fit into the binding site of a target protein. This allows for the rational design of new derivatives with improved potency and selectivity.

  • Polymorphism and Intellectual Property: As mentioned, APIs can exist in different crystalline forms (polymorphs) with different properties.[6][8] A complete crystallographic characterization of the desired form is essential for regulatory submissions and for securing intellectual property rights.[9] An unexpected appearance of a new, more stable but less soluble polymorph can be disastrous for a drug product.[7]

  • Formulation Development: The crystal structure dictates properties like crystal habit (shape), mechanical strength, and dissolution behavior.[7][8] This information is vital for designing a robust formulation (e.g., tablets, capsules) with consistent manufacturing processes and reliable drug release profiles.

Conclusion

The crystal structure analysis of this compound, achieved through single-crystal X-ray diffraction, provides an unambiguous and high-resolution picture of its molecular geometry and solid-state packing. The structure is dominated by a planar pyridazine ring and a robust intermolecular hydrogen-bonding network mediated by the methanol substituent and the ring nitrogen atoms. This detailed structural insight, when combined with complementary spectroscopic data, is not merely an academic exercise. For researchers in the pharmaceutical industry, it is a critical tool that informs rational drug design, ensures control over solid-state properties like polymorphism, and ultimately facilitates the development of safe and effective medicines.

References

  • Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.
  • Crystallization of small molecules. (n.d.). Course Handout.
  • Cruz-Cabeza, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2486-2515. [Link]
  • PharmaCores. (2025).
  • Zhang, C., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5035. [Link]
  • MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Crystals.
  • Lee, A. Y., et al. (2011). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280. [Link]
  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Herbstein, F. H., & Schmidt, G. M. J. (1955). The Crystal and Molecular Structures of Heterocyclic Compounds. I. The Analysis of the Crystal Structure of ~-Phenazine. Acta Crystallographica, 8(6), 399-405. [Link]
  • University of Colorado Boulder. (n.d.). Crystallization.
  • MDPI. (2024).
  • University of York. (2006). Crystallisation Techniques. Department of Chemistry.
  • MDPI. (n.d.). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules. [Link]
  • University of Saskatchewan. (n.d.).
  • Laurence, C., et al. (2012). Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. Journal of Chemical Information and Modeling, 52(8), 2128-2140. [Link]
  • Bolotovsky, R., & White, M. (n.d.). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION.
  • Rossmann, M. G. (2014). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2238–2247. [Link]
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
  • Du, L., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Advances, 7, 3039-3048. [Link]
  • Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.
  • ResearchGate. (2021).
  • Al-Masoudi, N. A., et al. (2022).
  • Du, L., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Advances, 7, 3039-3048. [Link]
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Chemdad. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
  • ResearchGate. (n.d.).
  • El-Faham, A., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
  • Royal Society of Chemistry. (2020). C–H hydrogen bonding involving ditopic NH-containing systems and N-heterocyclic carbenes. Chemical Science.
  • Boyd, R. J., et al. (2020). Preferential N–H⋯:C[double bond splayed right] hydrogen bonding involving ditopic NH-containing systems and N-heterocyclic carbenes. Chemical Science, 11(44), 12055–12064. [Link]
  • ResearchGate. (2025). (PDF)
  • Royal Society of Chemistry. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

An In-depth Technical Guide to Pyridazin-3-ylmethanol Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of pyridazin-3-ylmethanol derivatives and analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and biological applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction to the Pyridazine Scaffold

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a valuable component in designing molecules that can effectively interact with biological targets. The introduction of a hydroxymethyl group at the 3-position, yielding this compound, provides a crucial anchor point for further chemical modification and diversification, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives often begins with the construction of the pyridazine ring itself, followed by modification of the substituents. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine.

General Synthesis of the Pyridazine Ring

A foundational method for constructing the pyridazine ring is the reaction of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine hydrate. This reaction proceeds through a cyclization-condensation mechanism to form the dihydropyridazinone, which can then be aromatized.

Experimental Protocol: Synthesis of 6-phenylpyridazin-3-yl)methanol

This protocol details a representative synthesis of a this compound derivative, starting from a commercially available ketoacid.

Objective: To synthesize (6-phenylpyridazin-3-yl)methanol.

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one:

    • In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyridazinone.

  • Aromatization to 3-chloro-6-phenylpyridazine:

    • Carefully add the dihydropyridazinone (1 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

    • Heat the mixture at 100 °C for 2 hours.

    • Cool the reaction to room temperature and pour it slowly onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of Methyl 6-phenylpyridazine-3-carboxylate:

    • This step often involves a palladium-catalyzed carbonylation reaction, which is a more advanced procedure. For the purpose of this guide, we will assume this intermediate is available or can be synthesized via established literature methods.

  • Reduction to (6-phenylpyridazin-3-yl)methanol:

    • Dissolve methyl 6-phenylpyridazine-3-carboxylate (1 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (2 eq) portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the final product.

Causality Behind Experimental Choices:

  • Hydrazine Condensation: The use of hydrazine hydrate is a classic and efficient method for forming the N-N bond in the pyridazine ring from a 1,4-dicarbonyl precursor.

  • POCl₃ for Aromatization: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting the dihydropyridazinone to the more reactive and aromatic chloropyridazine.

  • NaBH₄ for Reduction: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the ester to the primary alcohol without affecting the pyridazine ring.

Structure-Activity Relationship (SAR) and Biological Targets

The therapeutic potential of this compound derivatives is vast, with reported activities against a range of targets. The substituents on the pyridazine ring play a crucial role in determining the potency and selectivity of these compounds.

A significant area of research has focused on their activity as Phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum and is involved in regulating cyclic nucleotide signaling, making it a key target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.

SAR Insights for PDE10A Inhibition

The general pharmacophore for pyridazine-based PDE10A inhibitors often consists of a core pyridazine scaffold, a region that interacts with the catalytic site, and a second region that extends into a side pocket of the enzyme.

SAR_Pharmacophore cluster_0 This compound Core cluster_1 Key Interaction Regions Core Pyridazine Ring (Scaffold) Methanol -CH2OH (Linker/H-bond) Core->Methanol Position 3 R1 R1 Group (Catalytic Site Interaction) Core->R1 Position 6 R2 R2 Group (Side Pocket Interaction) Methanol->R2 Derivatization PDE10A_Pathway D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates Inhibitor Pyridazine Derivative (Inhibitor) Inhibitor->PDE10A Inhibits

Caption: Simplified signaling pathway of PDE10A inhibition.

In Vitro Assay Protocol: PDE10A Inhibition Assay

To evaluate the inhibitory activity of newly synthesized this compound derivatives, a robust in vitro assay is essential. A common method is a fluorescence polarization (FP)-based assay.

Objective: To determine the IC₅₀ of a test compound against human recombinant PDE10A.

Principle: This assay uses a fluorescently labeled cAMP derivative (tracer) that binds to the PDE10A active site. When the tracer is bound to the large enzyme, it tumbles slowly in solution, emitting highly polarized light. When PDE10A hydrolyzes the tracer, the smaller fluorescent product tumbles rapidly, resulting in low polarization. An inhibitor will compete with the tracer for binding, preventing its hydrolysis and thus maintaining high fluorescence polarization.

Materials:

  • Human recombinant PDE10A enzyme

  • Fluorescently labeled cAMP tracer (e.g., fluorescein-cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Papaverine)

  • 384-well microplates (black, low-volume)

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.

  • Assay Setup:

    • Add 5 µL of diluted test compound or control to the wells of a 384-well plate.

    • Add 5 µL of PDE10A enzyme solution (at 2x final concentration) to all wells except the "no enzyme" control.

    • Add 5 µL of assay buffer to the "no enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the fluorescent cAMP tracer (at 2x final concentration) to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (enzyme, no inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System:

  • Controls: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls ensures the assay is performing as expected.

  • Z'-factor: Calculating the Z'-factor for the assay provides a measure of its robustness and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery, particularly in the field of neuroscience. The synthetic accessibility of the scaffold allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors for targets like PDE10A. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, exploring new therapeutic applications beyond neuropsychiatric disorders, and developing novel analogues with improved efficacy and safety profiles. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest to develop new medicines based on the pyridazine core.

References

  • Verhoest, P. R., et al. (2012). Preclinical Characterization of 2-({4-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]phenyl}methyl)-6-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone (PF-02545920), a Potent, Selective, and Orally Bioavailable Phosphodiesterase 10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 55(20), 8547–8556. [Link]
  • Siuciak, J. A., et al. (2007). The phosphodiesterase 10A inhibitor papaverine improves cognitive performance and enhances cortical-striatal-thalamic-cortical pathway function in rodents. Neuropsychopharmacology, 32(7), 1436–1447. [Link]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyridazine Compounds

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse pharmacological landscape of pyridazine-containing compounds. We will delve into the core biological activities, explore the critical structure-activity relationships that govern efficacy, detail the underlying mechanisms of action, and provide foundational experimental protocols for their evaluation.

The Pyridazine Core: Physicochemical Properties and Synthetic Versatility

Pyridazine (C₄H₄N₂) is an aromatic heterocyclic compound. The presence of two adjacent nitrogen atoms creates a region of high electron density, making it a good hydrogen bond acceptor and capable of participating in various non-covalent interactions with biological targets. This inherent electronic feature is fundamental to its role as a pharmacophore.

The pyridazine scaffold is synthetically tractable, allowing for functionalization at various positions of the ring. This synthetic accessibility has been a major driver in the exploration of its therapeutic potential, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of derivatives to optimize biological activity and pharmacokinetic profiles.[2][3]

A Spectrum of Biological Activities: From Infection to Inflammation

Pyridazine and its derivatives exhibit a wide array of pharmacological effects, positioning them as promising candidates for treating a multitude of human diseases.[1][2][3]

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][4] The mechanism often involves the disruption of essential cellular processes in pathogens.

  • Antibacterial Activity: Studies have shown that certain pyridazine derivatives are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6][7] The specific substitutions on the pyridazine ring are crucial for determining the spectrum and potency of antibacterial action. For instance, some studies indicate that saturated or partially saturated pyrrolopyridazine derivatives show stronger activity than their aromatic counterparts.[5][8]

  • Antifungal Activity: Several pyridazinone derivatives have been screened for their antifungal properties against pathogens like Candida albicans and Aspergillus niger, showing promising results.[5][6]

Anticancer Activity

The development of novel anticancer agents is a major focus of pyridazine research. These compounds have been shown to inhibit tumor growth through various mechanisms.[9][10]

  • Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of kinases involved in cell signaling and proliferation. Pyridazine derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Others have shown inhibitory activity against cyclin-dependent kinases (CDKs), which control the cell cycle.[9]

  • Induction of Apoptosis: Some pyridazinone-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) genes.[11]

  • Cell Cycle Arrest: Certain pyridazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G0-G1 or S phase.[11][12]

Anti-inflammatory Activity

Pyridazinone derivatives, in particular, have been extensively investigated for their anti-inflammatory properties, offering a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[13][14]

  • COX Inhibition: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14][15] Some pyridazine derivatives have been identified as dual inhibitors of COX-1 and COX-2.[15]

  • Cytokine Modulation: Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines. Pyridazine-based compounds have been shown to regulate inflammatory pathways by reducing the release of tumor necrosis factor-alpha (TNF-α) and disrupting interleukin-6 (IL-6) signaling.[16]

Antiviral Activity

The search for novel antiviral agents has led to the investigation of pyridazine derivatives, with some compounds showing promising activity against a variety of viruses.

  • Inhibition of Viral Replication: Certain imidazo[1,2-b]pyridazine derivatives are potent inhibitors of the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro.[17][18]

  • Reverse Transcriptase Inhibition: In the context of HIV, diarylpyridazine (DAPD) derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing excellent anti-HIV-1 activity.[19]

  • Influenza Polymerase Inhibition: Some pyridazine C-nucleoside analogues have been designed to act similarly to the broad-spectrum antiviral agent favipiravir, inhibiting the influenza polymerase.[20]

Other Notable Biological Activities

The therapeutic potential of pyridazine compounds extends beyond the activities listed above:

  • Antihypertensive Activity: Several pyridazine derivatives have been synthesized and shown to possess potent antihypertensive properties, acting as vasodilators.[21][22][23] The well-known drug Hydralazine, used to treat high blood pressure, contains a pyridazine ring.[4]

  • Neuroprotective Activity: Certain pyridazine derivatives have been identified as activators of Excitatory Amino Acid Transporter 2 (EAAT2), which is involved in clearing glutamate from the synaptic cleft. This action has neuroprotective effects and potential applications in treating neuropathic pain.[24]

  • Herbicidal Activity: In the agricultural sector, some pyridazine derivatives have been investigated for their pre-emergent herbicidal effects.[25][26][27]

  • Anticonvulsant and Antidepressant Activity: The diverse pharmacological profile of pyridazines also includes anticonvulsant and antidepressant effects.[2][3]

  • Acetylcholinesterase Inhibition: Derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[28][29]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the development of AChE inhibitors, it was found that introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for activity and selectivity.[29] In the case of amyloid inhibition, both the type of aryl substituent and its position on the ring were found to be important for inhibitory roles.[30]

The general workflow for SAR studies is depicted below:

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Lead Compound Identification Synthesis Synthesis of Analogues Lead->Synthesis Design Bioassay Biological Screening Synthesis->Bioassay Test SAR SAR Analysis Bioassay->SAR Data Optimization Lead Optimization SAR->Optimization Insights Optimization->Synthesis Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols for Biological Evaluation

The following are foundational, step-by-step methodologies for assessing the key biological activities of novel pyridazine compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Start->Adherence Treatment Treat with Pyridazine Derivatives Adherence->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Value Read->End

Caption: Workflow for the MTT cytotoxicity assay.

COX Inhibition Assay (In Vitro)

This protocol assesses the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: In a reaction buffer, pre-incubate the enzyme with various concentrations of the pyridazine derivative or a reference inhibitor (e.g., celecoxib, indomethacin) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a specific incubation time, stop the reaction.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation

The following table summarizes the biological activities of representative pyridazine derivatives.

Compound Class Biological Activity Target/Mechanism Example IC50/MIC Reference
Diarylpyridazines (DAPD)Anti-HIV-1Non-nucleoside reverse transcriptase inhibitor (NNRTI)EC50 = 0.034 µM[19]
Imidazo[1,2-b]pyridazinesAntiviralInhibition of HCMV and VZV replication-[17]
PyridazinonesAnti-inflammatoryCOX-1/COX-2 Inhibition-[14][15]
6-heteroaryl-3-hydrazinopyridazinesAntihypertensiveVasodilation4.9x more active than dihydralazine[21]
Pyridazinone-based diarylureaAnticancer/AntimicrobialVEGFR-2 Inhibition / AntibacterialGI50 = 1.66–100 μM; MIC = 16 μg/mL[31]
3-aminopyridazinesAcetylcholinesterase InhibitorAChE InhibitionIC50 = 10 nM[29]

Conclusion and Future Perspectives

The pyridazine scaffold is undeniably a privileged structure in medicinal chemistry, offering a foundation for the development of drugs with a vast range of therapeutic applications.[10] The extensive research into its derivatives has yielded potent antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of fused heterocyclic systems incorporating the pyridazine ring also holds significant promise for the discovery of next-generation therapeutics.[32] The continued investigation of this versatile nucleus is poised to deliver innovative solutions to pressing global health challenges.

References

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (2013). European Journal of Medicinal Chemistry.
  • [Antimicrobial activity of new pyridazine derivatives].
  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (2003). Antiviral Chemistry and Chemotherapy.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025).
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed.
  • Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo.
  • Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives.
  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Mini-Reviews in Organic Chemistry.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (Date not available).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (Date not available). Journal of Drug Delivery and Therapeutics.
  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016). PubMed.
  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues.
  • Anti-inflammatory activity of pyridazinones: A review. (Date not available).
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (Date not available).
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal.
  • [Antimicrobial activity of new pyridazine derivatives].
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
  • Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo. (2014). Taylor & Francis Online.
  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (Date not available). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2)
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors.
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
  • The anticancer potential of various substituted pyridazines and related compounds.
  • Synthesis and Antiviral Activities of 3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine Derivatives. (2003).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
  • Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives.
  • Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives. (2025).
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (Date not available).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for interacting with a diverse array of biological targets.[2][3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant effects.[1][4][5][6] Pyridazin-3-ylmethanol, as a member of this class, holds significant therapeutic potential, warranting a deeper exploration of its likely mechanisms of action. This guide will explore these possibilities, drawing inferences from structurally related compounds.

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on the extensive research into pyridazine and pyridazinone derivatives, we can postulate several potential mechanisms through which this compound may exert its biological effects. It is crucial to underscore that these are proposed pathways requiring further experimental validation.

Modulation of Inflammatory Pathways

A significant number of pyridazine derivatives exhibit potent anti-inflammatory properties.[4][6] This suggests that this compound could potentially intervene in key inflammatory cascades.

2.1.1. Cyclooxygenase (COX) Inhibition: Several pyridazinone derivatives have been identified as selective COX-2 inhibitors.[4] The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. It is plausible that this compound could share this inhibitory activity.

Hypothesized Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazin_3_ylmethanol This compound Pyridazin_3_ylmethanol->COX2 Inhibition

Caption: Proposed inhibition of the COX-2 enzyme by this compound.

2.1.2. Phosphodiesterase (PDE) Inhibition: Certain pyridopyridazine derivatives have been identified as selective inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5).[7] PDE enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in inflammatory and immune responses. Inhibition of these enzymes can lead to anti-inflammatory effects.

Neurological and CNS-Related Activities

The pyridazine scaffold is also prevalent in compounds with activity in the central nervous system (CNS).

2.2.1. GABA-A Receptor Modulation: Pyridopyridazines have been described as a novel class of ligands for the benzodiazepine binding site on the GABA-A receptor.[7] This suggests a potential mechanism for anxiolytic, sedative, or anticonvulsant effects. While this compound is a simpler structure, interaction with GABA-A receptors cannot be ruled out.

2.2.2. Anticonvulsant Activity: Studies on 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives have shown significant anticonvulsant activity in preclinical models.[8] This activity could be mediated through various channels, including modulation of ion channels or neurotransmitter systems.

Cardiovascular Effects

The cardiovascular system is another area where pyridazine derivatives have shown significant promise.

2.3.1. Vasodilation and eNOS Modulation: Recent studies on pyridazin-3-one derivatives have revealed potent vasorelaxant activity.[9][10][11] This effect has been linked to the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in nitric oxide (NO) production.[9] NO is a critical signaling molecule that promotes vasodilation and has anti-inflammatory and anti-platelet properties.

Experimental Workflow: Investigating Vasorelaxant Activity

Vasorelaxant_Workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular Analysis Aorta_Isolation Isolate Rat Thoracic Aorta Rings Pre_contraction Pre-contract with Phenylephrine Aorta_Isolation->Pre_contraction Compound_Addition Cumulative Addition of This compound Pre_contraction->Compound_Addition Tension_Measurement Measure Isometric Tension Changes Compound_Addition->Tension_Measurement Tissue_Homogenization Homogenize Aortic Tissue Tension_Measurement->Tissue_Homogenization RNA_Extraction RNA Extraction Tissue_Homogenization->RNA_Extraction NO_Assay Nitric Oxide (Griess) Assay Tissue_Homogenization->NO_Assay RT_qPCR RT-qPCR for eNOS mRNA RNA_Extraction->RT_qPCR

Caption: A typical experimental workflow to assess vasorelaxant properties.

Anticancer and Antiproliferative Activity

The pyridazine core is a feature of numerous compounds with demonstrated anticancer activity.[5]

2.4.1. Tyrosine Kinase Inhibition: Many targeted anticancer agents are tyrosine kinase inhibitors, and pyridazin-3(2H)-one derivatives have been investigated for this activity.[12] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Inhibition of specific tyrosine kinases can halt tumor progression.

2.4.2. Dihydrofolate Reductase (DHFR) Inhibition: Some thiazolo[4,5-d]pyridazine derivatives have shown in vitro inhibitory activity against dihydrofolate reductase (DHFR).[12] DHFR is a key enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. Its inhibition can lead to cell death, particularly in rapidly dividing cancer cells.

2.4.3. STING Agonism: Recent discoveries have identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[13] Activation of STING triggers an innate immune response that can lead to the eradication of tumor cells.[13]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental protocols are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on specific enzymes.

Protocol: COX-1/COX-2 Inhibition Assay

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, this compound, and known inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective).

  • Procedure: a. Pre-incubate the COX enzyme with varying concentrations of this compound or control inhibitors in an appropriate buffer. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a specified time at 37°C. d. Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Calculate the IC50 value for this compound against each enzyme to determine its potency and selectivity.

Cell-Based Assays

Objective: To assess the effect of this compound on cellular pathways in a more physiologically relevant context.

Protocol: Nitric Oxide Production in Endothelial Cells

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure: a. Seed HUVECs in a multi-well plate and grow to confluence. b. Treat the cells with varying concentrations of this compound for a specified time. c. Collect the cell culture supernatant. d. Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Quantify the fold-change in NO production relative to untreated control cells.

Receptor Binding Assays

Objective: To determine if this compound directly binds to specific receptors.

Protocol: GABA-A Receptor Binding Assay

  • Materials: Rat brain membrane preparations (rich in GABA-A receptors), radiolabeled ligand (e.g., [3H]flunitrazepam), this compound, and a known competitor (e.g., diazepam).

  • Procedure: a. Incubate the brain membrane preparation with the radiolabeled ligand in the presence of varying concentrations of this compound or the competitor. b. After incubation, separate the bound and free radioligand by rapid filtration. c. Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) of this compound to assess its binding affinity for the GABA-A receptor.

Quantitative Data Summary

The following table summarizes the reported activities of various pyridazine derivatives, providing a basis for estimating the potential potency of this compound.

Derivative ClassTarget/ActivityReported Potency (EC50/IC50)Reference
Pyridazin-3-one derivativesVasorelaxant Activity0.0025–2.9480 μM[9]
6-Benzoxacinyl pyradazin-3-onesPDE-III Inhibition10 μM[12]
3-(Fluoro-imidazolyl)pyridazineSTING Agonism (human)0.06 μM[13]
5-substituted pyrido[2,3-d]pyridazin-8(7H)-oneAnticonvulsant Activity72.2% inhibition at 25 mg/kg[8]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the wealth of data on the broader pyridazine class provides a strong foundation for targeted investigation. The putative mechanisms outlined in this guide – including modulation of inflammatory enzymes, interaction with CNS receptors, induction of vasodilation, and engagement with anticancer targets – offer promising avenues for future research.

A systematic approach employing the experimental protocols detailed herein will be instrumental in pinpointing the primary molecular targets of this compound. Such studies will not only illuminate its therapeutic potential but also pave the way for the rational design of next-generation pyridazine-based therapeutics with enhanced potency and selectivity. The journey to fully understand this intriguing molecule is ongoing, and the insights gained will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • EvitaChem. (n.d.). Buy (6-Aminopyridazin-3-yl)methanol (EVT-8880002).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • This compound | 37444-46-5. (2025). ChemicalBook.
  • (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5. (n.d.).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025). PubMed.
  • Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. (2020). Future Medicinal Chemistry.

Sources

The Structure-Activity Relationship (SAR) of Pyridazine Derivatives: A Medicinal Chemist's Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The pyridazine ring, a six-membered diazine heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a vast spectrum of biological activities. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal core for designing potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazine derivatives, focusing on key therapeutic areas such as oncology and infectious diseases. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, present field-proven experimental protocols for their evaluation, and offer insights into the future direction of pyridazine-based drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Pyridazine Core: A Foundation for Bioactivity

The pyridazine nucleus is characterized by two adjacent nitrogen atoms within a six-membered aromatic ring. This arrangement results in a dipole moment and modulates the electron density of the ring, making it an excellent hydrogen bond acceptor and capable of participating in various non-covalent interactions with biological targets. The core scaffold offers multiple positions for substitution (primarily C3, C4, C5, and C6), allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.

The general synthetic accessibility of the pyridazine ring, often via condensation reactions of 1,4-dicarbonyl compounds with hydrazine, further enhances its appeal in drug discovery campaigns. Understanding how modifications at each position influence the molecule's interaction with a biological target is the central tenet of its SAR.

VEGFR2_Binding cluster_workflow Conceptual Workflow: SAR-Guided Optimization Start Scaffold Selection (Pyridazine) Step1 Initial Synthesis (Compound 1a) Start->Step1 Step2 Step2 Step1->Step2 Step3 Hypothesis: Explore C6 Pocket Step2->Step3 Step4 Synthesize C6 Analogs (1b, 1c) Step3->Step4 Step5 Improved Potency! (IC50 ~850nM for 1b) Step4->Step5 Step6 Hypothesis: Explore Deep R3 Pocket Step5->Step6 Step7 Synthesize R3 Analogs (1d, 1e) Step6->Step7 Step8 Step8 Step7->Step8

Caption: A typical workflow for SAR-driven lead optimization of pyridazine inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a self-validating system for determining the IC50 value of a test compound against VEGFR-2. The inclusion of positive and negative controls ensures the trustworthiness of the results.

Objective: To quantify the inhibitory effect of pyridazine derivatives on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for vehicle control, Sorafenib for positive control).

    • Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution (at a concentration near the Km for VEGFR-2) to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detect ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data: Set the vehicle control (DMSO) as 100% activity and the positive control (high concentration of Sorafenib) as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

SAR of Pyridazine Derivatives as Antimicrobial Agents

The pyridazine scaffold is also prevalent in compounds with potent antimicrobial activity. The SAR for this class of agents often differs significantly from that of kinase inhibitors, highlighting the scaffold's versatility. Here, modifications frequently aim to enhance membrane permeability and interaction with bacterial-specific targets.

A key finding is that 6-phenyl-pyridazin-3(2H)-one derivatives show significant activity against various bacterial and fungal strains. The SAR suggests that the C6-phenyl ring is crucial for activity, while substitutions on this phenyl ring and at the N2 position of the pyridazine core can dramatically modulate potency and spectrum.

Table 2: SAR of 6-Phenyl-Pyridazine Analogs Against S. aureus

Compound IDN2-SubstituentC6-Phenyl SubstituentMIC (µg/mL) vs. S. aureusRationale for Modification
2a -H-H128Establish baseline activity of the phenyl-pyridazinone core.
2b -H4-Cl32Electron-withdrawing group on the phenyl ring enhances activity, possibly by altering electronic properties or membrane interactions.
2c -H4-OH64A hydroxyl group reduces activity compared to chloro, suggesting that lipophilicity is an important factor.
2d -CH34-Cl16Alkylation at the N2 position further improves potency, potentially increasing cell wall penetration.
2e -CH2CH2OH4-Cl64Adding a polar hydroxyethyl group at N2 is detrimental, reinforcing the importance of lipophilicity for this series.

Future Perspectives and Conclusion

The study of pyridazine derivatives remains a highly productive field in medicinal chemistry. Future efforts will likely focus on several key areas:

  • Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can inhibit multiple targets (e.g., dual kinase/angiogenesis inhibitors) for combination therapy effects.

  • Covalent Inhibitors: Designing pyridazine derivatives with reactive "warheads" that can form covalent bonds with their targets, leading to increased potency and duration of action.

  • Computational Chemistry: Employing in silico methods like molecular docking and molecular dynamics to rationalize existing SAR and predictively design novel, more potent analogs, thereby accelerating the discovery cycle.

References

  • Title: Pyridazine and its derivatives: a review of recent advances in biological activities.
  • Title: A comprehensive review on the recent advances of pyridazine derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Recent advances of pyridazine derivatives as a versatile scaffold in medicinal chemistry: A review. Source: Bioorganic Chemistry URL:[Link]
  • Title: Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Recent advances in the synthesis of pyridazine deriv
  • Title: Pyridazines as a privileged scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL:[Link]
  • Title: Synthesis, antimicrobial and anti-biofilm activities of new pyridazin-3(2H)-one derivatives. Source: Journal of Molecular Structure URL:[Link]
  • Title: Synthesis, biological evaluation and molecular docking of novel pyridazine derivatives as potential anticancer agents. Source: Bioorganic Chemistry URL:[Link]

A-Z Guide to "Pyridazin-3-ylmethanol": Identifying and Validating Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. While "Pyridazin-3-ylmethanol" itself is not a therapeutic end-product, it serves as a crucial and versatile chemical intermediate for synthesizing structurally complex molecules with significant therapeutic potential.[1][2] This guide provides an in-depth exploration of the potential therapeutic targets accessible through derivatives of this compound. By analyzing the known biological activities of pyridazine-containing compounds, we extrapolate and prioritize key target classes, including protein kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases. This document details the scientific rationale for targeting these pathways, provides comprehensive, step-by-step protocols for target validation, and outlines a strategic workflow for advancing from a hit compound to a lead candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyridazine scaffold for novel therapeutic discovery.

Introduction: The Pyridazine Nucleus as a Cornerstone in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its unique physicochemical properties—including a significant dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems—make it an attractive scaffold for drug design.[5][6] The inherent polarity of the pyridazine ring can improve pharmacokinetic properties and reduce interactions with off-target proteins like the hERG potassium channel.[5]

Numerous approved drugs and clinical candidates incorporate the pyridazine core, demonstrating its therapeutic versatility across a wide range of diseases.[4][5][7] These include agents targeting cancer, inflammation, cardiovascular diseases, and central nervous system (CNS) disorders.[8][9][10][11] this compound, specifically, represents a pivotal starting point, offering a reactive hydroxyl group that facilitates diverse chemical modifications and the construction of extensive compound libraries for screening.[2]

This guide will deconstruct the therapeutic landscape of pyridazine derivatives to illuminate high-potential targets for novel molecules originating from this compound.

Core Directive: Potential Therapeutic Target Classes

Analysis of existing pyridazine-based bioactive molecules reveals three prominent classes of therapeutic targets. While direct biological data on this compound is limited, its derivatives have shown significant activity against these targets.

Target Class 1: Protein Kinases in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The pyridazine scaffold is a key feature in several potent kinase inhibitors.[12]

  • Key Target Example: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[13][14] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[13][15] Numerous heterocyclic compounds, including those with pyridine and pyridazine cores, have been developed as VEGFR-2 inhibitors.[3][14][15][16][17]

    • Rationale & Causality: The pyridazine nucleus can effectively occupy the ATP-binding pocket of kinases. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP, while the rest of the scaffold allows for substitutions that can target specific sub-pockets, thereby conferring selectivity and potency. Several imidazo[1,2-b]pyridazine derivatives, for instance, are potent VEGFR-2 inhibitors.[3]

Target Class 2: G-Protein Coupled Receptors (GPCRs) in Neuroscience

GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them highly druggable targets. Pyridazine derivatives have been successfully developed as modulators of GPCRs, particularly those in the central nervous system.

  • Key Target Example: GABA-A Receptors The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[18] It is the primary target for benzodiazepines, barbiturates, and other anxiolytic and sedative-hypnotic drugs.[18][19] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous ligand, GABA, leading to a calming effect.[18]

    • Rationale & Causality: Pyridazine-based compounds have been developed as subtype-selective agonists and antagonists for the GABA-A receptor.[20][21][22] The pyridazine ring system can be tailored to fit into the allosteric binding sites of the receptor complex, such as the benzodiazepine site, and modulate receptor activity. This has led to the development of anxiolytics with potentially reduced side effects like sedation.[20][21]

Target Class 3: Phosphodiesterases (PDEs) in Inflammation

Phosphodiesterases are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in cellular signaling. Inhibiting specific PDEs can increase cyclic nucleotide levels, leading to therapeutic effects in inflammatory diseases.

  • Key Target Example: Phosphodiesterase 4 (PDE4) PDE4 specifically degrades cAMP and is a major regulator of inflammatory cells.[23][24][25] PDE4 inhibitors have been developed for treating inflammatory respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[23][24][25]

    • Rationale & Causality: The pyridazinone scaffold, a close relative of pyridazine, is a well-established core for potent and selective PDE4 inhibitors.[23][24][25][26] These compounds anchor within the enzyme's active site, with pharmacophore models indicating the importance of hydrogen bond acceptors (like the pyridazine nitrogens) and an aromatic ring system for potent inhibition.[27] Derivatives of this compound can be readily converted to pyridazinones or other structures that fit the PDE4 pharmacophore.

Methodologies for Target Identification and Validation

A structured, multi-step approach is required to validate whether a novel compound derived from this compound effectively modulates a predicted target and to understand its therapeutic potential.

Initial Target Screening Workflow

The first step involves screening a library of new this compound derivatives against panels of kinases, GPCRs, and PDEs to identify initial "hits."

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Pym This compound Derivatives Library Screen High-Throughput Screening (Biochemical Assays) Pym->Screen Dose Dose-Response & IC50/EC50 Determination Screen->Dose Cell Cell-Based Potency & Cytotoxicity Assays Dose->Cell Target Target Engagement Assay (e.g., CETSA) Cell->Target SAR Structure-Activity Relationship (SAR) Studies Target->SAR PK In Vitro ADME/PK Profiling SAR->PK Lead Lead Candidate PK->Lead

Caption: High-level workflow for drug discovery.

Detailed Experimental Protocols

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This protocol describes a luminescent kinase assay to measure the direct inhibition of VEGFR-2 by test compounds.

  • Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds derived from this compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 384-well assay plates

    • Plate reader with luminescence detection

  • Methodology:

    • Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM.

    • Add 50 nL of compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.

    • Prepare an ATP solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction. Final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement using CETSA

The Cellular Thermal Shift Assay (CETSA) confirms that a compound binds to its intended target within a cellular environment.

  • Principle: When a ligand binds to a protein, it typically stabilizes the protein, increasing its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.

  • Materials:

    • Cancer cell line expressing the target protein (e.g., HepG2 for VEGFR-2).

    • Cell culture medium and reagents.

    • Test compound and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Equipment for cell lysis (e.g., freeze-thaw cycles).

    • PCR thermocycler for heating cell lysates.

    • Centrifuge.

    • Western Blot or ELISA reagents for protein quantification.

  • Methodology:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound or vehicle at a fixed concentration (e.g., 10x the biochemical IC50) for 1-2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein (e.g., VEGFR-2) in the supernatant using Western Blot or ELISA.

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Data Presentation and Interpretation

Quantitative data from screening and validation assays should be systematically organized for clear interpretation and comparison.

Table 1: Example Data Summary for a Hypothetical Derivative "PYD-M-101"

Assay TypeTargetResult (IC50 / EC50)Cell LineNotes
BiochemicalVEGFR-265 nM-Direct enzymatic inhibition
Cell-BasedAnti-Proliferation250 nMHepG2Measures functional outcome
Target EngagementVEGFR-22.5°C ShiftHepG2Confirms binding in-cell
CytotoxicityViability> 10 µMVero (Normal)Indicates selectivity for cancer cells

Signaling Pathway Visualization

Understanding the context in which a target operates is crucial. The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Response Proliferation Migration Survival PLCg->Response AKT Akt PI3K->AKT AKT->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor Pyridazine Derivative (e.g., PYD-M-101) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Directions

This compound is a high-value starting material for accessing diverse chemical matter with proven therapeutic relevance. By focusing on well-validated target classes—kinases, GPCRs, and phosphodiesterases—researchers can strategically design and synthesize novel derivatives with a high probability of biological activity. The methodologies outlined in this guide provide a robust framework for identifying initial hits, confirming their mechanism of action through target engagement, and advancing them toward lead optimization. The continued exploration of the chemical space around the pyridazine scaffold promises to yield the next generation of innovative therapeutics for oncology, neuroscience, and inflammatory diseases.

References

  • Di, M., et al. (2006). A pyridazine series of alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Journal of Medicinal Chemistry.
  • Rovida, S., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules.
  • Hebeisen, P., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.
  • Allam, E. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.
  • Murineddu, G., et al. (2019). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules.
  • Tynebor, R. M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy.
  • Gomaa, H. A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.
  • Sree, G. S., & Kumar, M. S. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts.
  • Heaulme, M., et al. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research.
  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules.
  • Parmar, D. R., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Kaur, H., & Kumar, V. (2016). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator.
  • Popa, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences.
  • Jürgensen, S., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules.

Sources

The Agrochemical Potential of Pyridazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core - A Privileged Scaffold in Agrochemical Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the development of modern agrochemicals.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems, make it a versatile scaffold for molecular design.[3] This inherent polarity and potential for specific target interactions have propelled pyridazine and its derivatives to the forefront of research in herbicides, insecticides, and fungicides.[4][5][6] Over the past two decades, significant advancements have been made in creating novel pyridazine-based molecules, driven by their high activity and favorable environmental profiles.[1][2] This guide provides an in-depth technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyridazine derivatives, offering valuable insights for researchers and professionals in the agrochemical industry.

Herbicidal Activity of Pyridazine Derivatives

Pyridazine-based compounds have a well-established history as effective herbicides, primarily targeting essential biochemical pathways in weeds. Their ability to disrupt critical processes like photosynthesis and carotenoid biosynthesis leads to rapid and effective weed control.

Mechanism of Action: Disrupting Photosynthesis and Pigment Production

A primary mode of action for many herbicidal pyridazines is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[7] Pyridate, a prominent example, acts as a selective contact herbicide.[8] It readily penetrates the leaf cuticle and is hydrolyzed to its active metabolite, which then inhibits the Hill reaction, a key process in photosynthesis.[8] This disruption leads to the production of toxic oxygen species, causing rapid degradation of cell walls and, ultimately, weed death.[9][10] The selectivity of pyridate is attributed to the ability of tolerant crops to quickly detoxify the active metabolite by forming glycosidic conjugates.[8]

Another critical target for pyridazine herbicides is phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis.[11][12] Norflurazon is a commercial pyridazine herbicide that acts as a PDS inhibitor.[11][12] By blocking PDS, these herbicides prevent the formation of carotenoids, which are vital for protecting chlorophyll from photooxidation. The resulting "bleaching" effect leads to the destruction of chlorophyll and cessation of photosynthesis.

Key Commercial Examples and Structure-Activity Relationships (SAR)

Pyridate: This post-emergence herbicide is particularly effective against broadleaf weeds, including those resistant to other herbicide classes.[9][10] SAR studies have shown that the phenyl-pyridazine core is crucial for its activity. The thiocarbonate derivative structure of pyridate facilitates its uptake and subsequent conversion to the active herbicidal form within the plant.[13]

Norflurazon: As a PDS inhibitor, the structural features of norflurazon are optimized for binding to the enzyme's active site. Recent research has focused on scaffold hopping from other PDS inhibitors to design new pyridazine derivatives with enhanced herbicidal activity.[11][12] For instance, the introduction of a 6-chloro substituent on the pyridazine ring has been identified as a key group for potent post-emergence herbicidal activity.[11][12]

The following table summarizes the herbicidal activity of selected pyridazine derivatives:

CompoundTarget WeedActivity (Concentration)Reference
Pyridate (in tank mix with glyphosate and mesotrione)Glyphosate-resistant Palmer amaranth99% control 14 days after application[10]
Pyridate (in tank mix with glyphosate and mesotrione)HPPD-resistant common waterhemp95% control 9 days after application[10]
Compound B1 (a novel PDS inhibitor)Echinochloa crus-galli and Portulaca oleracea100% inhibition of roots and stems at 100 µg/mL (pre-emergence)[11][12]
Experimental Protocol: In Vitro Herbicidal Bioassay

A fundamental step in discovering new herbicides is the bioassay, an experimental test using living organisms to assess the biological activity of chemical compounds.[14][15][16]

Objective: To determine the herbicidal efficacy of novel pyridazine derivatives against a model plant species.

Materials:

  • Test pyridazine compounds

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress)

  • Petri dishes with filter paper

  • Growth medium (e.g., Murashige and Skoog medium)

  • Solvent for dissolving compounds (e.g., DMSO or acetone)

  • Controlled environment growth chamber

Procedure:

  • Compound Preparation: Prepare stock solutions of the test pyridazine derivatives in a suitable solvent. Create a series of dilutions to test a range of concentrations.

  • Seed Plating: Sterilize the seeds and place them evenly on the filter paper in the Petri dishes.

  • Treatment Application: Add a specific volume of each compound dilution to the respective Petri dishes. Include a solvent-only control.

  • Incubation: Place the Petri dishes in a growth chamber with controlled light, temperature, and humidity.

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as germination rate, root length, and shoot length. Observe for any signs of phytotoxicity like chlorosis or necrosis.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its herbicidal potency.

Insecticidal and Acaricidal Activity of Pyridazine Derivatives

Pyridazine derivatives have also proven to be highly effective insecticides and acaricides, with a key representative being Pyridaben. These compounds typically act on the nervous system or cellular respiration of pests.

Mechanism of Action: Targeting Cellular Respiration

Pyridaben is a potent, non-systemic insecticide and acaricide that provides rapid knockdown and long-lasting residual activity.[17][18] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at the NADH-coenzyme Q reductase site (Complex I).[19][20][21] By blocking this crucial step in cellular respiration, Pyridaben prevents the production of ATP, the energy currency of the cell.[19][20] This leads to a rapid depletion of energy, resulting in the swift immobilization and death of the target pests.[17][19] This mechanism is effective against all life stages of mites, including eggs, larvae, nymphs, and adults.[17][20]

Key Commercial Examples and Structure-Activity Relationships (SAR)

Pyridaben: This broad-spectrum acaricide is widely used to control various mite species.[17][20] Its structure, a pyridazinone derivative, is optimized for potent inhibition of mitochondrial Complex I.[19] Structure-activity relationship studies on pyridazine amides, hydrazones, and hydrazides have shown that modifications to the amide moiety can significantly impact insecticidal potency against aphids.[22] While changes to the pyridine and pyridazine rings often lead to a loss of activity, the replacement of the amide group with hydrazines, hydrazones, or hydrazides is generally well-tolerated and can even enhance potency.[22]

The following table summarizes the insecticidal/acaricidal activity of Pyridaben:

CompoundTarget PestEfficacyReference
Pyridaben 20% WPRed spider mites and other mitesEffective against all life stages with quick knockdown[17][20]
Experimental Protocol: Insecticidal Bioassay (Adult Vial Test)

The adult vial test is a standard method for assessing the toxicity of contact insecticides.[23]

Objective: To determine the lethal concentration (LC50) of a pyridazine derivative against a target insect species.

Materials:

  • Test pyridazine compound

  • Technical grade solvent (e.g., acetone)

  • Glass vials (e.g., 20 ml scintillation vials)

  • Target insects (e.g., adult mosquitoes or aphids)

  • Pipettes

  • Vortex mixer

  • Fume hood

Procedure:

  • Vial Coating: Prepare serial dilutions of the test compound in the solvent. Pipette a known volume of each dilution into a glass vial.

  • Solvent Evaporation: Roll the vials on their side until the solvent has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare solvent-only control vials.

  • Insect Exposure: Introduce a known number of adult insects into each vial and secure the cap.

  • Incubation: Keep the vials at a controlled temperature and humidity.

  • Mortality Assessment: After a predetermined exposure time (e.g., 24 hours), record the number of dead or moribund insects in each vial.

  • Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.[23]

Fungicidal Activity of Pyridazine Derivatives

The exploration of pyridazine derivatives for fungicidal applications is a growing area of research.[1][2] These compounds have shown promise in controlling a range of plant pathogenic fungi.

Mechanism of Action and Emerging Research

The mechanisms of action for fungicidal pyridazines are diverse and are still being actively investigated. Some derivatives have been shown to inhibit key fungal enzymes, while others may disrupt cell membrane integrity or other vital cellular processes. For example, a series of novel 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazoles were synthesized and showed fungicidal activity against wheat leaf rust (Puccinia recondita).[24] Quantitative structure-activity relationship (QSAR) studies on these compounds indicated that hydrophobicity is a key factor influencing their fungicidal efficacy.[24]

Recent studies on imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activities against several phytopathogenic fungi, including Corn Curvalaria Leaf Spot, Alternaria alternata, and Pyricularia oryzae.[25][26] SAR analysis of these compounds revealed that the nature of substituents on both the benzene and pyridazine rings significantly affects their antifungal potency.[25][26]

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This bioassay is used to evaluate the ability of a compound to inhibit the growth of fungal mycelia.[26]

Objective: To determine the antifungal activity of pyridazine derivatives against a specific phytopathogenic fungus.

Materials:

  • Test pyridazine compounds

  • Pure culture of the target fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Solvent (e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Medium Preparation: Prepare PDA medium and amend it with different concentrations of the test compounds dissolved in a solvent. Pour the amended PDA into sterile Petri dishes. A solvent-only control should also be prepared.

  • Fungal Inoculation: From a fresh culture of the target fungus, take a mycelial disc using a sterile cork borer and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Data Measurement: After a few days, when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colony in all plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each compound concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: From the dose-response data, calculate the effective concentration that causes 50% inhibition (EC50).

Synthesis of Agrochemical Pyridazine Derivatives

The synthesis of the pyridazine core is a critical aspect of developing new agrochemicals. Various synthetic strategies have been developed to construct this heterocyclic system, often starting from readily available precursors.

Common Synthetic Routes

A common and versatile method for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[27] This reaction proceeds through the formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.[27] Other synthetic approaches include inverse-electron-demand Diels-Alder reactions of tetrazines with various dienophiles and cyclization reactions of β,γ-unsaturated hydrazones.[28][29]

A general workflow for the synthesis of a pyridazine derivative is illustrated below:

G A Starting Materials (e.g., 1,4-Diketone, Hydrazine) B Reaction Setup (Solvent, Catalyst, Temperature) A->B Mixing C Condensation/Cyclization B->C Heating/Stirring D Intermediate Formation (e.g., Dihydropyridazine) C->D E Oxidation/Aromatization D->E F Crude Product E->F G Purification (Crystallization, Chromatography) F->G H Final Pyridazine Derivative G->H

Caption: General workflow for pyridazine synthesis.

Detailed Protocol: Synthesis of a Pyridazine Precursor

The following is a representative protocol for the synthesis of a pyridazine precursor, adapted from established literature procedures.[28][30]

Objective: To synthesize a substituted pyridazine via a cyclization reaction.

Materials:

  • β,γ-unsaturated hydrazone

  • Copper(II) catalyst

  • Acetonitrile (solvent)

  • Reaction flask with a condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β,γ-unsaturated hydrazone in acetonitrile.

  • Catalyst Addition: Add the copper(II) catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for the required reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 1,6-dihydropyridazine.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure dihydropyridazine intermediate, which can then be converted to the final pyridazine product.[28]

Future Perspectives and Novel Applications

The field of pyridazine-based agrochemicals is continuously evolving, with ongoing research focused on several key areas:

  • Novel Modes of Action: The discovery of new molecular targets for pyridazine derivatives is a high priority to combat the growing issue of pest resistance.

  • Computational Chemistry and AI: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is accelerating the design and optimization of new pyridazine agrochemicals.

  • Green Chemistry: The development of more environmentally benign synthetic routes and pyridazine derivatives with improved biodegradability and reduced off-target effects is crucial for sustainable agriculture.[1][2]

  • Scaffold Hopping and Intermediate Derivatization: These strategies are being employed to create novel chemical entities with diverse biological activities, expanding the chemical space of pyridazine-based agrochemicals.[11][12][31]

The versatility of the pyridazine scaffold, combined with advancements in synthetic chemistry and a deeper understanding of biological targets, ensures that this remarkable heterocycle will continue to play a vital role in the future of crop protection.

References

  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. [https://vertexaisearch.cloud.google.
  • POMAIS Agriculture. (n.d.). Pyridaben 20% WP Insecticide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt8CtAuovl8xM-VOiDoqjIWz2mDU0QSOQH4F3RncLMJ7J28v6FW66hSn7KHJB1yMwDn8pVptlmS-1CNZCP0gOsFGQ1OzsQ0L60pHXAcVfdC2Kp1qLVq4UlwnV3zQoM994UvTvf-qNud3nRyWEDsEk=]
  • Chemical Warehouse. (n.d.). Pyridaben - Active Ingredient Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCVSvviYYCQlkMdLBOE8_8_zvBtg2jQHyjxKYpszdZz-Kr_4JFA-674bfCbL1bAB-If2dIzW1VflHlYymBPon9h1R9k_lFiCi3phjtGyO_XSzKdOPfe_CBBabDXJy3bQSIK19IHjchbV5GcWP5OcjQlA6L_qAZAqf0A==]
  • PR Newswire. (2020, September 10). Belchim USA's TOUGH® 5EC Herbicide (Pyridate) Just Approved By EPA, Helping Corn, Mint and Chickpea Growers Achieve up to 100% Control of Broadleaf Weeds. [https://vertexaisearch.cloud.google.
  • Leys, A. R., & Slife, F. W. (n.d.). Pyridate - A NEW SELECTIVE BROAD-LEAVED HERBICIDE FOR POST-EMERGENCE USE IN CHICKPEAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5sXK3MrQ1zP3XYATMs_eZO87rm-ZGDyD2fg3R3HMO2SvorD1xiQXhSaAE5BrHGE6KsWofcrfS9UJIl5S_X5OsqC8ykHvb2uXGPg0rrD9KtIEueD6cSyK5UsoQNT1YhOjtMKSc9w95BDJdJGMB1Ng8]
  • AgriBusiness Global. (2020, July 23). U.S.: New Mode of Action to Treat Superweeds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUqN7TUeDPjTNfEMP2AB69h9qbal8vZ8oHlIz5rRVFm97RfNbClgQLZwkSoP229TahwsYdOk1uSz3Rjv8JcZo20m2VXxBOvhLQNZhS5gLzbTkt-rwK8NiFOOw3iX1QC6kcmmym3LWjsZNEMaMk_0k-VfiLRguKnT7TLR8Wo6VP2Pa6FRoe6dD7yPU6A0hW_nJYojmiPTY=]
  • POMAIS. (n.d.). Wholesale POMAIS Insecticide Pyridaben 20%WP | Highly effective pesticide factory and suppliers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyWhC3E1ac1OypmDfsHj9wWShqcZ86fQpuRmQme4Px5kzsYot0uNsxegU-uh51OjkDgXZDiQDC4qDiwUPCGZPXCaPRa_8OSyZzlGISD2n404IQyob7w6jvfVNr_EETK3Qr6ZKN-mOFOALJn4BIoTWbyNUTRt2GvVkFTHWUJEQFkF3JB_cyfrAyBhzFfbo5Slt5sP_6Y2kiKhDHke-Nq0IgaA==]
  • Insecticide Resistance Action Committee. (n.d.). Pyridaben. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_xHBjd9kcGG5-lUaT4344cBEylTPQQbjJZgozc700d5qIqCGEXkUrD-6Ovot_OWIUY5xGAWHsKQWRF5TX3qR0U-3uluAhRY1jHgWGpdWcfrqJ2ee6oBsyfzhKiF9e3Xbsg4SRY0MjLqBnDdyww==]
  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsuDTk8kg3k0Pe0v8tJcz8htDMbE2Dje6tw1UIsOII2DfSDE80Z4BCxnvh07apoKr5geGUjvLl88LKddqUQpxZ_ao1knSH7StDYjkb1SQjl_8Z7dkjSju_kI0EgRnXXuNzNw6rQX_lZzx-gxQnBwTfM6wF81OBsy4FVdesJFNs21cHL2BFFttuIkQbBlsH5p4PuQjOf9XE5McFxrn_6eGCjISDj4V_1nUb1bPrFxgQ]
  • AERU, University of Hertfordshire. (n.d.). Pyridaben (Ref: BAS 300l). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7xCKltNtViugQSzNLytk2DNsvNRBBSzMpr9BzSSlFwph0sY-J9oc9jjlZYhbaAIuubOIQITHpauT_bjgwxI1ZzH01U7n-8Sd3TUxeZbd6YEgRd6ud3ITf779DVe35Y5a2eV5kX5wrlFfNwRnXlseu]
  • Wood, T. (2021, January 1). Weed Management: Try A Seldom-Used Mode of Action. Corn South. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe44J-9YCmfeH_7RQdc-BnTJys0axI5aJ2cISxE8SZPD33EK2IFa91fTqVHkdlbALB-j6kwQsVyCS-HuVuy7npKfg6VWbHKK0SYrucsB609Ld6EQQyJNGi80lYxpc-ti-gVUv9N3233d7s_XOnXEZd38jhmh7t78lIIUfCV1TEe_cl7YKBwfPxvVU=]
  • EBSCO. (n.d.). Bioassays | Research Starters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8WbEf1cE2QMaDQPOIR6h1Nxu7bffsig2P5GGJfQLwnf3fJ-gb7RI4AZ46MoX0pyRpwLh2fXik0ftCcRxFzkRDGHKEs8EeGX_TpzMG6AXnyAJwRM8utZt8Fp_zuKYU_NNw64b8IFHcvQZDCGbaJAHf3ur5]
  • AERU, University of Hertfordshire. (n.d.). Pyridate (Ref: CL 11344 ). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ovM4A_scgyLw97Actk2zljPfr9nfJ_jGOIxKkbmW8KzJe9IwUiCljmSv_vVRBEAGskOQ2dlT9GROBrEuRSOtqx-fvZQFJ9Mt3J4bmtntftltaJg5jWfCPSouZqfU3Nwx_MvwjNaDY6nK_EX-7KvF]
  • Liu, X., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmYtgZpTNdNb3KHxfoioL6ybYHhmKVp_tDod58_A28GQpJk3FPT9qBTjsmiyc-t5dt3sgQ5dD582KRsBepbu8yNBKy0T0ZKgYvZohfSpYA676nfaj2qo42br6-wGF0vhxhd0X4PvdYu17x9gDXak-yIEovBKPwmCnxbdEntMT4iPZOrssUyp0jpj_87A3suVdyVM3kL6oJSA_QIU6s3inDNurArORYgt-TTLAbcnveAeAuqJlK2gOd0xgFYqrRLWOAuTwkptakZE7hN_XUF-z4BzY=]
  • Society of Chemical Industry. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipiNwoEt-NWtpoiN_NWPG1NUSh9qt3F23NYdOUGi8PqM20r9Ye1qskfQ8MhLNBLpX1S5U_HvZ81IFYhYijp7Qd3pqbnDG120048SAwwwO06hSItvAEA9ChI6Ad-1nLtJIoUM=]
  • Guitard, K. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Department of Plant Pathology, University of Connecticut. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcgH5oIUgxihIcNKZTDZ1dTBI-bt1uaQjDwN4XcxgWgolJUPl1nnewMCgf__Rzzbsa6Ds4VtIbhECSTcIabvZtMWs3uOYvViBtyzoLLskmvjkWc0cuHr4gO0XqV7OhBuEaLBg_0-BqdkrcI4lzHf2vrmdMIt8YXI634FKGoPz1EPJcIyuGgZZb4EBjjt71z5ceoi475rv9b_NF_uFZFP7wWPYh-quRbW7YWYuE2YVR1xrS]
  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Structure-activity relationship of the synthesized pyridazine derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4pPtRstcVl2hKP9edySDWbHrgVnYpLUrh_TG2f-6JIXYNwoTR5A3ff8vmZsemlrmpCg8SAUn4j0JCU9xAsDt4rDWl7AngNX3pJfiMUipGD5US9R__RNZCqS6nWpdeAU_RA0SOX5ZvP7XGU5DCvSxY9UnyrscLPEDR_wJ6r48d-2ivBdRfP8lJfNIMVM-eM46t9emA1rRvrC-kHuV8IlDsyIqjWTR90-AlRy5t119_vtBsIqwqkg==]
  • Liu, X., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlIGMZRKG0Zdl6zy-Ee4x5m2awMl1v3_0NfMiu30KsPPggyhVwOyr909dtuTdB6-RGW3mJwJoqFUR3y4I-PfhToL7PKO1NBN09jDeuU53aVzexnKqq43OGFUtWoPAjA-PUcxE=]
  • Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 50(6), 1451-1454. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWD7z9mFumiSBq2xivqWvs9IcGpNE4UqMXtqaWU_M-b9YWY4vsTUfgQUvTny5S1JRbuEEUKFYVWS-I1v6ttOeq6WmBTz1jlxYxrtqa2BEOylfvxcVPDn8BfTw25O2g-UZDdEU=]
  • Lamberth, C. (n.d.). Pyridazine Chemistry in Crop Protection. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2Eu8ulL48fUbfgcBD6v-eTk1ktu_wfV1owm-icePoUtPDtIjmIaaIua1FihvbUTYpSVuSTl3f5tBEegGcRLo9KnqY34fWsne7kLqqEsszw9geNVgZ3CAMFQwN7EfeeEuEq4iSuWUfrSbGKcdEM_mCzba3IYSUpN5OHRZtf9qDYkvV9ALYaKLrPhul_507eNsf9Co]
  • Asif, M., Allahyani, M., Almehmadi, M. M., & Alsaiari, A. A. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry, 27(10), 814-820. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHER7dzlhXLeu5TULNkDpSKbkjMudJN6Zn_oFQRI321C5vPTkV0J2Doa7-1RpHs0DKEY-DjneVWqROtss_cLqR1XWUnVEfYDMoDDdlWCQgxglnAFRjdTE0EmFJ4hHhGAbW3_Xqspyf9h2vApJ04VWV899_L9zKNGqyRkOmuLFH1TU4ci18LipztaJnjL4j1]
  • Li, J., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b_Q3-jOXhT9My8lRjjmT0hDTwChP6e-AKNuL_-b6URgLAk7od7VTm5ShZ-PsHPWCqJcDMTXovWiAI90YG_nhHsjCsG9mR9luPrSXD3IWRVD3iUXkvIrGj7N9sSqshmbvpQyhAvntox7qHfKsTns=]
  • Abida, et al. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWWMguXPNO8LZR-TJObp9qk0JLGNSJp3d96kwLoDv57jHbvG2D3XKygZdtYZt3GlekZ7bqJXBmGZgxUbgB9NlGXrJyJgF8mgsFBl3T_6yVqbl9U0c9yFGvhTGTekuEry9hYsMhbDFpETYYrPkbtg5uTXN62Ucr2dag]
  • O'Donovan, D. H., & Connon, S. J. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5eg-xmIsnpGkuYGe_sLnsoVSf2IIjTou0-LHVe2zje0FT6rlAndmc1iXkxEG9K9kEJIgf03LkN-Yc4vN0syBUOEcQ9oN4DT4q69BzNvOeTXr2NnxGMxJteshCyEtegNTYPKRG5BeTK9d2P4g=]
  • Li, J., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOvNdzIYDuyYNmXXykf4lpREjtaTbqQjTvKR-oylDwFSZjnki8t6hRdPO_Ui7Kori8o45jgYMqCvu2SCQ05IMXXiiauAIpRazzXksRcD33ySAEKyK7etWWg2YHOJXREW717Qs=]
  • El-Sayed, N. N. E., et al. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj8VbBUWkzivuS5L3RBzqO68_GhHZOXEd91H7EnWoNifjmMFQK5-Esm6erH50UUFe7fjwjczbBzXXSIlp2VmoBoLLdvq5tt2JM47QWBZsmGWxMWn7oqpalze75CG0ENN1Vqn2mAazlXI6ofi4=]
  • Paramasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjpplbCY73AS7As5tcbp8c6e7F8YyQmIYgNQW9IM2jCVhj3pUIQSzPJYu-YH_CLN7utF-snJ0HRVHF9kgAXT1hzA_iI9EmUvU3UEQx19kzSNNe_5QWe0EhtMKf-D5AQ2hCHB0FSzcElebgp58umPH0D-ya-4vXFJiyVFDdgVV-qw1IHPzYG0=]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDuLYg8su_pNW3meyA2MmyxDM-xoqeEMkEGqxALO4QWzmsn9K0sEek8ow9TAqZEQzLeYMNjoJG-oFHn4Uf7MtAPdh9fsCiywd2LyI2snoZDzg7n57wd9Lj1iDAFFV65zbAbxxXm2WnbSouDyfK4Xk7tKMViXJsy8gUMIG9h80Phxin5A==]
  • Asif, M. (n.d.). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkeXT8FsT4MCxC5jIXjlhuPuTD2mjuqYVBJ8y5S_Su7k0RTEBed-zzNbQhF0GQ1NWqs1ulwZ0OV0ApsmcXVXqiiZriVAy9VCtMudBXWExdlcLYWcSIL8FkNyNSEv5XRRRWPVaQqaezkLFq0qw7o_DOAVwLs9wm00IZlO9aG4G_eWZVoUC7QdwON4V8-tJLyxsUGkS48PB7Kd8RXGELXIXGHD7bx5FtNmN40zH_C-3Hk8CSDIS67E21]
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQForSDIku2IFuEFdI3YxSdf9iHA5Iz_tqEuHMj8sMMGjShs0JdGkPx1FiochyKuGw8ct3f0rQJ1irejMShvQgc27vWmO3iDknIjGNNQx3sSkVtRA4nXjqL-5y_lCIln4oGYek0=]
  • Unknown author. (n.d.). PYRIDAZINE AND ITS RELATED COMPOUNDS: PART 40. SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIMIDINE FUSED W. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHijkKMIPBMdR5ugdY5dkaMKekG_pUu_vH-Ds-CnzF5UzwIPxEgi4-CFOv5SFnGqfRkDiNwWZxKTYQx-FebU0J8vnCIG_8sHVL4AGoN9iixOPP-whnk_s1a30MkR355ZAteop_UsTx2J891e6-QudYlCtgtmgXon2yaZ5ePHIptspv5pKgT_oWA8Vk=]
  • Abbas, S. Y., et al. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkLMkhxH7RLwdRTFJFiKFLUCY-vMD81qVwut5NPP45jo6pMzRHhjKu73yPc-QibTXanWHfTLvn8TtJvIETw1AGESkGL5qPBabJDAPj8A6BSQeQkGbVU_VCJZeTq93w3bJv_KwK7vdYC6Tsfw==]
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8i1LFcvJI8R33nTV7MIi79CsQiApqL9QwgqBveRvwWTnsZMIugx6GKFdJK5mnd1q7SGw1kcmmTSR0R05spmnu8vQlPt43rAjMhjGFWQUykzEudnbfeC3j3RGj264HYA==]
  • Wikipedia. (n.d.). Bioassay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXqRrgsGGNRmiayShUxb9ccTPi3Sv458oYd3qPCXRDpwWUMx3tO8J9lvFqnutOCbzk6-3h6975OOoeB56JmGLAteE6N96OOAdldkNWEVhcevM_PWrZvmR0NvmS1AUV5zs=]
  • Orita, A., et al. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKMLho9VOHPfJBXxwVoKcZZmOOXz9U248xUT-ARhl9KICM40xKNh_u-UvwHeKXYPzJQQiTIhMYY8t9PWjAQ6FswafE8lCPNgnai4yDkIGWpnIAIMpzRyUKjVltVjNPekEjKh0eHUYa1nZgbXHAzRkHRly3oEEdFta3d24=]
  • Unknown author. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zJ0z9hTbewMhdAm7rTWj5thOlsYVzZnm0Ricipep4Vl-H7fNPnChk2xzRcXI4xxGqLb20o-Qyr3H8L2DDiCVzmj87NWS36gcM8qet9APTVAWPHtXVAsFqOzPmdavlkAxi0GGrKDOQduX5TEjvPY9MizEyNFAv7XoASL_Q224kLWEswAmJD_9sjwnqH9EPCu6]
  • Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWd7PyfL7OmNaC-pxLD46Aj1tyuCkVBgDEH0ovaKIvaRdN3FieKTHiad0d8CgdcJRT72iGEAktxyvOb6QBPVTOlassZsiIXF4hT0Vxh3d8lg1XHQe4vTBXDm7apw6dOJ0152fd3XStPXz0AA=]
  • Plapp, F. W. Jr. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1A6OoBN4QAzDLNxLz6O8x4R6i5wV4oU3RuRdFWZJoThMxzEYg085oH-da-V6q1AyZklyDoMZQHe-LoCRc3puAUCA5NIEYRsh0gLHY8nFpj4mmJckt0ZqEjNPqzp30MWSdmIYxeOAZrEb7uA==]
  • Grand View Research. (n.d.). Pyridine & Pyridine Derivatives Market | Industry Report, 2030. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE72gUijcD7qh238AoyQwTgw6X1IrCZOs64-cMF1bPLZl0ad-QNxyzTsR5WfQhg2WsR_omdABJaDgQWHAbzia4f6-2E6N8-Kif4Ps4EERxBBI3YgOsn2XynjiRfKHsUbvsPogx7XblnTK8xt3lXjQohsGnkD3aMyqE4WlIGd-s0J_0l6VboKLxRrIO8gwB3Nuk=]
  • Nagawade, R. R., et al. (2025). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEa3_LC6JkJR4_SaZ6osTnk6eL8AeFw8UvwIJiOJqnz_g6Shq3yCG1BeKYvxOzZ4HMSvpNeT5NmsW0fv1XAW7PEn2rNZC1Op9vLXcRN2E1XVf66FoV7TLxq8zNSh9Vz_egqgnlo4nI2iCCQsDmUrcFfdhLXWLCptt-VkUiysI2sC6opUHa_VGZJib8q-8FUxUIcDoJ4jZtJiLRa-O4lTn6snfG9RZryjPrQW0fKQgZx83jIWbSDLqA]
  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX6jNOuQicu2rPu8dxC5UsOCEX1vm3669f6pUhvApqHoJXnsyTa5sNr6zNY2XxjJvl0ck5Z6Np2oUSGNQupirkOEOOJNWLkMKHF6ToYyyyzYvzRMa3V8ODlnGiQagb_-k2zlxQTTFz-SuSDwuTQrVeQqK-sdcckiKOfEealQy1scCPWF9juAFB2pj0zty4xl94uIRkNFnax3A_-H15ftr9LJnTo6JsyhLmRaDm_HF7La453xoTgY47t209q7vcqcA1BaXJJ1ZFWlcjo1RrtEkGXLkVHCdsYlUi_OoyQA==]
  • Asif, M. (2021). Study of Various Pyridazine and Phthalazine Drugs with Diverse Therapeutical and Agrochemical Activities. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcDqa1FeN5ffAnrCGyH5sH8VtrM_T5FPUczSvhLl1eBX5hLOYurs8P-zCp0_YhKyQlmdInxN-0ZXueQefNPMu9_iEP1vd2JQc-Pqp9q_8EUVoldN34bZUJ9Oq2zcijWhgAFoIq7gTeELXyf6CNgpJVvr8jziUJ5n4GIwGifjlk4IkI5UV8b2HoDoHSmqNri4QIZz9MrSD4uO-Hi3UnBvvpAatm15sch3JvZ_EHzrKvbmN6PEdEq7H7UxebWp7yY6bNE4_h2egYorimYof86do6HI-aDp8]
  • Liu, C., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg9EhmLSCLpY_FnsekLUrC5gz-uBSSpm_51F92OHPHZhRVK0czbcN1x1MmuLLD6EgS3nFrNZQPrCtl9uPD8Mxk_NwOnIkKel3qUi_pUXBFjEX1oSuiiu0BV0Rae4O1JnJagyFFh1Q0HbN41xRcGXY46u_1rAodLD8j9m588hVV5Qr4IXWaMA9wG-0Cxejt6qBI34DIsMbYzjZMa3ymSHuLGqGK5U5HYDH_0GvfecWOSm0YQLgKQ5mY6f3yW3PekLdtSp6k]
  • Unknown author. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUHbxGe8myRfEj1YHKTUVUsLpmyVwDCG32Ke9X0qWsT5tJtBjY3p_CPwTHY7alc7omfhSL5UzSApRcHqKb0xtppp-dHxfOGnveJcRyf7lLs83WGjV0OoAz_Y7nS1fOPVnimhHKtaCVe4dmlKxumKjo8rTJNBaLdt2_iCCNyuAw-bUd64dNzgVAMAGin2AFVCf-dWRixflGkFMNYNK5eOb9r60WBFDQq1tTCofPm_uW5a6-Xa1bdXIdfefX-LSEzqNM24p]
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhkWkiaxleHvQfw8Fveyk18GQ5Dx7atAbvhl80exQBR5Ot8leOJEyC-GO6vmkn28WktKQoyiv3gje02N3FLiY_GXDEEnTnjZ94uyPvpKRXnSRzHSRNK9i0ay1CbqY7Pzs7ZgE=]

Sources

Pyridazin-3-ylmethanol: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, prized for its unique physicochemical properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to a wide array of bioactive molecules.[1][2] Among the functionalized pyridazine building blocks, pyridazin-3-ylmethanol has emerged as a particularly versatile and valuable synthon. Its strategic placement of a reactive hydroxyl group on the electron-deficient pyridazine core allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in the construction of high-value organic compounds, with a particular focus on the synthesis of kinase inhibitors.

Introduction to the Pyridazine Scaffold

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its inherent polarity and hydrogen bonding capabilities can enhance solubility and promote favorable interactions with biological targets.[1] The pyridazine motif is found in numerous approved drugs and clinical candidates, highlighting its significance in the development of therapeutics for a variety of diseases, including cancer, inflammation, and cardiovascular disorders.[3]

This compound, with its readily accessible hydroxyl functionality, serves as an excellent entry point for the elaboration of the pyridazine core. This guide will explore the fundamental chemistry of this building block and demonstrate its practical application in multi-step synthesis.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a pyridazine-3-carboxylic acid ester.[4] This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • Pyridazine-3-carboxylic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridazine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of lithium aluminum hydride in THF (1.0 eq) dropwise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Carefully quench the reaction by the slow addition of solid sodium sulfate decahydrate.

  • Dilute the mixture with ethyl acetate and stir vigorously for 1 hour.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to afford this compound.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting ester. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Functionalization of this compound

The hydroxyl group of this compound is the primary site of reactivity, allowing for a variety of functional group transformations. These reactions are key to incorporating the pyridazine moiety into larger, more complex molecules.

Oxidation to Pyridazine-3-carbaldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, pyridazine-3-carbaldehyde, a versatile intermediate for further carbon-carbon bond-forming reactions.

graph Oxidation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="this compound"]; B [label="Pyridazine-3-carbaldehyde"]; A -> B [label="[O] (e.g., PCC, DMP)"]; }
Oxidation of this compound.

Causality behind Experimental Choices: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation to the carboxylic acid. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Etherification via Williamson Ether Synthesis

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form a variety of ethers.[5][6][7][8][9]

graph Etherification { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A [label="this compound"]; B [label="Pyridazin-3-ylmethoxide"]; C [label="Pyridazin-3-ylmethyl Ether"]; A -> B [label="Base (e.g., NaH)"]; B -> C [label="R-X (Alkyl Halide)"]; }
Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification

This compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.[10]

graph Esterification { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; A [label="this compound"]; B [label="Pyridazin-3-ylmethyl Ester"]; A -> B [label="R-COOH, Acid Catalyst or R-COCl, Base"]; }
Esterification of this compound.

Application in the Synthesis of a Kinase Inhibitor: A Case Study

To illustrate the utility of this compound as a building block, this section details a synthetic route to a key intermediate used in the preparation of a potent kinase inhibitor. The overall strategy involves the transformation of this compound into a halogenated ethynylpyridazine, which can then undergo cross-coupling reactions to build the final complex molecule.

Synthetic Strategy Overview

The target is a 3-bromo-6-ethynylpyridazine derivative, a versatile intermediate for Sonogashira coupling. The proposed synthetic pathway from this compound is as follows:

graph Synthesis_Strategy { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Pyridazine-3-carbaldehyde"]; C [label="3-(2,2-Dibromovinyl)pyridazine"]; D [label="3-Ethynylpyridazine"]; E [label="3-Ethynylpyridazine N-oxide"]; F [label="3-Bromo-6-chloropyridazine"]; G [label="Final Kinase Inhibitor"];

edge [color="#4285F4"]; A -> B [label="Oxidation"]; B -> C [label="Corey-Fuchs Reaction"]; C -> D [label="Base Treatment"]; D -> E [label="N-Oxidation"]; E -> F [label="Bromination/Chlorination"]; F -> G [label="Further Steps"]; }

Synthetic strategy for a kinase inhibitor intermediate.
Step-by-Step Synthesis

Step 1: Oxidation to Pyridazine-3-carbaldehyde

As described in section 3.1, this compound is oxidized to pyridazine-3-carbaldehyde.

Step 2: Corey-Fuchs Reaction to form 3-(2,2-Dibromovinyl)pyridazine

The Corey-Fuchs reaction is a reliable method for converting aldehydes to terminal alkynes via a dibromoalkene intermediate.[11][12][13][14]

Experimental Protocol: Corey-Fuchs Reaction

  • To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of pyridazine-3-carbaldehyde (1.0 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 3-(2,2-dibromovinyl)pyridazine.

Step 3: Formation of 3-Ethynylpyridazine

The dibromoalkene is treated with a strong base, such as n-butyllithium, to effect elimination and generate the terminal alkyne.

Experimental Protocol: Alkyne Formation

  • To a solution of 3-(2,2-dibromovinyl)pyridazine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and concentrate to give crude 3-ethynylpyridazine, which can be used in the next step without further purification.

Step 4 & 5: Halogenation of the Pyridazine Ring

Direct halogenation of the pyridazine ring can be challenging. A more controlled approach involves the N-oxidation of the pyridazine followed by regioselective halogenation.[15][16][17][18][19]

Experimental Protocol: N-Oxidation and Halogenation

  • Treat 3-ethynylpyridazine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form 3-ethynylpyridazine N-oxide.

  • The N-oxide can then be treated with a halogenating agent like POBr₃ or a mixture of p-toluenesulfonic anhydride and tetrabutylammonium bromide to introduce a bromine atom at a specific position on the ring.[15] Further reaction with a chlorinating agent like POCl₃ can be used to introduce a chlorine atom. The exact conditions and regioselectivity will depend on the specific substrate and reagents used. This sequence allows for the synthesis of intermediates like 3-bromo-6-chloropyridazine.

Step 6: Sonogashira Coupling and Elaboration to the Final Kinase Inhibitor

The resulting 3-bromo-6-ethynylpyridazine (after deprotection of the alkyne if a protecting group was used) is a key intermediate for Sonogashira cross-coupling reactions.[20] This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl or heteroaryl groups, which is a common strategy in the synthesis of kinase inhibitors.[21][22]

General Sonogashira Coupling Protocol:

  • To a degassed solution of the 3-bromo-6-ethynylpyridazine derivative (1.0 eq) and the desired aryl/heteroaryl halide (1.1 eq) in a suitable solvent (e.g., triethylamine/THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature or with heating under an inert atmosphere until the starting materials are consumed.

  • Work up the reaction and purify the product by column chromatography.

The coupled product can then be further functionalized to yield the final kinase inhibitor.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its strategic hydroxyl group allows for a wide range of functionalizations, providing access to a diverse array of more complex pyridazine derivatives. As demonstrated in the synthetic strategy towards a key kinase inhibitor intermediate, this compound can be effectively utilized in multi-step syntheses to construct molecules with significant biological potential. The reactions and protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic utility of this valuable heterocyclic synthon in their own drug discovery and development efforts.

References

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
  • ACS Omega. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
  • Khan, I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
  • Gademann, K., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]
  • PubMed. (2024).
  • Paudler, W. W., & Jovanovic, M. V. (1982). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
  • Knochel, P., et al. (2010). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition.
  • MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. MedChemTips. [Link]
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • Wikipedia. (n.d.). Corey–Fuchs reaction. Wikipedia. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
  • De Kimpe, N., et al. (2022).
  • Al-Warhi, T., et al. (2022).
  • figshare. (2022).
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences. [Link]
  • NIH. (2025).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • NIH. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH. [Link]
  • Lirias. (n.d.).
  • Science.gov. (n.d.). pyridazine derivatives evaluated: Topics by Science.gov. Science.gov. [Link]
  • ResearchGate. (2025). Recent Progress in Pyridazin-3(2H)-Ones Chemistry.
  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
  • NIH. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. NIH. [Link]

Sources

Methodological & Application

Synthesis of Pyridazin-3-ylmethanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Moiety

Pyridazin-3-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" known to interact with various biological targets.[1][2] Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[3][4] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules where the hydroxymethyl group can be readily modified or used as a handle for further chemical transformations.[5] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, focusing on the robust and widely adopted method of ester reduction using lithium aluminum hydride.

Synthetic Strategy: Reduction of Ethyl Pyridazine-3-carboxylate

The most direct and reliable route to this compound is the reduction of a corresponding pyridazine-3-carboxylic acid ester. This transformation is efficiently achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄ or LAH).[5] LAH is a potent source of hydride ions (H⁻) and is highly effective at reducing polar multiple bonds, such as the carbonyl group in esters, to the corresponding alcohol.[6][7]

Mechanism of LAH Reduction of an Ester

The reaction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition.

  • Nucleophilic Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ethyl pyridazine-3-carboxylate. This breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. This results in the formation of an intermediate aldehyde, pyridazine-3-carbaldehyde.

  • Second Hydride Attack: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LAH.[9] This leads to the formation of an aluminum alkoxide intermediate.

  • Workup: The reaction is quenched with water and base to neutralize the excess LAH and hydrolyze the aluminum alkoxide, yielding the final product, this compound.[8][10]

dot graph "LAH_Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

} mend Caption: Mechanism of LAH reduction of an ester to a primary alcohol.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of ethyl pyridazine-3-carboxylate to this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl pyridazine-3-carboxylate≥97%Commercial Source
Lithium aluminum hydride (LAH), 1.0 M solution in THFAnhydrousCommercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)Reagent GradeCommercial Source
Celite® 545---Commercial Source
Deionized Water------
Round-bottom flask, two-neck------
Magnetic stirrer and stir bar------
Addition funnel------
Ice bath------
Rotary evaporator------
Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[10] All manipulations must be conducted in a certified fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory.[11]

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add ethyl pyridazine-3-carboxylate (0.641 g, 4.21 mmol).

    • Under a positive pressure of nitrogen, dissolve the ester in 20 mL of anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C using an ice bath.

  • Addition of LAH:

    • Slowly add a 1.0 M solution of lithium aluminum hydride in THF (4.21 mL, 4.21 mmol) dropwise to the stirred solution of the ester over 15-20 minutes using a syringe.[5]

    • Rationale: Dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent side reactions. Maintaining a low temperature ensures the selectivity of the reduction.

  • Reaction Monitoring:

    • After the addition is complete, stir the resulting suspension at 0 °C for 30 minutes.[5]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane), visualizing with UV light or potassium permanganate stain. The reaction is complete when the starting ester spot has disappeared.

  • Workup and Quenching:

    • Rationale: A careful and controlled workup is the most critical part of an LAH reaction to safely quench excess reagent and hydrolyze the aluminum salts into a filterable solid. The sodium sulfate decahydrate method is a gentle and effective alternative to the Fieser method, particularly for water-soluble products.[12]

    • While maintaining the temperature at 0 °C, very slowly and cautiously add solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) portion-wise to the reaction mixture until the evolution of hydrogen gas ceases. A granular white precipitate of aluminum salts will form.

    • After gas evolution has stopped, add an additional small portion of Na₂SO₄·10H₂O and allow the mixture to warm to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc) and stir vigorously for at least one hour.[5]

  • Isolation and Purification:

    • Filter the suspension through a pad of Celite® in a Büchner funnel.[13]

    • Wash the filter cake thoroughly with several portions of EtOAc to ensure complete recovery of the product.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product, obtained as a brown solid, can be purified by silica gel column chromatography.[5] Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

Expected Results

The described protocol typically affords this compound in moderate yields. One reported synthesis using a similar procedure obtained the product in a 26% yield.[5] The final product is a solid with a melting point of approximately 66 °C.[14]

Reaction Workflow Diagram

dot graph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];

} mend Caption: Workflow for the synthesis of this compound.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is significantly lower than expected, ensure that all reagents and solvents were strictly anhydrous. LAH is readily consumed by trace amounts of water. Also, ensure the complete transfer of the product from the filter cake by washing with ample solvent.

  • Difficult Filtration: If the aluminum salts form a gelatinous precipitate that clogs the filter, this may be due to an incomplete quench. Stirring the quenched mixture for a longer period (even overnight) can help to granulate the solids.

  • Alternative Workup (Fieser Method): For a reaction using 'x' grams of LAH, cool the reaction mixture to 0 °C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. Stir vigorously until a white precipitate forms, then filter.[11][12] This method is robust but may be less suitable for highly water-soluble products.

Conclusion

The reduction of ethyl pyridazine-3-carboxylate with lithium aluminum hydride is a reliable and effective method for the synthesis of this compound. By adhering to strict anhydrous conditions and executing a careful, controlled workup procedure, researchers can safely and efficiently produce this valuable building block for applications in pharmaceutical and materials science research. The insights and detailed protocol provided herein are designed to empower scientists to achieve successful and reproducible outcomes in their synthetic endeavors.

References

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Imperial College London. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
  • Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]
  • PubChem. 3-Pyridinemethanol. [Link]
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
  • Indo Global Journal of Pharmaceutical Sciences. (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • Matrix Fine Chemicals. (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5. [Link]
  • PubMed Central. (2025).
  • Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]
  • ACS Publications. Mechanism of Lithium Aluminum Hydride Reactions. [Link]
  • Chemdad. This compound. [Link]
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • Liberty University. (2018).
  • MDPI. (2021).
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]
  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]

Sources

Application Notes and Protocols for the Reduction of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds in Modern Chemistry

The pyridazine ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1][2] Pyridazines, six-membered aromatic rings with two adjacent nitrogen atoms, exhibit remarkable stability and offer versatile points for functionalization.[3] Pyridazine-3-carboxylic acid, in particular, serves as a critical starting material for a variety of more complex molecules.[4] Its reduction products are valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[5] The selective reduction of either the carboxylic acid moiety or the entire heterocyclic ring opens avenues to a diverse range of molecular architectures with distinct biological activities and material properties.

This application note provides detailed experimental procedures for the controlled reduction of pyridazine-3-carboxylic acid, offering researchers and drug development professionals a comprehensive guide to achieving desired chemical transformations with high fidelity. We will explore two primary reduction pathways: the selective reduction of the carboxylic acid to a primary alcohol and the complete reduction of both the carboxylic acid and the pyridazine ring.

Navigating Chemoselectivity in Pyridazine Reduction

The reduction of pyridazine-3-carboxylic acid presents a fascinating challenge in chemoselectivity. The molecule possesses two reducible functionalities: the carboxylic acid group and the aromatic pyridazine ring. The choice of reducing agent and reaction conditions dictates which part of the molecule is transformed, leading to different products with unique applications.

  • Selective Carboxylic Acid Reduction: To obtain 3-(hydroxymethyl)pyridazine, a reducing agent that preferentially attacks the carboxylic acid over the aromatic ring is required. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are well-suited for this purpose.[6][7]

  • Complete Ring and Carboxylic Acid Reduction: For the synthesis of piperidine-3-methanol, a more robust reduction strategy is necessary to saturate the stable aromatic pyridazine ring in addition to reducing the carboxylic acid. Catalytic hydrogenation under elevated pressure and temperature is a common and effective method for this transformation.[8][9]

The following diagram illustrates the two distinct reductive pathways for pyridazine-3-carboxylic acid.

G cluster_0 Reduction Pathways Start Pyridazine-3-carboxylic Acid Product1 3-(Hydroxymethyl)pyridazine Start->Product1  Selective Reduction (e.g., LiAlH₄) Product2 Piperidine-3-methanol Start->Product2  Complete Reduction (e.g., Catalytic Hydrogenation)

Caption: Chemoselective reduction of pyridazine-3-carboxylic acid.

Protocol 1: Selective Reduction of Pyridazine-3-carboxylic Acid to 3-(Hydroxymethyl)pyridazine

This protocol details the selective reduction of the carboxylic acid group using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[6][7][10] The aromatic pyridazine ring remains intact under these conditions.

Rationale: LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the carboxyl group.[6] The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[7] Anhydrous ethereal solvents like tetrahydrofuran (THF) are crucial, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[10]

Experimental Workflow

G cluster_workflow Workflow for 3-(Hydroxymethyl)pyridazine Synthesis setup Reaction Setup (Inert atmosphere, dry glassware) lah_suspension Prepare LiAlH₄ suspension in dry THF at 0 °C setup->lah_suspension addition Slowly add Pyridazine-3-carboxylic acid solution in THF lah_suspension->addition reaction Warm to room temperature and stir addition->reaction quench Careful quenching of excess LiAlH₄ (e.g., with ethyl acetate, then water) reaction->quench extraction Product extraction with an organic solvent quench->extraction purification Purification (e.g., column chromatography) extraction->purification

Caption: Workflow for the selective reduction of pyridazine-3-carboxylic acid.

Step-by-Step Protocol
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve pyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide.

  • Work-up and Extraction: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(hydroxymethyl)pyridazine.[11]

Safety Note: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing hydrogen gas.[10] All manipulations should be performed in a fume hood under an inert atmosphere using anhydrous solvents and properly dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 2: Exhaustive Reduction to Piperidine-3-methanol

This protocol describes the complete reduction of both the carboxylic acid and the pyridazine ring of pyridazine-3-carboxylic acid to yield piperidine-3-methanol. This is achieved through catalytic hydrogenation using a rhodium catalyst under elevated hydrogen pressure.

Rationale: Catalytic hydrogenation is a powerful method for the saturation of aromatic rings.[9] Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are particularly effective catalysts for the hydrogenation of pyridine and its derivatives under milder conditions than some other catalysts.[9][12] The carboxylic acid group is also reduced to a primary alcohol under these conditions.

Experimental Workflow

G cluster_workflow Workflow for Piperidine-3-methanol Synthesis setup Prepare solution of substrate and catalyst in a suitable solvent autoclave Transfer to a high-pressure hydrogenation vessel (autoclave) setup->autoclave hydrogenation Pressurize with H₂ gas and heat autoclave->hydrogenation reaction Maintain temperature and pressure with vigorous stirring hydrogenation->reaction workup Cool, vent H₂, and filter the catalyst reaction->workup isolation Solvent removal and product isolation workup->isolation purification Purification (e.g., distillation or recrystallization) isolation->purification

Caption: Workflow for the complete reduction of pyridazine-3-carboxylic acid.

Step-by-Step Protocol
  • Reaction Setup: In a suitable solvent such as methanol or ethanol, dissolve pyridazine-3-carboxylic acid (1.0 equivalent).

  • Catalyst Addition: To this solution, add a catalytic amount of 5% Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) (typically 1-5 mol%).

  • Hydrogenation: Transfer the mixture to a high-pressure hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave).

  • Reaction Conditions: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 atm and heat to 80-120 °C.

  • Reaction Monitoring: Vigorously stir the reaction mixture and monitor the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Isolation and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Piperidine-3-methanol can be purified by vacuum distillation or recrystallization.[5]

Comparison of Reduction Methodologies

FeatureProtocol 1: Selective ReductionProtocol 2: Complete Reduction
Product 3-(Hydroxymethyl)pyridazinePiperidine-3-methanol
Reducing Agent Lithium aluminum hydride (LiAlH₄)H₂ gas with Rh/C or Rh₂O₃ catalyst
Key Transformation Carboxylic acid → Primary alcoholCarboxylic acid → Primary alcohol & Pyridazine → Piperidine
Reaction Conditions 0 °C to room temperature, atmospheric pressure80-120 °C, 50-100 atm H₂ pressure
Solvent Anhydrous THFMethanol or Ethanol
Key Advantages High selectivity for the carboxylic acid group.Access to saturated heterocyclic scaffolds.
Safety Considerations Highly reactive, water-sensitive reagent.High-pressure hydrogen gas (flammable).

Conclusion

The reduction of pyridazine-3-carboxylic acid is a versatile transformation that can be controlled to yield either the selectively reduced alcohol, 3-(hydroxymethyl)pyridazine, or the fully saturated piperidine-3-methanol. The choice of methodology, be it a powerful hydride reducing agent like LiAlH₄ or catalytic hydrogenation, allows chemists to tailor the synthetic outcome to their specific needs. The protocols outlined in this application note provide a robust foundation for researchers to access these valuable chemical building blocks, facilitating further exploration in drug discovery and materials science.

References

  • American Chemical Society. Preparation of 3,6-bis(hydroxymethyl)pyridazine and poly(3,6-pyridazinediylbis(methylene) terephthalate).
  • Snyder, H. R., Jr., & Michels, J. G. (1960). The Lithium Aluminum Hydride Reduction of Various Tetrahydropyridazine-1,2-dicarboxylic Acid Esters. The Journal of Organic Chemistry, 25(11), 1993–1996.
  • Canadian Science Publishing. A New Synthesis of Piperidine.
  • Defense Technical Information Center. (1985). Piperidine Synthesis.
  • Royal Society of Chemistry. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.
  • Finkelstein, J., & Solodar, W. (1959). Piperidine Compounds. VII. The Synthesis of Arylpiperidinemethanol and Arylpiperidineëthanol Compounds. Journal of the American Chemical Society, 81(24), 6508–6510.
  • Antilla, J. C., & Wulff, W. D. (2001). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, 13(10), 2779.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.).
  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075.
  • Royal Society of Chemistry. Selective reduction of pyridazin-3-ones and ring contraction to pyrrolidin-2-ones and 3-pyrrolin-2-ones.
  • National Center for Biotechnology Information. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
  • Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • Chemistry LibreTexts. (2019). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride.
  • ResearchGate. (1962). Reaction of pyridine carboxylic esters with sodium borohydride.
  • YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • Royal Society of Chemistry. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones.
  • PubChem. 3-(hydroxymethyl)pyridazine.
  • Semantic Scholar. Synthesis of pyrido[3,2-c]pyridazines.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis.
  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Sphinix. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Simek, J., Tuck, T., & Bush, K. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Journal of Chemical Education, 74(1), 107.
  • ResearchGate. (2014). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • Semantic Scholar. (2016). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • National Council of Educational Research and Training. Amines.
  • Khan Academy. Reduction of carboxylic acids.

Sources

Application Notes and Protocols for In Vitro Profiling of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and Therapeutic Potential

The pyridazine ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This six-membered ring containing two adjacent nitrogen atoms possesses unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, which allows for potent and specific interactions with various biological targets.[2] Derivatives of the pyridazine core have been investigated for a wide spectrum of therapeutic applications, including oncology, inflammation, and cardiovascular diseases.[3]

Pyridazin-3-ylmethanol (CAS: 37444-46-5), the subject of this guide, is a functionalized pyridazine that serves as a valuable chemical intermediate and a scaffold for drug discovery.[4] Given the broad bioactivity of related structures, a systematic in vitro evaluation of this compound is essential to elucidate its pharmacological profile. This document provides a series of detailed, field-proven protocols to enable researchers, scientists, and drug development professionals to assess the potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this compound. The methodologies are designed to be robust and self-validating, providing a solid foundation for further investigation.

Compound Profile: this compound

A thorough understanding of the test article's properties is fundamental to robust assay design.

PropertyValueSource
CAS Number 37444-46-5[5]
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.116 g/mol [5]
IUPAC Name (pyridazin-3-yl)methanol[6]
Physical Form Brown solid (typical)[4]
Solubility Miscible with water and benzene[1]
pKa Weakly basic (pKa ~2.3 for parent pyridazine)[1]

Stock Solution Preparation: Due to its predicted miscibility, sterile phosphate-buffered saline (PBS) or cell culture medium can be initially tested for solubilization. For higher concentrations or less soluble derivatives, Dimethyl Sulfoxide (DMSO) is a standard solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration does not exceed a level detrimental to the assay system (typically ≤0.5%).

Safety and Handling: Pyridazine-containing compounds require careful handling in a well-ventilated laboratory or under a fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile).[3][7]

  • Contact: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from ignition sources.[2]

Part 1: Antiproliferative and Cytotoxicity Screening

A primary step in profiling a novel compound is to assess its effect on cell viability. The MTT assay remains a gold standard for this purpose, providing a colorimetric readout of metabolic activity, which is proportional to the number of viable cells.[8][9]

Scientific Rationale: The MTT Assay

The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[9][10] The quantity of formazan produced, once solubilized, is directly proportional to the number of viable cells, allowing for the quantification of cytotoxic or cytostatic effects.[10]

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate adhere Incubate 24h (allow adherence) seed->adhere treat Add serial dilutions of This compound adhere->treat incubate_treat Incubate 48-72h treat->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate 4h (formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read lps_pathway cluster_path LPS Signaling Pathway cluster_inhibition Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling MyD88-dependent Signaling Cascade TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene TNF_Protein TNF-α Synthesis & Secretion TNF_Gene->TNF_Protein Inhibitor This compound (Hypothesized Action) Inhibitor->Signaling Inhibition

Caption: LPS-induced pro-inflammatory cytokine production pathway.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight. [11]2. Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL. [11][12]Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 4-24 hours to allow for cytokine production and secretion. [13]5. Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production at each compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.

Part 3: Enzyme Inhibition Screening - Phosphodiesterase 4 (PDE4)

Scientific Rationale: Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP. PDE4 is specific for cAMP and is highly expressed in inflammatory cells. [14]Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently suppresses inflammatory responses. [14]This makes PDE4 a valuable target for anti-inflammatory drugs. Assays for PDE inhibitors often utilize fluorescence polarization (FP), where a fluorescently labeled substrate (e.g., cAMP-FAM) is hydrolyzed by the enzyme, and the change in polarization is measured upon binding to a specific agent. [15]

Detailed Protocol: PDE4B Inhibition Assay (Fluorescence Polarization)

Procedure (based on commercial kit principles): [15]

  • Assay Setup: In a low-volume 384-well plate, add PDE assay buffer, the test compound (this compound) at various concentrations, and a known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control. [16]2. Enzyme Addition: Add purified recombinant human PDE4B enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Start the reaction by adding the fluorescein-labeled substrate (cAMP-FAM).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and add the phosphate-binding agent. This agent will bind to the hydrolyzed substrate, causing a large increase in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of PDE4B activity. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

AssayTarget/PrincipleCell Type / SystemPrimary ReadoutTypical Result
MTT Assay Mitochondrial dehydrogenase activityAdherent cancer cells (e.g., MCF-7)Absorbance (570 nm)IC₅₀ (µM)
COX Inhibition Peroxidase activity of COX-1/COX-2Purified ovine/human enzymesAbsorbance (590 nm)IC₅₀ (µM), SI
TNF-α Release Inhibition of cytokine secretionRAW 264.7 macrophagesELISA (Absorbance)IC₅₀ (µM)
PDE4 Inhibition cAMP hydrolysis by PDE4BPurified human enzymeFluorescence PolarizationIC₅₀ (µM)

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, inflammatory pathways, and specific enzyme targets, researchers can build a comprehensive pharmacological profile. Positive results in these primary screens will warrant further investigation, including mechanism-of-action studies, evaluation in more complex cellular models, and eventual progression to in vivo efficacy and safety assessments. The inherent versatility of the pyridazine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Roche.
  • CLYTE Technologies.
  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018-09-14). [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]
  • ResearchGate. Does anyone know a protocol for measuring COX2 activity?. (2021-09-12). [Link]
  • National Center for Biotechnology Information. A cellular model of inflammation for identifying TNF-α synthesis inhibitors. [Link]
  • Creative BioMart. COX Colorimetric Inhibitor Screening Assay Kit. [Link]
  • BPS Bioscience. PDE4B1 Assay Kit. [Link]
  • S. K. S. Al-Karawi, F. A. Al-Azawi. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
  • PubMed. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. [Link]
  • PubChem. 3-(Hydroxymethyl)pyridazine. [Link]
  • National Center for Biotechnology Information. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024-05-16). [Link]
  • ResearchGate. Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. (2015-10-09). [Link]
  • PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol. [Link]
  • Matrix Fine Chemicals. (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5. [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Profiling the Bioactivity of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged pharmacophore, with its derivatives showing a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1] Pyridazin-3-ylmethanol, as a key building block, presents a valuable starting point for drug discovery campaigns.[2][3][4][5] To effectively characterize the biological potential of this compound and its analogues, a systematic and tiered approach using physiologically relevant cell-based assays is essential.[6][7] This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to comprehensively profile the activity of this compound, moving from foundational cytotoxicity assessments to nuanced mechanistic and phenotypic endpoints.

Introduction: The Rationale for a Tiered Cell-Based Screening Strategy

In modern drug discovery, transitioning from in vitro biochemical assays to cell-based systems at an early stage is critical. Cellular assays provide invaluable data on a compound's activity within a complex biological context, accounting for factors like cell permeability, metabolic stability, and off-target effects that are absent in purified protein systems.[8][9]

This document outlines a tiered screening cascade designed to build a comprehensive biological profile for a novel compound like this compound.

  • Tier 1: Foundational Assays. Establish the fundamental dose-dependent effects on cell health and proliferation. This is a crucial first step to determine the appropriate concentration range for subsequent, more specific assays.

  • Tier 2: Mechanistic Pathway Assays. Based on the known activities of the pyridazine chemical class, these assays investigate specific molecular pathways, such as inflammation (NF-κB signaling) and kinase activity.

  • Tier 3: Advanced Phenotypic Assays. Delve into the ultimate cellular outcomes, such as the induction of apoptosis, and employ high-content screening (HCS) for unbiased, multiparametric characterization of the compound's effects.

This strategic approach ensures that research efforts are focused and that a holistic understanding of the compound's mechanism of action is developed efficiently.

Tier 1: Foundational Assays - Assessing General Cellular Health

Rationale: The Primacy of Viability

Before investigating any specific biological activity, it is imperative to determine the compound's effect on cell viability and metabolic activity. A potent anti-inflammatory effect, for example, is meaningless if it only occurs at concentrations that induce widespread cell death. Cytotoxicity profiling provides a therapeutic window and informs the dose selection for all subsequent experiments. The MTT or MTS assay is a robust, colorimetric method ideal for this initial screen.[10][11]

Protocol: Cell Viability and Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • Selected cancer or immortalized cell line (e.g., HeLa, A549, RAW 264.7)

  • Complete cell culture medium

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10][13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of this compound in complete medium. A typical starting range is from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no cells" blank control.

    • Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Presentation and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted to determine the half-maximal inhibitory concentration (IC₅₀).

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
Vehicle (0)1.250100%
0.11.23598.8%
11.15092.0%
100.63050.4%
500.15012.0%
1000.0554.4%
Calculated IC₅₀ ~10 µM

Tier 2: Mechanistic Assays - Investigating Specific Pathways

With a defined cytotoxic profile, the next step is to investigate specific mechanisms of action suggested by the pyridazine chemical class.

Anti-Inflammatory Activity Assessment

Inflammation is a critical biological process, and its dysregulation is linked to numerous diseases.[14] Many anti-inflammatory compounds act by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a master regulator of pro-inflammatory gene expression.[14][15]

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A Seed RAW 264.7 Macrophages B Pre-treat with This compound A->B C Stimulate with LPS (Lipopolysaccharide) B->C D Collect Supernatant C->D E Lyse Cells C->E F Cytokine Quantification (ELISA for TNF-α, IL-6) D->F G NF-κB Activity Assay (Reporter or Translocation) E->G

Workflow for assessing anti-inflammatory activity.

G Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα - p65/p50 (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα P_IkBa P-IκBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB releases Degradation Proteasomal Degradation P_IkBa->Degradation undergoes Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (TNF-α, IL-6, etc.)

The canonical NF-κB signaling pathway.

This protocol quantifies the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells. A reduction in cytokine release indicates potential anti-inflammatory activity.[16][17]

Materials:

  • RAW 264.7 murine macrophages or human PBMCs

  • LPS (100 ng/mL working solution)

  • Commercially available ELISA kits for TNF-α and IL-6[18]

  • Cell culture supernatants collected from the experimental plate

Step-by-Step Methodology:

  • Cell Stimulation and Supernatant Collection:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various non-toxic concentrations of this compound (determined from Tier 1) for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control and a stimulated vehicle control.

    • Incubate for 18-24 hours.

    • Centrifuge the plate at 300 x g for 10 minutes and carefully collect the supernatant for analysis.[18][19]

  • ELISA Procedure (Sandwich ELISA):

    • Perform the ELISA according to the manufacturer's protocol.[20][21] A general workflow is as follows:

    • Coating: Wells are pre-coated with a capture antibody specific for the target cytokine.[20]

    • Sample Incubation: Add standards and collected supernatants to the wells. The cytokine in the sample binds to the capture antibody.

    • Detection: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.[18]

    • Enzyme Conjugation: Add streptavidin-HRP, which binds to the biotinylated detection antibody.

    • Substrate Development: Add a TMB substrate. The HRP enzyme converts the substrate to a colored product. The reaction is stopped with an acid solution.[18]

    • Reading: Measure the absorbance at 450 nm. The intensity of the color is proportional to the cytokine concentration.

Kinase Inhibition Activity

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers, making them prime drug targets.[22] Cell-based kinase assays are superior to purely biochemical assays as they confirm that a compound can penetrate the cell and engage its target in a natural physiological environment.[8][23]

This assay measures the phosphorylation status of a specific substrate downstream of a target kinase within the cell. A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase.

Materials:

  • A cell line known to have active signaling through the kinase of interest (e.g., A549 cells for EGFR pathway, K562 cells for Bcr-Abl).[23]

  • Stimulant for the pathway, if required (e.g., EGF for the EGFR pathway).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Cell-based kinase phosphorylation ELISA kit (e.g., kits that use a "sandwich" principle with a target-specific capture antibody and a phospho-site-specific detection antibody).[24]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Starve cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Pre-treat with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., EGF) for a short period (e.g., 10-30 minutes) to induce kinase phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells and release cellular proteins.

  • Phosphorylation Detection (ELISA-based):

    • Transfer the cell lysates to the ELISA plate provided in the kit.

    • The plate is coated with an antibody that captures the total protein (both phosphorylated and non-phosphorylated forms).

    • A second, enzyme-linked antibody that specifically recognizes the phosphorylated form of the target substrate is added.

    • Following the addition of a substrate, the resulting colorimetric or fluorescent signal is proportional to the amount of phosphorylated substrate.

    • Measure the signal using a plate reader. A decrease in signal in treated cells compared to stimulated control cells indicates kinase inhibition.[24]

Tier 3: Advanced Phenotypic Assays - Characterizing Cellular Outcomes

If the compound shows significant cytotoxicity or pathway modulation, it is crucial to understand the resulting cellular phenotype.

Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a desirable mechanism of action for anti-cancer drugs. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[25]

G A Seed and Treat Cells with this compound B Harvest Cells (Including Supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Stain with Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the Dark E->F G Analyze via Flow Cytometry F->G

Workflow for apoptosis detection by flow cytometry.

This method is based on two key cellular changes during apoptosis. First, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface in early apoptosis where it can be detected by fluorescently-labeled Annexin V.[25][26] Second, in late apoptosis and necrosis, the cell membrane loses its integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter and stain the nucleus.[27]

Materials:

  • Cells treated with this compound for a specified time (e.g., 24 hours).

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.[25]

  • Binding Buffer (provided in the kit).

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Treat cells in a 6-well plate with the IC₅₀ concentration of this compound. Include a vehicle control.

    • After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). This is critical to ensure all apoptotic cells are analyzed.[27]

    • Wash the combined cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[27]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Interpretation of Results:

      • Annexin V (-) / PI (-): Live, healthy cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis/membrane damage).

High-Content Screening (HCS)

HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in thousands of individual cells.[28][29] This provides an unbiased, information-rich dataset to reveal subtle or unexpected compound effects.[30][31]

This protocol uses multiple fluorescent dyes to assess cell number, nuclear morphology, and mitochondrial health in a single experiment.

Materials:

  • HCS-compatible plates (e.g., 96- or 384-well, black-walled, clear-bottom).

  • Fluorescent Dyes:

    • Hoechst 33342: Stains the nucleus of all cells (live and dead).[32]

    • CellMask™ Deep Red: Stains the cytoplasm and outlines cell morphology.[32]

    • MitoTracker™ Red CMXRos: Stains mitochondria in live cells with active membrane potential.

  • High-Content Imaging System (e.g., ImageXpress, CellInsight).

Step-by-Step Methodology:

  • Plate and Treat: Seed and treat cells with this compound in HCS-compatible plates as described in previous protocols.

  • Staining:

    • Add a cocktail of the fluorescent dyes directly to the live cells in culture medium.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Acquire images using an automated high-content imaging system. Capture images in at least three fluorescent channels (e.g., DAPI for Hoechst, Cy5 for CellMask, and TRITC for MitoTracker).

  • Image Analysis:

    • Use the instrument's analysis software to segment and identify individual cells.

    • The software can then quantify dozens of parameters per cell. Key readouts include:

      • Cell Count: Total number of nuclei (from Hoechst channel).

      • Nuclear Condensation/Fragmentation: Changes in nuclear size, intensity, and texture (a hallmark of apoptosis).

      • Mitochondrial Health: Decrease in MitoTracker intensity, indicating loss of mitochondrial membrane potential.

      • Cell Morphology: Changes in cell area, shape, and texture (from CellMask channel).

Conclusion

The systematic application of this tiered cell-based assay strategy provides a powerful and efficient path to characterizing the biological activity of this compound. By starting with broad assessments of cytotoxicity and progressing to specific mechanistic and phenotypic assays, researchers can build a comprehensive data package. This approach not only identifies the primary activities of a compound but also elucidates its mechanism of action, significantly accelerating its journey through the drug discovery pipeline. Each protocol is designed as a self-validating system, with built-in controls and quantitative endpoints, ensuring the generation of robust and trustworthy data for critical decision-making.

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • den Hartog, G. J. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 111-119.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Chandrashekar, C. V., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-301.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 10(6), e0128854.
  • Olejnik, A., et al. (2011). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Inflammation, 8(1), 22.
  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2340, 211-215.
  • Alithea Genomics. (2024). High-content screening in drug discovery: A brief guide.
  • ResearchGate. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF.
  • Wadhwa, M., & Scott, M. J. (2010). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 611, 15-32.
  • BosterBio. (2018). ELISA Protocol.
  • Gu, J., et al. (2021). NF-κB activation assay. Bio-protocol, 11(12), e4048.
  • National Center for Biotechnology Information. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging.
  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 63(8), 879-884.
  • Kim, Y., et al. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 27(10), 1735-1746.
  • Google Patents. (2020). WO2020243135A1 - Fused heterocyclic derivatives.
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Wikipedia. (n.d.). High-content screening.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • Google Patents. (2018). WO2018005374A1 - Immunomodulator compounds.
  • Justia Patents. (2023). cdk2 inhibitors.

Sources

Introduction: The Pyridazine Scaffold in Vasodilator Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging Pyridazin-3-ylmethanol as a versatile precursor for the discovery and development of novel vasorelaxant agents. This document provides the scientific rationale, detailed synthetic and biological protocols, and data interpretation frameworks for researchers in cardiovascular pharmacology and medicinal chemistry.

The pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug-target interactions.[1][2] Its inherent polarity, dual hydrogen-bond accepting capability, and ability to engage in π-π stacking interactions make it a compelling component in the design of bioactive molecules.[2] In the realm of cardiovascular disease, pyridazine-based compounds have been extensively investigated, leading to the development of potent antihypertensive and vasorelaxant agents.[3][4][5] The well-known vasodilator hydralazine, a benzopyridazine derivative, underscores the therapeutic potential of this heterocyclic core.[6]

This guide focuses on This compound , a readily accessible and versatile building block, as a strategic starting point for generating novel pyridazine derivatives with vasorelaxant properties.[7][8] The hydroxylmethyl group at the 3-position serves as a synthetic handle, allowing for diverse structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. We will detail the synthetic pathways, bio-assay protocols, and mechanistic studies required to advance compounds from initial concept to validated leads.

Part 1: Synthesis of this compound and its Derivatives

The strategic advantage of using this compound lies in its utility as a modifiable precursor. The primary alcohol can be readily oxidized to an aldehyde for subsequent reactions or converted into a leaving group to enable nucleophilic substitution, providing access to a wide array of chemical diversity.

Protocol 1: Synthesis of the Precursor (this compound)

The most direct method for synthesizing the title precursor is through the reduction of a pyridazine-3-carboxylate ester. This protocol is adapted from established literature procedures.[7]

Rationale: Lithium aluminium hydride (LiAlH₄) is a potent, non-selective reducing agent capable of efficiently converting esters to primary alcohols. The reaction is typically performed at low temperatures to control its high reactivity.

Materials:

  • Ethyl pyridazine-3-carboxylate

  • Lithium aluminium hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

  • Celite

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous THF (approx. 5 mL per mmol of ester) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the LiAlH₄ solution (1.0 eq) dropwise via a syringe. Caution: The reaction is exothermic and generates hydrogen gas.

  • Stir the resulting suspension at 0 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water, while maintaining cooling.

  • Add solid sodium sulfate decahydrate and stir the mixture vigorously for 1 hour.[7]

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography to afford pure this compound.[7]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow from precursor synthesis to a validated vasorelaxant lead compound.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action Precursor This compound Synthesis Derivatization Generation of Derivative Library Precursor->Derivatization Synthetic Handle Purification Purification & Characterization (NMR, MS) Derivatization->Purification AortaPrep Isolated Rat Aortic Ring Preparation Purification->AortaPrep Test Compounds Screening Concentration-Response Curve Generation AortaPrep->Screening Data EC₅₀ Determination Screening->Data NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Data->NO_Assay Potent Hits Pathway Pathway Validation NO_Assay->Pathway eNOS_Assay eNOS mRNA Expression (qRT-PCR) eNOS_Assay->Pathway G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Compound Pyridazine Derivative eNOS_inactive eNOS (inactive) Compound->eNOS_inactive Upregulates mRNA Expression & Activity eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arg L-Arginine eNOS_active->L_Arg NO Nitric Oxide (NO) L_Arg->NO sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation ↓ Ca²⁺

Caption: NO/sGC/cGMP signaling pathway for vasorelaxation.

Protocol 3: Measurement of Nitric Oxide Production

To confirm the involvement of the NO pathway, measuring NO levels in aortic tissue homogenates after treatment with the test compounds is essential. [6][9] Rationale: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. An increase in nitrite concentration in the medium is indicative of increased NO production by the tissue.

Procedure:

  • Prepare aortic ring homogenates from rats treated with the test compound, a vehicle control, and a positive control (e.g., nitroglycerin).

  • Use a commercially available Griess Reagent System.

  • In a 96-well plate, add samples of the aortic homogenate supernatant.

  • Add Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Part 4: Data Presentation and Interpretation

Systematic evaluation of a series of derivatives allows for the establishment of Structure-Activity Relationships (SAR). The vasorelaxant potency (EC₅₀) is the key quantitative metric for comparison.

Table 1: Vasorelaxant Activity of Pyridazine Derivatives

The following table presents example data for several pyridazin-3-one derivatives from the literature, demonstrating the high potency that can be achieved with this scaffold compared to standard vasodilators. [6][9][10]

Compound EC₅₀ (µM) Relative Potency vs. Nitroglycerin Reference
Reference Standards
Nitroglycerin 0.182 1.0x [6][9]
Hydralazine 18.21 0.01x [6][9]
Isosorbide Mononitrate 30.10 0.006x [9]
Example Pyridazinone Derivatives
Compound 5e 0.0025 72.8x [9]
Compound 5d 0.0053 34.3x [9]
Compound 4h 0.0117 15.6x [9]

| Compound 2j | 0.0292 | 6.2x | [10]|

Interpretation: The data clearly show that specific substitutions on the pyridazine ring can lead to compounds with dramatically increased vasorelaxant potency, far exceeding that of established drugs like hydralazine and even the potent NO-donor nitroglycerin. [6][9][10]Compounds like 5e and 5d represent highly promising leads, demonstrating that the pyridazine core is an exceptional platform for developing next-generation vasodilators. [9]Further studies on these hits would focus on selectivity, oral bioavailability, and in vivo antihypertensive efficacy.

References

  • Ben-Fathallah, M., et al. (2020). Vasorelaxant and antiplatelet activity of 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide: role of soluble guanylate cyclase, nitric oxide and thiols. British Journal of Pharmacology.
  • Fouad, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.
  • Gouda, M. A., et al. (2016). Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives. Medicinal Chemistry Research.
  • Fouad, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
  • ResearchGate. (n.d.). Representative pyridazine-based compounds with vasorelaxant activity. ResearchGate.
  • Fraga, C., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology: The Vascular System.
  • Allam, H. A., et al. (2020). Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. Future Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate.
  • Abouzid, K. M., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry.
  • George, R. F., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Chemdad. (n.d.). This compound. Chemdad Website.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

Sources

Application Notes & Protocols: Strategic Synthesis of Pyridazine-Based Anticancer Agents from Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and clinical-stage therapeutic agents.[1][2] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen bonding capabilities, make it an ideal component for designing molecules that interact with critical biological targets in oncology, such as protein kinases and polymerases.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of Pyridazin-3-ylmethanol as a versatile starting material for the synthesis of potent anticancer agents. We move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, self-validating protocols for key synthetic transformations. The methodologies detailed herein focus on activating the primary alcohol, followed by strategic coupling reactions to construct complex, pharmacologically relevant molecules.

The Pyridazine Scaffold: A Cornerstone in Modern Oncology Drug Design

The 1,2-diazine (pyridazine) ring is not merely a passive structural element; its electronic properties actively contribute to molecular recognition and pharmacological activity. Unlike its more common phenyl bioisostere, the pyridazine ring introduces polarity, enhances aqueous solubility, and often reduces interactions with metabolic enzymes like cytochrome P450s, which are favorable properties for drug candidates.[4]

Several pyridazine-containing drugs have demonstrated significant clinical success, validating the scaffold's utility. Notable examples include:

  • Kinase Inhibitors: Many small molecule kinase inhibitors incorporate nitrogen-containing heterocycles to form key hydrogen bonds within the ATP-binding pocket of the target kinase.[5] The pyridazine motif is found in compounds like Ensartinib, an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer.[6]

  • PARP Inhibitors: Drugs such as Olaparib, used in the treatment of ovarian and breast cancer, feature a related phthalazinone core, which is a benzo-fused pyridazinone, highlighting the efficacy of this heterocyclic system in targeting DNA repair pathways.[7]

The strategic value of the pyridazine core lies in its ability to serve as a hinge-binding motif, a scaffold for directing substituents into specific pockets of an enzyme's active site, and a tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This compound: A Strategic Synthon

This compound is an ideal starting point for synthesizing diverse libraries of pyridazine-containing compounds. Its primary alcohol serves as a versatile functional handle that can be readily converted into other functionalities, most notably a good leaving group for subsequent nucleophilic substitution reactions. This approach allows for the modular assembly of complex molecules.

The overall synthetic strategy detailed in this guide follows a logical and efficient pathway: functional group activation followed by fragment coupling to build the final target molecule.

G A This compound (Starting Material) B Activated Intermediate (e.g., 3-(Chloromethyl)pyridazine) A->B Protocol 1: Activation C Coupled Pharmacophore (Key Intermediate) B->C Protocol 2: Nucleophilic Substitution D Target Anticancer Agent (e.g., Kinase Inhibitor) C->D Protocol 3: Final Elaboration G cluster_0 Protocol 1: Step-by-Step Workflow A 1. Dissolve Reactant This compound in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add SOCl₂ Dropwise (Control Exotherm) B->C D 4. Warm to RT (Stir for 2-4h) C->D E 5. Quench Reaction (Saturated NaHCO₃) D->E F 6. Extract Product (DCM) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Workflow for the synthesis of 3-(Chloromethyl)pyridazine.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: Thionyl chloride is corrosive and reacts with moisture. This step is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(Chloromethyl)pyridazine as a solid.

Data and Validation:

ParameterExpected Outcome
Product 3-(Chloromethyl)pyridazine hydrochloride
Appearance White to off-white solid
Yield 85-95%
Purity (LC-MS) >95%
¹H NMR Consistent with structure, key singlet for -CH₂Cl ~4.8 ppm
MS (ESI+) [M+H]⁺ corresponding to the product's molecular weight
Protocol 2: N-Alkylation to Synthesize a Key Kinase Inhibitor Intermediate

Objective: To couple the electrophilic 3-(Chloromethyl)pyridazine with a nucleophilic heterocycle, demonstrating a key fragment-linking strategy used in the synthesis of kinase inhibitors. [8] Rationale: This protocol exemplifies the synthesis of a core structure found in many ALK or JNK1 inhibitors. [6][8]We will use a representative nucleophile, 4-amino-3,5-dimethylpyrazole, as an example. The reaction is a standard Sₙ2-type N-alkylation. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack. Cesium carbonate is often preferred as the larger cation can lead to better solubility and increased reactivity (the "cesium effect"). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Step-by-Step Protocol:

  • To a solution of 4-amino-3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF (approx. 0.3 M) in a round-bottom flask, add cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

  • Add a solution of 3-(Chloromethyl)pyridazine hydrochloride (1.1 eq) from Protocol 1, along with a base like triethylamine (1.1 eq) to neutralize the hydrochloride salt, in a small amount of DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture three times with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield the desired coupled product.

Data and Validation:

ParameterExpected Outcome
Product 1-((Pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Appearance Pale yellow solid
Yield 60-75%
Purity (LC-MS) >95%
¹H NMR Disappearance of pyrazole N-H, new singlet for -CH₂- bridge
MS (ESI+) [M+H]⁺ corresponding to the product's molecular weight

Structure-Activity Relationship (SAR) Insights

The modular synthesis strategy allows for rapid exploration of the structure-activity relationship (SAR). By substituting the coupling partners, researchers can probe how different structural features affect biological activity. [9][10]

Sources

Application Notes & Protocols: Leveraging Pyridazin-3-ylmethanol in the Rational Design of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide to the strategic utilization of pyridazin-3-ylmethanol as a versatile starting material for the synthesis of new pyridazine-based antimicrobial candidates. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and outline robust methodologies for antimicrobial screening and preliminary mechanism of action studies.

Part 1: The Scientific Rationale - Why this compound?

The pyridazine core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[3] While many synthetic routes to antimicrobial pyridazinones start from precursors like β-aroylpropionic acids, this compound offers a distinct and strategic entry point for several reasons:

  • Versatile Chemical Handle: The primary alcohol functionality of this compound is a highly versatile handle for a wide array of chemical transformations. This allows for the systematic introduction of diverse functional groups and pharmacophores, facilitating the exploration of structure-activity relationships (SAR).

  • Bioisosteric Potential: The pyridazine ring itself can act as a bioisostere for other aromatic systems found in established drugs, potentially improving pharmacokinetic properties or reducing off-target effects.[3][4] The hydroxymethyl group provides a key anchor point for building out structures that can mimic known pharmacophores.

  • Scaffold for Novel Derivatives: By strategically modifying the hydroxymethyl group, researchers can explore novel chemical space not readily accessible through traditional pyridazinone syntheses. This can lead to the discovery of compounds with unique mechanisms of action or improved activity against resistant strains.

This guide will focus on a rational design approach, starting with the synthesis of this compound and then detailing its derivatization to create a library of compounds for antimicrobial screening.

Part 2: Synthesis of the Core Scaffold - this compound

A common and efficient method for the synthesis of this compound involves the reduction of a corresponding pyridazine-3-carboxylic acid or its ester. This multi-step synthesis begins with readily available starting materials.

Protocol 2.1: Synthesis of Pyridazin-3-carboxylic acid

This protocol outlines the synthesis of the key intermediate, pyridazin-3-carboxylic acid, from maleic anhydride.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diatomaceous earth (Celite®)

Procedure:

  • Formation of Maleic Hydrazide: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1 equivalent) in a minimal amount of glacial acetic acid. Slowly add hydrazine hydrate (1 equivalent) dropwise while stirring. An exothermic reaction will occur.

  • Cyclization: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Hydrolysis: Allow the reaction mixture to cool to room temperature. Slowly add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate.

  • Purification and Acidification: Cool the reaction mixture and filter through a pad of Celite® to remove any insoluble material. Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH reaches approximately 2-3.

  • Isolation: A precipitate of pyridazine-3-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Reduction to this compound

This protocol details the reduction of pyridazine-3-carboxylic acid to the target scaffold, this compound.

Materials:

  • Pyridazine-3-carboxylic acid

  • Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (2-3 equivalents) in anhydrous THF.

  • Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of pyridazin-3-carboxylic acid (1 equivalent) in anhydrous THF dropwise. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cautiously quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of a 15% aqueous NaOH solution and then more water.

  • Workup: Stir the resulting mixture for 1 hour, then filter off the aluminum salts. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Extraction and Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Part 3: Derivatization of this compound for Antimicrobial Activity

The hydroxyl group of this compound is the key to creating a diverse library of compounds. The following protocols outline the synthesis of two classes of derivatives: ethers and esters, which are common moieties in bioactive molecules.

Diagram: Synthetic Pathways from this compound

G A This compound B Williamson Ether Synthesis (NaH, R-X) A->B  Base, Alkyl Halide C Esterification (Acyl chloride or Carboxylic acid + coupling agent) A->C  Acylation D Pyridazin-3-ylmethyl Ethers (Potential Antimicrobials) B->D E Pyridazin-3-ylmethyl Esters (Potential Antimicrobials) C->E

Caption: Synthetic strategies for derivatizing this compound.

Protocol 3.1: Synthesis of Pyridazin-3-ylmethyl Ethers via Williamson Ether Synthesis

Rationale: Introducing various alkyl or aryl side chains via an ether linkage can modulate the lipophilicity of the molecule, which is a critical parameter for antimicrobial activity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • A selection of alkyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide, octyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 3.2: Synthesis of Pyridazin-3-ylmethyl Esters

Rationale: Ester functionalities can act as prodrugs, being hydrolyzed in vivo to release the active alcohol, or they can contribute directly to the compound's bioactivity.

Materials:

  • This compound

  • A selection of acyl chlorides or carboxylic acids (e.g., benzoyl chloride, 4-nitrobenzoyl chloride, cinnamic acid)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • If starting from a carboxylic acid: a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

Procedure (using an acyl chloride):

  • Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.

Part 4: Antimicrobial Activity Screening Protocols

Once a library of this compound derivatives has been synthesized, a systematic screening process is essential to identify promising candidates.

Diagram: Antimicrobial Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Preliminary Mechanism of Action A Synthesized Pyridazine Derivatives B Broth Microdilution Assay (Determine MIC) A->B C Active Compounds (Low MIC) B->C D Minimum Bactericidal Concentration (MBC) Assay C->D E Time-Kill Kinetics Assay C->E F Lead Candidates D->F E->F G Cellular Integrity Assays (e.g., Membrane Permeability) F->G H Macromolecule Synthesis Inhibition Assays F->H

Caption: A tiered approach for evaluating antimicrobial candidates.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • Synthesized compounds dissolved in Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each test compound in broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Dilute the standardized bacterial inoculum in broth so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table: Example MIC Data Interpretation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 (Ether) 832>12816
Derivative 2 (Ester) 416648
Ciprofloxacin 0.50.0150.25NA
Fluconazole NANANA2
Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Part 5: Preliminary Mechanism of Action Studies

For promising lead compounds, initial experiments can provide insight into their mechanism of action.

Protocol 5.1: Membrane Permeability Assay

Rationale: Many antimicrobial agents act by disrupting the bacterial cell membrane.

Procedure:

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

  • Fluorescent Probe: Add a membrane-impermeant fluorescent dye (e.g., propidium iodide) that fluoresces upon binding to intracellular nucleic acids.

  • Compound Addition: Add the test compound at its MIC or a multiple of its MIC.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage.

Part 6: Conclusion and Future Directions

This compound represents a valuable and underutilized starting material for the development of novel antimicrobial agents. The synthetic protocols and screening methodologies outlined in this guide provide a robust framework for researchers to rationally design, synthesize, and evaluate new pyridazine derivatives. Future work should focus on expanding the diversity of the synthesized library, exploring more complex derivatizations, and conducting in-depth mechanistic studies on the most potent compounds. Through a systematic and logical approach, the pyridazine scaffold holds significant promise in the ongoing fight against antimicrobial resistance.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016).
  • Kim, J., Lee, D., & Nam, S. J. (2023). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 8(45), 42784–42792. [Link]
  • Gherghel, D., Maranescu, B., Vlase, G., Vlase, T., & Ilia, G. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5849. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

Sources

Application Note & Protocols: High-Throughput Screening of "Pyridazin-3-ylmethanol" Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][4] This guide details a comprehensive high-throughput screening (HTS) cascade designed to identify and characterize "Pyridazin-3-ylmethanol" derivatives as potent inhibitors of the Janus kinase (JAK) family. Aberrant JAK-STAT signaling is a critical driver of numerous inflammatory diseases and cancers, making JAKs a high-value therapeutic target.[5][6][7] This document provides field-proven, step-by-step protocols for a robust biochemical primary screen, orthogonal confirmation, cellular validation, and dose-response characterization to advance hit compounds toward lead optimization.

Introduction: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[7] Upon cytokine binding, receptors dimerize, activating JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8] Phosphorylated STATs translocate to the nucleus, where they regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[6][8] The persistent activation of this pathway is implicated in autoimmune disorders and malignancies, making JAK inhibitors a promising class of therapeutic agents.[5][9]

Pyridazine derivatives have shown significant potential as kinase inhibitors.[10][11] Their planar structure and capacity for diverse functionalization make them ideal candidates for targeting the ATP-binding pocket of kinases. This application note outlines a strategic workflow to screen a library of novel "this compound" derivatives against a representative JAK family member, JAK2, to identify potent and selective inhibitors.

The HTS Cascade: A Multi-Step Strategy for Hit Identification

A successful HTS campaign relies on a tiered approach to minimize false positives and efficiently prioritize the most promising compounds. Our strategy employs a sensitive biochemical primary assay followed by rigorous secondary and cellular assays.

Diagram 1: HTS Workflow for JAK2 Inhibitor Discovery

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Potency & Selectivity cluster_3 Cellular Validation Primary 10,000+ Derivatives Single-Point Screen (10 µM) ADP-Glo™ JAK2 Assay Confirm Re-test Primary Hits Orthogonal Assay (e.g., HTRF) Primary->Confirm ~2-5% Hit Rate DoseResponse 11-Point Dose-Response IC50 Determination (JAK2) Confirm->DoseResponse Confirmed Hits Selectivity Counter-Screen (e.g., JAK1, JAK3, TYK2) DoseResponse->Selectivity Potent Hits (IC50 < 1 µM) CellAssay Cell-Based pSTAT3 Assay (e.g., AlphaLISA) Selectivity->CellAssay Potent & Selective Hits

Caption: A tiered HTS workflow for identifying and validating novel JAK2 inhibitors.

Primary Screening Protocol: ADP-Glo™ Kinase Assay

Principle and Rationale

The Promega ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[12] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[13] This assay is ideal for HTS due to its high sensitivity, robustness, and simple "add-mix-read" format.[14] The two-step process first terminates the kinase reaction and depletes remaining ATP, then converts the newly formed ADP back into ATP, which is used by luciferase to generate a light signal.[12][13]

Materials
  • Enzyme: Recombinant Human JAK2 (e.g., Promega V2751)

  • Substrate: Poly(E,A,Y) peptide or equivalent

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)[12]

  • Plates: White, opaque, 384-well assay plates (e.g., Corning #3570)

  • Compound Library: "this compound" derivatives dissolved in 100% DMSO

  • Positive Control: Ruxolitinib or other known JAK2 inhibitor[15]

  • Instrumentation: Multimode plate reader with luminescence detection capability

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, pin 50 nL of test compounds, positive control, and DMSO (negative control) into designated wells of a 384-well assay plate. This results in a final screening concentration of 10 µM with 0.5% DMSO.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in 1X Kinase Reaction Buffer. The final concentration per well will be 5 ng/µL JAK2, 100 µg/mL substrate, and 25 µM ATP.

  • Initiate Reaction: Add 5 µL of the 2X kinase/substrate master mix to each well containing the pre-spotted compounds.

  • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute and incubate at room temperature for 40 minutes. This step is crucial to stop the enzymatic reaction and eliminate unused ATP, which would otherwise create background signal.[12][13]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14]

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Quality Control

Assay quality is paramount in HTS.[16][17] We assess this using the Z'-factor, a statistical metric that reflects the separation between the positive and negative controls.[18][19][20]

Z'-Factor Calculation: Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

  • SDpos / Meanpos: Standard deviation and mean of the positive control (e.g., 10 µM Ruxolitinib).

  • SDneg / Meanneg: Standard deviation and mean of the negative control (DMSO).

Table 1: Assay Quality Control Parameters

Parameter Value Acceptance Criteria Interpretation
Z'-Factor 0.82 > 0.5 Excellent assay quality with clear separation between controls.[18][19][21]
Signal-to-Background 15.6 > 10 Robust dynamic range.

| CV% (Controls) | < 8% | < 20% | High precision and reproducibility.[22] |

Hit Definition: Compounds demonstrating ≥50% inhibition relative to the DMSO controls are selected as primary hits for further investigation.

Secondary & Cellular Assays for Hit Validation

Rationale for Orthogonal and Cellular Testing

Primary hits must be validated to rule out false positives (e.g., assay technology interference) and to confirm activity in a more biologically relevant context.[23][24] An orthogonal biochemical assay using a different detection technology confirms the direct inhibition of the enzyme, while a cell-based assay verifies that the compound can penetrate the cell membrane and engage its target in a physiological environment.[24][25]

Diagram 2: JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation (Activation) STAT STAT P_JAK->STAT 4. STAT Recruitment P_STAT P-STAT STAT->P_STAT 5. Phosphorylation P_STAT->P_STAT 6. Dimerization Nucleus Nucleus P_STAT->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor This compound Derivative Inhibitor->P_JAK Inhibition

Caption: Simplified overview of the canonical JAK-STAT signaling cascade.

Protocol: Cell-Based Phospho-STAT3 Assay

This protocol measures the phosphorylation of STAT3, a direct downstream substrate of JAK2, in response to cytokine stimulation.

  • Cell Culture: Seed human TF-1 cells (or similar cytokine-dependent cell line) in 384-well plates and starve overnight in a low-serum medium.

  • Compound Treatment: Pre-treat cells with serially diluted "this compound" derivatives or controls for 1 hour.

  • Stimulation: Stimulate the cells with an EC80 concentration of a relevant cytokine (e.g., IL-6) for 30 minutes to activate the JAK2-STAT3 pathway.

  • Lysis and Detection: Lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) using a sensitive immunoassay technology like AlphaLISA or HTRF.

  • Data Analysis: Normalize the pSTAT3 signal to the stimulated (positive) and unstimulated (negative) controls. Calculate the percent inhibition for each compound concentration.

Dose-Response and IC50 Determination

Confirmed hits are subjected to 11-point dose-response studies to accurately determine their potency, expressed as the half-maximal inhibitory concentration (IC50).[26][27][28]

Protocol
  • Prepare 3-fold serial dilutions of each confirmed hit compound, typically starting from 30 µM.

  • Perform the primary ADP-Glo™ JAK2 assay as described in Section 3.3, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to derive the IC50 value.[26]

Data Presentation

Potency data for promising hits should be compiled for comparative analysis.

Table 2: Potency and Cellular Activity of Lead Candidates

Compound ID JAK2 IC50 (nM) [Biochemical] pSTAT3 IC50 (nM) [Cellular]
PZM-001 45.2 180.5
PZM-007 15.8 62.3
PZM-019 250.1 985.4

| Ruxolitinib (Control) | 3.3 | 25.1 |

Conclusion and Forward Look

This application note provides a robust, validated framework for the high-throughput screening of "this compound" derivatives as potential JAK2 inhibitors. The described cascade, from a high-sensitivity biochemical primary screen to essential cellular validation, ensures the identification of genuine, cell-active hits. Compounds demonstrating high potency (e.g., PZM-007) are prioritized for further studies, including selectivity profiling against other JAK family members and additional kinases, ADME-Tox profiling, and structure-activity relationship (SAR) analysis to guide the lead optimization process.

References

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf[12][13]
  • Janus kinase inhibitor. Wikipedia. URL: https://en.wikipedia.org/wiki/Janus_kinase_inhibitor[5]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. URL: https://sarpublication.com/media/articles/RAJMPS_31_6-13.pdf[1]
  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31522493/[6]
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. URL: https://academic.oup.
  • On HTS: Z-factor. On HTS. URL: https://www.onhts.com/p/on-hts-z-factor[19]
  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. CURE Today. URL: https://www.curetoday.com/view/jak-stat-signaling-has-many-faces-inhibitors-offer-hope-in-rare-blood-cancers[7]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
  • IC50 Determination. edX. URL: https://www.edx.org/learn/medicinal-chemistry[26]
  • Z-factors. BIT 479/579 High-throughput Discovery. URL: https://www.basic.northwestern.edu/hts/doc/Z-factors.pdf[21]
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/500/tm553-using-the-kinase-enzyme-systems-with-the-adp-glo-assay.pdf[14]
  • Z-factor. Wikipedia. URL: https://en.wikipedia.org/wiki/Z-factor[20]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. URL: https://www.bmglabtech.com/from-s-b-to-z-a-better-way-to-measure-assay-quality-in-high-throughput-screening
  • The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-pyridazine-derivatives-a-technical-guide-for-drug-discovery-professionals/[2]
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. URL: https://www.semanticscholar.org/paper/High-Throughput-Screening-for-Kinase-Inhibitors-Ahsen-B%C3%B6mer/9d31154563a6206d2891d96078d49a37a1f59267[10]
  • IC50. Wikipedia. URL: https://en.wikipedia.org/wiki/IC50[27]
  • High-throughput screening for kinase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15742384/[11]
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. URL: https://www.researchgate.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30921966/
  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22239851/[23]
  • ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-systems-protocol/
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Preprints.org. URL: https://www.preprints.org/manuscript/202008.0264/v1
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101889/
  • High Throughput Screening for Protein Kinase Inhibitors. Ingenta Connect. URL: https://www.ingentaconnect.com/content/ben/cchts/2005/00000008/00000002/art00002
  • ADP-Glo™ Lipid Kinase Assay Protocol. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-assay-protocol/
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. URL: https://www.jocpr.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1143180/full[9]
  • JAK-STAT signaling pathway. Wikipedia. URL: https://en.wikipedia.
  • Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery. DiscoverX. URL: https://discoverx.
  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31773646/[28]
  • Introduction - High-Throughput Screening Center. University of Illinois Chicago. URL: https://hts.uic.edu/wp-content/uploads/sites/421/2018/05/Assay-Guidance-Manual-Version-5.pdf[16]
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. URL: https://drugdiscovery.msu.edu/resources/assay-development-and-hts/index.aspx[17]
  • Cell based assays for drug discovery. Miltenyi Biotec. URL: https://www.miltenyibiotec.com/US-en/resources/macs-handbook-of-biomedical-research/cell-based-assays-for-drug-discovery.html[24]
  • Inflammation CRO Services. Nexus. URL: https://www.nexus-crs.
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Cellular Immunoassays for Drug Development. MarinBio. URL: https://www.marinbio.com/cellular-immunobioassays-for-drug-development/
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. URL: https://ar.iiarjournals.org/content/30/5/1831.2
  • Assay Guidance Manual. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK53779/
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. URL: https://www.biorxiv.org/content/10.1101/2022.05.04.490658v1
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. URL: http://biomedpharmajournal.org/?p=334
  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK83783/[22]
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11257122/
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/24/19/3511
  • Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. ResearchGate. URL: https://www.researchgate.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02816f

Sources

Analytical methods for the quantification of "Pyridazin-3-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridazin-3-ylmethanol is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] Its pyridazine core is a structural motif found in numerous biologically active compounds, making it a critical intermediate in the synthesis of novel pharmaceutical agents.[1] Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from monitoring reaction kinetics and assessing purity of active pharmaceutical ingredients (APIs) to pharmacokinetic studies in biological matrices.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide not just a protocol, but a foundational understanding of the method's rationale, empowering researchers to adapt and troubleshoot as needed.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueReference
CAS Number 37444-46-5[2][3]
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol [2][3]
IUPAC Name (Pyridazin-3-yl)methanol[2][3]

The presence of the pyridazine ring, a basic nitrogen heterocycle, and a primary alcohol functional group dictates the selection of appropriate analytical conditions. The basicity of the pyridazine moiety, for instance, necessitates careful pH control in reversed-phase HPLC to ensure optimal peak shape.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds like this compound, making it ideal for purity assessment and quality control applications.[5]

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a polar molecule, will have a relatively short retention time under standard RP-HPLC conditions. The key to a robust method is controlling the ionization state of the basic pyridazine ring to achieve a symmetrical peak shape. At a pH below the pKa of the pyridazine nitrogen, the molecule will be protonated, leading to consistent interactions with the stationary phase and minimizing peak tailing.[4]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Stock Solution (1 mg/mL in Diluent) s_cal Prepare Calibration Standards (e.g., 1-100 µg/mL) s_prep->s_cal s_sample Prepare Sample Solution (Dilute to within calibration range) s_prep->s_sample hplc_inj Inject 10 µL onto C18 Column s_cal->hplc_inj s_sample->hplc_inj hplc_sep Isocratic Elution with Acidified Mobile Phase hplc_inj->hplc_sep hplc_det UV Detection (e.g., 254 nm) hplc_sep->hplc_det data_cal Generate Calibration Curve (Peak Area vs. Concentration) hplc_det->data_cal data_quant Quantify Sample from Calibration Curve data_cal->data_quant

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrumentation

  • HPLC system with a UV detector, autosampler, and column oven.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

3. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (10:90 v/v) with 0.1% Formic AcidThe low organic content is suitable for this polar analyte. Formic acid ensures the pyridazine nitrogen is protonated, improving peak shape.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic heterocycles, providing good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Vol. 10 µL
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]

5. Data Analysis

  • Inject the calibration standards and the sample(s).

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus concentration for the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound in the presence of volatile or semi-volatile impurities, GC-MS is a powerful alternative.[5] Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for both quantification and identification.

Principle and Rationale

GC separates compounds based on their volatility and interaction with a stationary phase. The primary alcohol in this compound provides a polar handle that can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. Therefore, a mid-polarity column (e.g., containing a phenyl or cyanopropyl functional group) is recommended to achieve better peak shape. Derivatization, while an option to improve volatility and peak shape, is often not necessary for this compound if an appropriate column is chosen. Mass spectrometry provides highly selective detection, allowing for quantification even in complex matrices.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Prepare Stock Solution (1 mg/mL in Methanol) s_cal Prepare Calibration Standards (e.g., 0.1-10 µg/mL) s_prep->s_cal s_sample Prepare Sample Solution (Dilute to within calibration range) s_prep->s_sample gcms_inj Inject 1 µL (Splitless) s_cal->gcms_inj s_sample->gcms_inj gcms_sep Temperature Programmed Separation gcms_inj->gcms_sep gcms_ion Electron Ionization (70 eV) gcms_sep->gcms_ion gcms_det SIM Detection (m/z 110, 81, 54) gcms_ion->gcms_det data_cal Generate Calibration Curve (Ion Abundance vs. Conc.) gcms_det->data_cal data_quant Quantify Sample from Calibration Curve data_cal->data_quant

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Methanol (GC grade or equivalent)

2. Instrumentation

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.

3. GC-MS Conditions

ParameterConditionRationale
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (1 µL)For trace-level analysis to maximize sensitivity.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minAn initial hold at a moderate temperature allows for solvent focusing, followed by a ramp to elute the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Detection Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity in quantification.
SIM Ions Quantifier: m/z 110 (M⁺˙)Qualifiers: m/z 81, 54The molecular ion (M⁺˙) is often used for quantification. Qualifier ions confirm identity.

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Serially dilute the stock solution with methanol to prepare standards in the desired range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.

5. Data Analysis

  • Analyze the standards and samples using the defined GC-MS method.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 110) against concentration.

  • Calculate the sample concentration using the regression equation from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Principle and Rationale

In qNMR, the concentration of the analyte is determined by comparing the integral of a specific analyte signal with the integral of a known amount of an internal standard.[6] The method is non-destructive and highly accurate, making it suitable for certifying reference materials or as an orthogonal method to chromatography.[7] Key requirements for a successful qNMR experiment are the selection of a suitable solvent, a high-purity internal standard that has signals that do not overlap with the analyte, and ensuring full relaxation of all relevant nuclei.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation s_analyte Accurately weigh ~10 mg of Sample s_dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d₆) s_analyte->s_dissolve s_is Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Anhydride) s_is->s_dissolve nmr_acq Acquire ¹H NMR Spectrum (≥400 MHz) s_dissolve->nmr_acq nmr_params Set adequate relaxation delay (D1 ≥ 5 x T₁ of slowest relaxing proton) nmr_acq->nmr_params data_proc Phase and baseline correct spectrum nmr_params->data_proc data_int Integrate analyte and internal standard signals data_proc->data_int data_calc Calculate Purity/Concentration using the qNMR equation data_int->data_calc

Caption: Workflow for qNMR purity assessment of this compound.

Detailed Protocol: qNMR

1. Materials and Reagents

  • This compound sample

  • High-purity internal standard (IS), e.g., Maleic Anhydride (purity >99.5%)

  • Deuterated solvent, e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆)

2. Instrumentation

  • NMR Spectrometer (≥400 MHz) equipped with a probe capable of quantitative measurements.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample (Wanalyte) into a vial.

  • Accurately weigh approximately 10 mg of the internal standard (WIS) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition

  • Experiment: ¹H NMR

  • Pulse Angle: 90°

  • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons). This should be experimentally determined by a T₁ inversion-recovery experiment.

  • Number of Scans: ≥ 16 (for good signal-to-noise ratio)

5. Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Select a well-resolved signal for the analyte (e.g., the CH₂OH protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic anhydride).

  • Carefully integrate these signals (Ianalyte and IIS).

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / Wanalyte) * (MWanalyte / MWIS) * PIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (Analyte: 2 for CH₂OH; IS: 2 for maleic anhydride)

    • W: Weight

    • MW: Molecular Weight (Analyte: 110.11 g/mol ; IS: 98.06 g/mol )

    • PIS: Purity of the Internal Standard

Sample Preparation for Complex Matrices

When analyzing this compound in biological fluids (e.g., plasma for pharmacokinetic studies), a sample preparation step is crucial to remove interfering matrix components like proteins and lipids.[8][9][10]

Protocol 1: Protein Precipitation (PPT)

A simple and fast method suitable for initial screening.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase and inject.

Protocol 2: Liquid-Liquid Extraction (LLE)

Offers a cleaner extract compared to PPT.

  • To 200 µL of plasma sample, add 50 µL of 1M sodium hydroxide solution to basify the sample.

  • Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).

  • Vortex for 2 minutes to extract the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE)

Provides the cleanest extracts and allows for sample concentration, ideal for achieving low limits of quantification.[12]

  • Condition: Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load: Load 500 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid in water) onto the cartridge. The acidic pH ensures the analyte is protonated and retained by the cation exchange sorbent.

  • Wash: Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the nature of potential impurities. For routine quality control and purity assessment, the developed HPLC-UV method offers a robust, reliable, and straightforward solution. When higher sensitivity and selectivity are required, particularly for analyzing volatile impurities, the GC-MS method is superior. For the highest accuracy and for applications such as reference material certification, qNMR stands as an invaluable primary method. The provided sample preparation protocols offer a range of options for tackling complex biological matrices, ensuring that accurate and precise quantification can be achieved throughout the drug discovery and development process.

References

  • Matrix Fine Chemicals. (n.d.). (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5.
  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine.
  • PubChem. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol.
  • Capot Chemical. (n.d.). Specifications of Pyridazin-3-YL-methanol.
  • Armenta, S., et al. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Journal of the Brazilian Chemical Society.
  • Gahlaut, A., & Hooda, V. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry.
  • Das, A., & Suhail, M. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Andersson, L. I. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory.
  • Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy - Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • Kumar, A. (2023). Determining the Quantitative Analysis of Spectroscopy and its Significance. Journal of Pharmaceutical and Medicinal Chemistry.
  • Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology.

Sources

A Comprehensive Guide to HPLC and LC-MS/MS Analysis of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides detailed, validated analytical methods for the determination of Pyridazin-3-ylmethanol, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for purity assessment and routine quality control, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The narrative emphasizes the scientific rationale behind methodological choices, from mobile phase composition to mass spectrometric parameters, ensuring technical accuracy and field-proven insights. All protocols are designed as self-validating systems, grounded in ICH and FDA guidelines, to ensure data integrity and regulatory compliance.[2][3]

Introduction and Analyte Properties

This compound is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][4] The pyridazine ring system is recognized for its unique physicochemical properties, including a high dipole moment and hydrogen bonding capacity, which can enhance the pharmacological profile of drug candidates.[4][5] Consequently, the development of reliable and robust analytical methods to assess the purity and concentration of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

The analytical strategy is dictated by the molecule's inherent properties. As a polar, aromatic compound with basic nitrogen atoms, this compound is well-suited for reversed-phase liquid chromatography.[6][7] Controlling the mobile phase pH is crucial to ensure consistent ionization of the weakly basic pyridazine moiety, leading to symmetrical peak shapes and reproducible retention.[8] For detection, the aromatic ring provides a strong chromophore for UV analysis, while the basic nitrogen atoms are readily protonated, making the molecule ideal for positive-ion electrospray ionization mass spectrometry (ESI-MS).[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[11]
Molecular Formula C₅H₆N₂OPubChem[11]
Molecular Weight 110.11 g/mol PubChem[11]
Nature Polar aromatic compound with basic nitrogen centers.Inferred from structure[4][5]
Predicted pKa The parent pyridazine has a pKa of ~2.33. The molecule is a weak base.BenchChem[8]
Solubility Expected to be soluble in polar organic solvents and water.ChemicalBook[4]

HPLC-UV Method for Purity Determination

This reversed-phase HPLC method is designed for the accurate assessment of the purity of this compound raw materials and intermediates.

Scientific Rationale

The choice of a C18 stationary phase provides a versatile hydrophobic backbone for retaining the aromatic pyridazine ring. An acidic mobile phase (pH ~2.7 with 0.1% formic acid) is employed to ensure the complete protonation of the basic nitrogen atoms on the pyridazine ring. This suppresses undesirable interactions with residual silanol groups on the stationary phase and ensures that the analyte is in a single ionic state, leading to sharp, symmetrical peaks.[8][12] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is performed at 254 nm, a common wavelength for aromatic compounds providing a good response.[13]

Experimental Protocol: HPLC-UV

Step 1: Reagent and Sample Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid (≥99%) to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100.0 mL of diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample by dissolving it in the diluent to achieve the same nominal concentration as the standard solution. Filter through a 0.45 µm syringe filter prior to injection.[13]

Step 2: Chromatographic Conditions

  • The following parameters are summarized in the table below. The gradient is designed to elute the polar this compound and then wash the column of any less polar impurities.

Table 2: Optimized HPLC-UV Method Parameters

ParameterCondition
Instrument Standard HPLC System with UV/PDA Detector
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B over 1 min; hold at 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Step 3: System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution.

  • Verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, tailing factor ≤ 1.5).

  • Inject the Sample Solution.

  • Calculate purity using the area percent method, where the area of the main peak is divided by the total area of all integrated peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution in Diluent Filt Syringe Filtration (0.45 µm) Prep->Filt Inj Autosampler Injection (10 µL) Filt->Inj Col C18 Column (4.6x150mm, 5µm) Inj->Col Det UV Detector (254 nm) Col->Det CDS Chromatography Data System (CDS) Det->CDS Res Purity Calculation (Area % Method) CDS->Res

Caption: Workflow for HPLC-UV Purity Analysis.

LC-MS/MS Method for Quantification

This method provides high sensitivity and selectivity for the quantification of this compound, making it suitable for pharmacokinetic studies, metabolite identification, or trace impurity analysis.

Scientific Rationale

The method leverages the high selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[14] Electrospray ionization (ESI) in positive mode is selected because the basic nitrogen atoms of the pyridazine ring are easily protonated to form a stable pseudomolecular ion [M+H]⁺.[10][15] This protonated molecule is used as the precursor ion (Q1). Collision-induced dissociation (CID) in the second quadrupole (Q2) fragments this ion, and a specific, stable product ion is monitored in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, minimizing interference from matrix components.[14] The LC conditions are adapted from the HPLC method to be fully compatible with mass spectrometry, using volatile buffers like formic acid.

Experimental Protocol: LC-MS/MS

Step 1: Reagent and Sample Preparation

  • Mobile Phase A & B and Diluent: Prepare as described in the HPLC-UV method (Section 2.2).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dilute the sample to fall within the linear range of the calibration curve. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be required to remove interferences.

Step 2: LC-MS/MS Conditions

  • LC conditions are similar to the HPLC method but may use a faster gradient for higher throughput. MS parameters must be optimized by direct infusion of the standard solution.

Table 3: Optimized LC-MS/MS Method Parameters

ParameterCondition
LC System UHPLC or HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B over 0.5 min; hold at 5% B for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 111.1
Product Ion (Q3) m/z 81.1 (Example: loss of CH₂O)
Ion Source Params Capillary Voltage: 3.5 kV; Gas Temp: 300 °C; Gas Flow: 10 L/min; Nebulizer: 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

Step 3: Data Analysis

  • Equilibrate the system.

  • Inject the calibration standards in increasing order of concentration.

  • Generate a calibration curve by plotting the peak area against the concentration. A linear regression with a weighting factor (e.g., 1/x) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Prep cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep Stock Solution & Serial Dilutions LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive Ion) LC->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS Cal Calibration Curve (r² ≥ 0.99) MS->Cal Quant Quantification of Samples Cal->Quant

Caption: Workflow for LC-MS/MS Quantitative Analysis.

Method Validation Strategy

To ensure that the analytical procedures are suitable for their intended purpose, validation should be performed in accordance with regulatory guidelines such as ICH Q2(R2) and FDA guidance.[3][16][17] A comprehensive validation protocol demonstrates the reliability, reproducibility, and accuracy of the methods.[2][18]

Table 4: Key Validation Parameters and Acceptance Criteria

Performance CharacteristicPurposeTypical Acceptance CriteriaSource
Specificity / Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from diluents, impurities, or matrix components.Peak purity analysis (for HPLC-UV). No significant interfering peaks at the retention time of the analyte in blank samples (for LC-MS/MS).ICH Q2(R2)[16]
Linearity To verify a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.ICH Q2(R2)[17]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For Assay: 80-120% of the test concentration. For Impurities: From reporting level to 120% of the specification limit.ICH Q2(R2)[17]
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies at multiple levels.For Assay: ~98-102% recovery. For Impurities/Trace Analysis: ~80-120% recovery, depending on concentration.ICH Q2(R2)[17]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements. Assessed at different levels: intra-day (repeatability) and inter-day (intermediate).Relative Standard Deviation (%RSD) ≤ 2% for assay; ≤ 15% for trace analysis.ICH Q2(R2)[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) within acceptable limits (e.g., ≤ 20%).ICH Q2(R2)[16]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate).System suitability parameters remain within acceptance criteria. No significant change in results.ICH Q2(R2)[17]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method offers a reliable and straightforward approach for purity testing in a quality control environment. The LC-MS/MS method delivers superior sensitivity and selectivity required for quantitative analysis in complex samples. By following the outlined protocols and grounding the work in established validation principles, researchers and drug development professionals can generate high-quality, defensible data essential for advancing their scientific and regulatory objectives.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry.
  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2023). ACS Publications.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). BioPharma Services Inc.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
  • The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.). Jones Chromatography.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration (FDA).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Center for Biotechnology Information (NCBI).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI.
  • Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA) via ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Reverse Phase Chromatography Techniques. (2024). Chrom Tech, Inc..
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH).
  • Electrospray ionization. (n.d.). Wikipedia.
  • 3-(Hydroxymethyl)pyridazine. (n.d.). PubChem, National Center for Biotechnology Information.
  • Ionization Methods in Mass Spectrometry. (2021). YouTube.

Sources

Application Notes and Protocols for In Silico Docking Studies of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Derivatives of pyridazine exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. This wide spectrum of biological action makes pyridazine-containing compounds, such as Pyridazin-3-ylmethanol, compelling candidates for drug discovery and development.

This compound (CAS: 37444-46-5, Formula: C₅H₆N₂O) is a simple derivative that serves as a valuable starting point for computational exploration. In silico molecular docking offers a powerful, cost-effective, and rapid method to predict the binding interactions of this ligand with various protein targets. By simulating these interactions, researchers can generate hypotheses about its potential mechanisms of action, identify high-priority protein targets for further investigation, and guide the rational design of more potent and selective analogs.

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to conduct rigorous in silico docking studies of this compound against selected protein targets. The protocols are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure scientific integrity.

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. The process simulates the "handshake" between the ligand and the protein's binding site. The entire workflow can be visualized as a systematic process of preparation, simulation, and analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation A Target Selection (Based on Literature & Pathway Analysis) C Protein Preparation (Receptor Structure) A->C B Ligand Preparation (this compound) E Molecular Docking (e.g., AutoDock Vina) B->E D Grid Box Generation (Defining the Search Space) C->D D->E F Pose Analysis & Scoring (Binding Affinity & Interactions) E->F G Results Validation (Redocking & RMSD Calculation) F->G H Lead Identification G->H G cluster_0 Input Files cluster_1 Output Files A Receptor (protein.pdbqt) D AutoDock Vina Engine A->D B Ligand (ligand.pdbqt) B->D C Configuration (conf.txt) C->D E Log File (log.txt) - Binding Affinities - RMSD values D->E F Output Poses (output.pdbqt) - 3D Coordinates of  best binding modes D->F

Caption: Input and output components of an AutoDock Vina simulation.

Step-by-Step Methodology:

  • Grid Box Generation:

    • Rationale: To focus the docking algorithm on the protein's active site.

    • Process (using AutoDock Tools): a. Load the prepared protein PDBQT file. b. Open the Grid Box tool. c. Center the grid box on the active site. If you used a PDB structure with a co-crystallized ligand, center the box on that ligand's coordinates. d. Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand. e. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and specifies the grid box parameters.

  • Run Vina: Execute the docking simulation from the command line.

    This command will perform the docking and generate two output files: output.pdbqt containing the predicted binding poses and log.txt containing the binding affinity scores.

Analysis, Interpretation, and Validation of Results

Expertise & Causality: A docking score is not, by itself, proof of activity. It is a predicted binding affinity. Proper analysis requires visualizing the binding poses, understanding the types of molecular interactions, and validating the protocol's reliability.

Interpreting Docking Scores

The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

Binding Affinity (kcal/mol)Interpretation
< -10.0Strong binding interaction
-7.0 to -9.0Moderate binding interaction
> -6.0Weaker binding interaction

Note: These are general guidelines; the threshold for a "good" score is target-dependent and should be compared against a known positive control.

Protocol 5: Post-Docking Analysis and Visualization

Step-by-Step Methodology:

  • Visualize Poses: Load the receptor PDBQT file and the docking output PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: For the top-scoring poses (lowest energy), examine the non-covalent interactions between this compound and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Crucial for stabilizing the ligand in the binding pocket.

    • Pi-Pi Stacking: Possible interactions involving the pyridazine ring.

  • Compare with Known Binders: If a co-crystallized ligand was present, compare the key interactions of your docked pose with the experimentally determined interactions. A good docking result should replicate the key interactions of the known active compound.

Protocol 6: Self-Validation of the Docking Protocol

Expertise & Causality: To trust your results for a novel ligand like this compound, you must first prove that your protocol can accurately reproduce known results. This is a critical self-validating step.

Step-by-Step Methodology:

  • Prepare the Co-crystallized Ligand: Take the known ligand that you removed from the PDB file in Protocol 3 and prepare it using the same steps as in Protocol 2.

  • Redocking: Dock this known ligand back into its own receptor's active site using the exact same protocol (grid box, etc.).

  • Calculate RMSD: Superimpose the top-scoring docked pose of the known ligand onto its original, co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.

    • Interpretation: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding mode. If the RMSD is high, you may need to adjust your grid box size or docking parameters.

G A Docking Result for This compound B Redocking RMSD < 2.0 Å? A->B C Results are Trustworthy Proceed with Hypothesis B->C Yes D Results are Unreliable Refine Docking Protocol (e.g., adjust grid box) B->D No

Caption: Decision workflow for validating docking results.

Conclusion

In silico docking is an invaluable tool in the early stages of drug discovery. By following the rigorous, self-validating protocols outlined in these application notes, researchers can effectively screen this compound against a variety of therapeutic targets. This computational approach allows for the rapid generation of testable hypotheses regarding the compound's mechanism of action and provides a solid foundation for subsequent experimental validation, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Scopus. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • G.L. G, et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Unknown. (n.d.). Molecular Docking Tutorial.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • BenchChem. (2025). *Application Notes and Protocols for In Silico Docking Studies of Isochav

Application Notes and Protocols for the Use of Pyridazin-3-ylmethanol in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Agrochemicals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and structural versatility have allowed for the creation of a diverse array of molecules with potent herbicidal, insecticidal, and fungicidal activities.[2][3] Compounds incorporating the pyridazine scaffold are known to interact with a wide range of biological targets in pests and pathogens, making them a fertile ground for the discovery of novel crop protection agents.[1][4][5] Pyridazin-3-ylmethanol, as a functionalized pyridazine derivative, serves as a valuable building block and a potential active ingredient for researchers aiming to explore new frontiers in this chemical space.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the early-stage research and development of new crop protection solutions. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for efficacy screening and preliminary mechanism of action studies.

Part 1: Synthesis and Characterization of this compound

The availability of a reliable synthetic route is paramount for the exploration of any new chemical entity. This compound can be synthesized from commercially available starting materials, such as ethyl pyridazine-3-carboxylate.[6][7]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via the reduction of an ester precursor.

Materials:

  • Ethyl pyridazine-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Celite

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl pyridazine-3-carboxylate in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of lithium aluminum hydride in THF dropwise to the stirred solution.[6]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature at 0 °C.

  • Add anhydrous sodium sulfate to the mixture and stir for an additional hour.

  • Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.[6]

  • Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Part 2: In Vitro Antifungal Efficacy Screening

The initial evaluation of a novel compound's potential as a fungicide involves in vitro screening against a panel of economically important plant pathogenic fungi. These assays provide a rapid and cost-effective method to determine the intrinsic activity of the compound and establish a baseline for further studies.

Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against various fungal pathogens. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • A panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Phytophthora infestans)

  • Appropriate liquid culture medium for each fungus (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Shaking incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a working solution of the compound by diluting the stock solution in the appropriate culture medium.

  • In a 96-well plate, perform serial dilutions of the working solution to obtain a range of concentrations to be tested.[9]

  • Prepare a fungal inoculum suspension and adjust the concentration to a standardized value (e.g., 1 x 10⁵ spores/mL).

  • Add the fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no fungus) controls.

  • Incubate the plates at the optimal temperature for each fungus for a specified period (e.g., 48-72 hours), with shaking to ensure uniform growth.

  • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) with a spectrophotometer.[10]

Data Presentation:

Fungal SpeciesThis compound MIC (µg/mL)
Botrytis cinerea[Insert experimental value]
Fusarium oxysporum[Insert experimental value]
Phytophthora infestans[Insert experimental value]
Commercial Standard (e.g., Azoxystrobin) [Insert experimental value]

Part 3: In Vivo Evaluation on Host Plants

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a more complex biological system that includes the host plant. In vivo assays provide insights into the compound's ability to protect the plant from infection.

Protocol 3: Detached Leaf Assay for Protective Activity

Objective: To assess the ability of this compound to prevent fungal infection when applied to plant tissue prior to inoculation.[11]

Materials:

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, grape)

  • This compound formulated as a sprayable solution (e.g., with a non-ionic surfactant)

  • Spore suspension of the target fungal pathogen

  • Petri dishes or other suitable containers with moistened filter paper

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare different concentrations of this compound in a suitable solvent (e.g., water with a small percentage of acetone and a surfactant).

  • Apply the treatment solutions to the adaxial (upper) surface of the detached leaves, ensuring complete coverage. Include a control group treated with the solvent only.

  • Allow the leaves to dry completely.

  • Inoculate the treated leaves with a known concentration of the fungal spore suspension.

  • Place the inoculated leaves in humid chambers (e.g., Petri dishes with moist filter paper) to maintain high humidity, which is conducive to fungal infection.[12]

  • Incubate the leaves in a growth chamber under controlled conditions for a period sufficient for disease development on the control leaves (typically 3-7 days).

  • Assess disease severity by measuring the lesion diameter or the percentage of leaf area infected.

Data Presentation:

Treatment Concentration (µg/mL)Mean Lesion Diameter (mm)Disease Control (%)
0 (Control)[Insert experimental value]0
10[Insert experimental value][Calculate]
50[Insert experimental value][Calculate]
100[Insert experimental value][Calculate]
Commercial Standard [Insert experimental value][Calculate]

Part 4: Preliminary Mechanism of Action Studies

Understanding how a compound exerts its antifungal effect is crucial for its development. The pyridazine scaffold is known to be a versatile pharmacophore, and its derivatives can act on various cellular targets.[13]

Hypothesized Mechanisms of Action for Pyridazine Derivatives:

  • Inhibition of Ergosterol Biosynthesis: Many antifungal agents target the fungal cell membrane by interfering with the synthesis of ergosterol, a vital component.[14]

  • Disruption of Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is another attractive target for antifungal compounds.[13]

  • Induction of Oxidative Stress: Some compounds can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and cell death.[15]

Protocol 4: Ergosterol Quantitation Assay

Objective: To determine if this compound affects the ergosterol content in fungal cells, suggesting a potential impact on the cell membrane.

Materials:

  • Fungal culture treated with and without this compound

  • Alcoholic potassium hydroxide solution

  • n-heptane

  • Spectrophotometer

Procedure:

  • Grow the target fungus in liquid culture in the presence of a sub-lethal concentration of this compound. A control culture without the compound should be grown in parallel.

  • Harvest the fungal mycelia by filtration and wash with sterile water.

  • Saponify the mycelia by refluxing in an alcoholic potassium hydroxide solution.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Scan the absorbance of the n-heptane extract between 230 and 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and a known extinction coefficient.

  • Compare the ergosterol content of the treated and untreated fungal cells. A significant reduction in the treated cells would indicate interference with the ergosterol biosynthesis pathway.

Visualizations

Experimental Workflow for Antifungal Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Mechanism of Action Studies a Synthesis & Purity Confirmation of This compound b Broth Microdilution Assay (MIC Determination) a->b Test Compound c Detached Leaf Assay (Protective Activity) b->c Promising Candidates d Whole Plant Assay (Curative & Systemic Activity) c->d e Ergosterol Quantitation d->e Lead Compound f Cell Wall Integrity Assay e->f g ROS Measurement f->g

Caption: A streamlined workflow for the evaluation of this compound as a potential fungicide.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Compound This compound (Hypothesized) Compound->Inhibition

Caption: A diagram illustrating a potential mechanism of action for this compound.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel fungicides. The protocols detailed in these application notes provide a robust framework for its initial evaluation. Further research should focus on expanding the panel of fungal pathogens tested, conducting whole-plant assays to assess curative and systemic activity, and performing more in-depth mechanism of action studies to elucidate the precise molecular target. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will also be critical in optimizing the antifungal potency and spectrum of this promising chemical scaffold.

References

  • Lamberth, C. (2017). Pyridazine Chemistry in Crop Protection. ResearchGate.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Society of Chemical Industry. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science.
  • ResearchGate. (2024). Pyridazine and pyridazinone compounds in crops protection: a review.
  • PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity.
  • MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi.
  • EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The Aquila Digital Community.
  • APS Journals. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease.
  • PubMed Central. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms.
  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences.
  • Annual Reviews. (n.d.). SCREENING FOR FUNGICIDES. Annual Review of Phytopathology.
  • National Center for Biotechnology Information. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
  • National Center for Biotechnology Information. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • National Center for Biotechnology Information. (2025). Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. PMC.
  • National Center for Biotechnology Information. (n.d.). The Mechanistic Targets of Antifungal Agents: An Overview. PMC.
  • MDPI. (n.d.). Antifungal Mechanisms of Plant Essential Oils: A Comprehensive Literature Review for Biofungicide Development.
  • National Center for Biotechnology Information. (n.d.). Antifungal Activity of a Library of Aminothioxanthones. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazin-3-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. This compound is a valuable building block in medicinal chemistry and materials science, making its efficient synthesis a critical step in many research endeavors.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing this compound is through the reduction of a corresponding pyridazine-3-carboxylate ester.[1] This pathway is favored due to the commercial availability of the starting ester and the straightforward nature of the reduction, although it requires careful control of reaction conditions to achieve high yields. The general workflow involves the reduction of the ester functionality to a primary alcohol using a powerful hydride-based reducing agent.

SynthesisWorkflow Start Start: Pyridazine-3-carboxylic acid ethyl ester Reduction Step 1: Reduction (e.g., LiAlH4 in anhydrous THF) Start->Reduction Anhydrous Conditions Quench Step 2: Reaction Quench & Workup Reduction->Quench Careful, controlled addition Extract Step 3: Aqueous Extraction Quench->Extract Isolate crude product Purify Step 4: Purification (Silica Gel Chromatography) Extract->Purify End Product: this compound Purify->End

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Q1: My reaction yield is consistently low (e.g., <40%). What are the most likely causes?

A1: Low yields in this synthesis are a frequent complaint, often stemming from a few critical areas.[1][2]

  • Reagent Activity: Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric; it readily deactivates upon exposure to atmospheric moisture. Using old or improperly stored LiAlH₄ is a primary cause of incomplete reactions.

    • Expert Insight: Always use freshly opened LiAlH₄ or titrate older batches to determine their active hydride content. The reactivity of LiAlH₄ is paramount for reducing esters, which are significantly less reactive than ketones or aldehydes.[3][4]

  • Reaction Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic release, then allowed to warm to room temperature.[1] If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessive temperatures can lead to side reactions and degradation of the pyridazine ring.

  • Moisture Contamination: The presence of even trace amounts of water in the solvent (THF) or on the glassware will consume the hydride reagent, reducing the amount available for the ester reduction.

    • Expert Insight: Ensure your tetrahydrofuran (THF) is anhydrous, preferably distilled from a suitable drying agent like sodium/benzophenone. All glassware should be rigorously flame-dried or oven-dried under vacuum immediately before use.

  • Product Loss During Workup: The product is polar and has some water solubility. Furthermore, the aluminum salts generated during the workup can form gels that trap the product.

    • Solution: Employ a careful workup procedure, such as the Fieser workup (sequential addition of X mL H₂O, X mL 15% NaOH, then 3X mL H₂O for every Y g of LiAlH₄ used). This procedure is designed to produce granular, easily filterable aluminum salts. Using a pad of Celite during filtration is also highly recommended to prevent clogging.[1][2]

Q2: During my workup, I formed a thick, gelatinous precipitate that is impossible to filter. How can I resolve this?

A2: This is a classic issue with LiAlH₄ reductions. The aluminum hydroxides formed during quenching can create unmanageable emulsions or gels.

  • Causality: Rapid, uncontrolled quenching or using only water for the quench leads to the formation of poorly filterable, hydrated aluminum oxides.

  • Immediate Solution: If you have already formed a gel, dilute the mixture significantly with a solvent like ethyl acetate or THF and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for several hours or overnight. The tartrate chelates the aluminum ions, breaking up the emulsion and allowing for clear phase separation.

  • Preventative Protocol: As mentioned in A1, the Fieser workup is the most reliable method to prevent this issue from the outset. The granular salts it produces can be easily removed by filtration.

Q3: My product streaks severely during silica gel chromatography, leading to poor separation and mixed fractions. What can I do?

A3: The streaking (or tailing) of your compound on a silica column is indicative of strong, non-ideal interactions between your polar product and the acidic silica gel surface. The two adjacent nitrogen atoms in the pyridazine ring can interact strongly with the silanol groups.[5][6]

  • Expert Insight: The pyridazine moiety is basic and will interact strongly with the acidic silica. To mitigate this, you need to modify your mobile phase.

  • Solution 1 (Base Additive): Add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to your eluent system (e.g., ethyl acetate/hexane). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Solution 2 (Polar Modifier): In some cases, adding a small percentage of a more polar solvent like methanol (1-5%) to your mobile phase can also improve the peak shape by competing for binding sites and improving the solvation of the compound on the column.

  • Alternative (Dry Loading): Instead of loading your sample dissolved in a liquid, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique often results in sharper bands and better separation.[6]

Q4: I see a byproduct in my crude NMR that I can't identify. Are there any common side reactions?

A4: While the reduction of the ester is the primary reaction, other transformations can occur under certain conditions.

  • Over-reduction: Although the pyridazine ring is aromatic and relatively stable, aggressive conditions (e.g., high temperatures, prolonged reaction times) with a powerful reductant like LiAlH₄ could potentially lead to the reduction of the ring itself.[7] This is generally a minor pathway if conditions are controlled.

  • Starting Material Impurities: The issue may not be a side reaction but an impurity carried over from the starting material. Always verify the purity of your pyridazine-3-carboxylate ester by NMR before starting the reaction.

  • Incomplete Reaction: The most common "byproduct" is often unreacted starting material. If you observe the characteristic ethyl ester signals in your crude NMR, it points to an issue with reagent activity or stoichiometry as discussed in Q1.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) must be used. Lithium aluminum hydride is water-reactive and can ignite spontaneously.

Protocol 1: Synthesis via LiAlH₄ Reduction of Ethyl Pyridazine-3-carboxylate

This protocol is adapted from established literature procedures.[1]

Materials:

  • Ethyl pyridazine-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.0 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ powder to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet.

  • Solvent Addition: Add anhydrous THF via cannula to the flask to create a suspension of LiAlH₄ (approx. 0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl pyridazine-3-carboxylate in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until all starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and slow addition.

  • Workup: After the quenching is complete and gas evolution has ceased, add anhydrous Na₂SO₄ and a scoop of Celite to the mixture. Stir vigorously for 30 minutes.

  • Filtration & Concentration: Filter the mixture through a pad of Celite in a Büchner funnel, washing the filter cake thoroughly with ample ethyl acetate.[1][2] Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, often as a brown solid or oil.[1]

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial, low-polarity mobile phase (e.g., 50% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate. For best results, use the dry loading method described in Q3.

  • Elution:

    • Mobile Phase: A gradient system of Ethyl Acetate (Solvent B) in Hexane (Solvent A) is typically effective. To prevent streaking, add 0.5% triethylamine to your Solvent B.

    • Gradient: Start elution with a low polarity (e.g., 50% B) and gradually increase the polarity (e.g., to 100% B, then to 5% Methanol in B) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

Section 4: Data Summary & Optimization Strategies

Choosing the correct reducing agent is critical. While LiAlH₄ is the most common, other reagents can be considered, each with its own advantages and disadvantages.

Table 1: Comparison of Reducing Agents for Ester to Alcohol Synthesis

Reducing AgentFormulaTypical ConditionsProsCons
Lithium Aluminum Hydride LiAlH₄Anhydrous THF, 0 °C to RTHighly reactive, reduces most carbonyls effectively.[3][4]Not selective, pyrophoric, difficult workup.
Diisobutylaluminum Hydride DIBAL-HAnhydrous Toluene or DCM, -78 °CCan be more selective than LiAlH₄; soluble in hydrocarbons.[3]Can stop at the aldehyde stage if stoichiometry and temperature are strictly controlled.
Lithium Borohydride LiBH₄THF or Ether, RT to RefluxMore reactive than NaBH₄, safer than LiAlH₄.Slower than LiAlH₄; may require elevated temperatures.[3]
Sodium Borohydride NaBH₄MeOH or EtOH, RTGenerally too weak to reduce esters alone.[3]Requires activation (e.g., with additives like BF₃·Et₂O) or harsh conditions.[8]
Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

TroubleshootingTree decision decision solution solution start Problem: Low Yield / Incomplete Reaction sm_check Is Starting Material (SM) Pure by NMR/TLC? start->sm_check Start Diagnosis reagent_check Was LiAlH4 fresh? Were conditions anhydrous? sm_check->reagent_check Yes sm_purify Purify starting ester before reaction. sm_check->sm_purify No temp_check Was reaction monitored to completion by TLC? reagent_check->temp_check Yes reagent_sol Use fresh, dry LiAlH4. Flame-dry glassware. Use anhydrous solvent. reagent_check->reagent_sol No workup_check Did workup form a gel or emulsion? temp_check->workup_check Yes temp_sol Increase reaction time or allow to warm to RT. temp_check->temp_sol No purify_check Product lost during purification? workup_check->purify_check No workup_sol Use Fieser workup or add Rochelle's salt to break emulsion. workup_check->workup_sol Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Section 5: References

  • Jain, A., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved January 4, 2026, from [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Ludwig-Maximilians-Universität München. Retrieved January 4, 2026, from [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). The Journal of the South Carolina Academy of Science. Retrieved January 4, 2026, from [Link]

  • Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins [Video]. YouTube. Retrieved January 4, 2026, from [Link]

  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved January 4, 2026, from [Link]

  • Heinisch, G., & Lötsch, G. (1973). Synthesen und Reaktionen von Pyridazinderivaten, 3. Mitt. Monatshefte für Chemie, 104(5), 1372-1381. Retrieved January 4, 2026, from [Link]

  • Chemdad. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 4, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved January 4, 2026, from [Link]

  • Pike, J. D., et al. (n.d.). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.GOV. Retrieved January 4, 2026, from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved January 4, 2026, from [Link]

  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Journal of Organic Chemistry, 78(16), 7845-58. Retrieved January 4, 2026, from [Link]

  • Química Orgánica. (n.d.). Reduction of esters to alcohols. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Purification of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Pyridazin-3-ylmethanol (CAS: 37444-46-5). This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this valuable heterocyclic intermediate. We will move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, first-pass purification strategy for crude this compound?

For a typical crude reaction mixture, a sequential approach involving liquid-liquid extraction followed by silica gel column chromatography is the most robust and commonly cited method.[1][2]

  • Initial Workup (Extraction): this compound is a polar molecule due to the pyridazine ring and the hydroxyl group.[3][4] An initial extraction, typically with a moderately polar organic solvent like ethyl acetate (EtOAc) from an aqueous solution, serves to remove inorganic salts and other highly polar or water-soluble impurities.[1][2]

  • Primary Purification (Chromatography): Silica gel column chromatography is indispensable for separating the target compound from closely related organic impurities, such as unreacted starting materials or side-products.[1][2][5] Given the polarity of the compound, a polar mobile phase is required for elution.

Q2: My crude product is a dark brown solid. Is this normal, and how can I decolorize it?

Yes, the isolation of this compound as a brown or yellow solid is frequently reported.[1][2][6] This coloration often arises from minor, highly conjugated impurities formed during synthesis or degradation.

There are two primary strategies for decolorization:

  • Activated Carbon Treatment: Before final crystallization or after column chromatography, you can dissolve the compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount (1-2% w/w) of activated charcoal, heat the mixture gently for a short period, and then filter the hot solution through a pad of Celite® to remove the carbon. This is very effective for removing colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor, yielding a significantly lighter-colored product.

Q3: What are the common impurities I should be looking for?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reduction of a pyridazine-3-carboxylic acid ester (like ethyl pyridazine-3-carboxylate) with a reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2]

Potential impurities from this route include:

  • Unreacted Starting Material: Ethyl pyridazine-3-carboxylate.

  • Reaction Intermediates: Aldehyde intermediates if the reduction is incomplete.

  • Degradation Products: Pyridazine compounds can be sensitive to extreme pH and temperature.[3]

Identifying these requires analytical techniques like TLC, HPLC, and NMR spectroscopy. Comparing the spectra of your purified product against a reference standard is the best practice for confirming purity.

Purification Workflow Overview

The general strategy involves a series of steps designed to remove impurities with different physicochemical properties.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->Extract Concentrate Concentrate Organic Phase Extract->Concentrate Column Silica Gel Chromatography Concentrate->Column Recrystal Recrystallization Concentrate->Recrystal Alternative Primary Method Column->Recrystal Optional Final Polish Combine Combine Pure Fractions Column->Combine Dry Dry Under Vacuum Recrystal->Dry Combine->Dry Analysis Purity Analysis (NMR, HPLC, MP) Dry->Analysis Pure Pure this compound Analysis->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

Issue 1: Low Recovery from Silica Gel Chromatography

Question: I'm losing a significant amount of my compound on the silica gel column. What's happening?

Answer: This issue typically points to two potential causes: irreversible adsorption onto the silica or using a mobile phase with insufficient polarity.

Causality: The pyridazine moiety contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing and, in severe cases, irreversible binding of the product to the stationary phase.[7][8]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase. It is volatile and can be easily removed with the solvent during rotary evaporation.

    • Ammonia: Using a solvent system like Dichloromethane/Methanol saturated with ammonia can also be highly effective.

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel for your chromatography.

  • Increase Eluent Polarity: Ensure your solvent system is polar enough. If your compound is not eluting, gradually increase the proportion of the more polar solvent (e.g., methanol or ethanol) in your mobile phase.

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Solvent System (v/v)ModifierTarget Impurities
Dichloromethane (DCM) / Methanol (MeOH)0.5% Triethylamine (TEA)General purpose, good for a range of polarities.
Ethyl Acetate (EtOAc) / Hexanes1% Triethylamine (TEA)For less polar impurities.
Ethyl Acetate (EtOAc) / Ethanol (EtOH)None needed initiallyA "greener" alternative to DCM/MeOH systems.
Issue 2: The Compound is "Oiling Out" Instead of Crystallizing

Question: I've tried to recrystallize my purified this compound, but it separates as an oil. How can I get crystals?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too highly supersaturated, causing the compound to precipitate from the solution as a liquid phase rather than forming an ordered crystal lattice.[8]

Solutions & Experimental Protocol:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.[8]

  • Lower the Solution Concentration: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.[9]

  • Change the Solvent System: Use a lower-boiling point solvent or switch to a two-solvent (solvent/anti-solvent) system. For a polar compound like this compound, a good approach is to dissolve it in a minimal amount of a good, polar solvent (like ethanol) and then slowly add a poor, less polar solvent (like diethyl ether or hexanes) at room temperature until turbidity persists.

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the semi-pure compound in a minimal amount of a "good" solvent (e.g., Methanol, Ethanol).

  • Anti-Solvent Addition: With vigorous stirring, slowly add a "poor" solvent (an "anti-solvent," e.g., Diethyl Ether, Ethyl Acetate) dropwise until the solution becomes slightly cloudy.

  • Crystal Growth: Add a few more drops of the "good" solvent to clarify the solution, then cover it and allow it to stand undisturbed. Crystals should form over several hours to days.[9]

  • Isolation: Collect the crystals via vacuum filtration, wash with a small amount of cold anti-solvent, and dry in a vacuum oven.

Issue 3: Persistent Impurity Peak in NMR/HPLC After Purification

Question: I've performed column chromatography, but a persistent impurity remains. What are my next steps?

Answer: This indicates that the impurity has a polarity very similar to your target compound, making separation by standard chromatography difficult.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting persistent impurities.

Expert Insight: If recrystallization and optimized chromatography fail, consider the chemical nature of your impurity. If it's a starting material with a different functional group (e.g., an ester vs. your product's alcohol), a chemical separation might be possible. This is an advanced technique but can be highly effective. For example, a basic wash could potentially hydrolyze a remaining ester impurity to a more polar carboxylic acid, which could then be easily separated.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Arkivoc. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
  • PubChem. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol.
  • Matrix Fine Chemicals. (n.d.). (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

Sources

Common side products in the synthesis of "Pyridazin-3-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazin-3-ylmethanol (Catalog No. 37444-46-5)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Pyridazine compounds are widely used as pharmaceutical and chemical intermediates due to their unique physiological activities[2]. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you optimize your reaction outcomes and isolate your target compound with high purity.

Part 1: Frequently Asked Questions (FAQs) - Synthetic Route Selection

Before initiating your synthesis, selecting the appropriate starting material and reagent is critical. This section addresses the most common high-level questions regarding synthetic strategy.

Q1: What are the primary methods for synthesizing this compound?

The most prevalent and scalable methods involve the reduction of a pyridazine-3-carbonyl compound. The choice of starting material—typically an ester or a carboxylic acid—will dictate the most suitable reducing agent.

Starting MaterialCommon Reducing AgentsKey Considerations
Pyridazine-3-carboxylate EsterLiAlH₄ (Lithium Aluminum Hydride), DIBAL-H (Diisobutylaluminium Hydride)Ester is often more soluble in ethereal solvents. LiAlH₄ is powerful but can lead to side products. DIBAL-H offers better control but requires low temperatures[3][4].
Pyridazine-3-carboxylic AcidBH₃·THF (Borane-THF complex)Borane is highly selective for carboxylic acids over many other functional groups[5][6]. Workup can be complicated by borate complexes.
Pyridazine-3-carbaldehydeNaBH₄ (Sodium Borohydride)This is a straightforward reduction, but the aldehyde starting material can be less stable or accessible than the corresponding acid or ester[7][8].
Q2: I'm starting from Pyridazine-3-carboxylic acid. Should I reduce it directly with BH₃, or convert it to an ester and use LiAlH₄?

This is a crucial decision that balances atom economy against reaction complexity and potential side products.

  • Direct Reduction with Borane (BH₃·THF): This is the more direct route. Borane exhibits excellent chemoselectivity, reducing the carboxylic acid in the presence of esters, ketones, or nitriles, which can be advantageous for complex substrates[5][6][9]. However, the reaction can be sluggish, and the workup requires careful quenching to decompose residual borane and hydrolyze borate-ester intermediates.

  • Esterification followed by LiAlH₄ Reduction: This two-step process (e.g., Fischer esterification followed by reduction) is often higher yielding and faster. LiAlH₄ is a potent and fast-acting reducing agent[10][11]. However, its high reactivity can be a double-edged sword. It is not chemoselective and will reduce most carbonyl functionalities. Furthermore, the pyridazine ring, being π-electron deficient, is susceptible to nucleophilic attack, a risk that increases with powerful, non-selective nucleophiles like LiAlH₄[12][13].

Recommendation: For substrates with sensitive functional groups, the BH₃·THF route is preferred for its selectivity. For simpler substrates where yield and speed are paramount, the esterification/LiAlH₄ route is a reliable choice, provided the reaction is carefully monitored.

Part 2: Troubleshooting Guide - Common Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing mechanistic explanations and actionable protocols.

Issue #1: Incomplete Reduction

Q: My TLC/LC-MS analysis shows a significant amount of my starting pyridazine-3-carboxylate ester remaining after reduction with LiAlH₄. What went wrong?

A: This is one of the most common issues and typically points to a problem with reagent stoichiometry or activity.

Root Causes & Mechanistic Insight:

  • Inactive LiAlH₄: Lithium aluminum hydride is extremely reactive with atmospheric moisture. Even brief exposure can form a passivating layer of aluminum hydroxides on the surface of the powder, significantly reducing its effective molarity.

  • Insufficient Equivalents: While the stoichiometry is 2 equivalents of hydride (0.5 eq of LiAlH₄) per mole of ester, it is standard practice to use a slight excess (e.g., 0.6-0.75 eq) to account for any deactivation and ensure the reaction goes to completion.

  • Low Temperature: While the reaction is typically initiated at 0 °C for control, allowing it to slowly warm to room temperature is often necessary to drive the final conversion[2][14]. A reaction kept at 0 °C for its entire duration may proceed too slowly.

Troubleshooting Workflow:

G start Incomplete Reduction Observed check_reagent Verify LiAlH₄ Source & Age (Use freshly opened bottle if possible) start->check_reagent check_solvent Ensure Anhydrous Solvent (THF, Et₂O) check_reagent->check_solvent check_stoich Recalculate Stoichiometry (Increase LiAlH₄ to 1.2-1.5 eq relative to ester) check_solvent->check_stoich optimize_temp Modify Temperature Profile (Add LiAlH₄ at 0 °C, then allow to warm to RT) check_stoich->optimize_temp success Complete Conversion optimize_temp->success

Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.

Validated Protocol for Optimization:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and assemble under a dry nitrogen or argon atmosphere.

  • Use a freshly opened bottle of LiAlH₄. Quickly weigh the required amount (target 1.2-1.5 molar equivalents) and suspend it in anhydrous THF.

  • Dissolve the ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous THF in a separate flask under inert gas.

  • Cool the ester solution to 0 °C using an ice-water bath.

  • Add the LiAlH₄ suspension dropwise to the ester solution over 15-20 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS every 30 minutes until the starting material is consumed.

Issue #2: Formation of an Intermediate Aldehyde

Q: I'm using DIBAL-H to reduce my pyridazine-3-carboxylate ester, but I'm isolating a mixture of the desired alcohol and the intermediate, Pyridazine-3-carbaldehyde. How can I favor the alcohol?

A: DIBAL-H is well-known for its ability to stop the reduction of esters at the aldehyde stage, especially at low temperatures (-78 °C)[3][4][15][16]. Isolating a mixture indicates that the second reduction step (aldehyde to alcohol) is incomplete.

Root Causes & Mechanistic Insight:

DIBAL-H reduction proceeds via a stable tetrahedral intermediate. At -78 °C, this intermediate is often stable enough to survive until aqueous workup, which then hydrolyzes it to the aldehyde[4]. To proceed to the alcohol, the intermediate must collapse to the aldehyde in situ, followed by a second hydride addition. This requires more forcing conditions (more equivalents of DIBAL-H or higher temperature).

G Ester Pyridazine-3-carboxylate Intermediate Stable Tetrahedral Intermediate Ester->Intermediate + 1 eq DIBAL-H -78 °C Aldehyde Pyridazine-3-carbaldehyde Intermediate->Aldehyde Aqueous Workup Alcohol This compound Intermediate->Alcohol + >2 eq DIBAL-H Warm to RT

Caption: DIBAL-H reduction pathways of a pyridazine ester.

Solution:

To favor the formation of the final alcohol product, you must promote the second reduction.

  • Increase Stoichiometry: Use at least 2.5 equivalents of DIBAL-H. The first equivalent is consumed in reducing the ester to the aldehyde intermediate, and the second is required for the aldehyde-to-alcohol reduction. The excess helps drive the reaction to completion.

  • Increase Temperature: After adding DIBAL-H at low temperature (e.g., -78 °C or 0 °C), allow the reaction to warm to room temperature and stir for several hours or overnight. This provides the thermal energy needed for the intermediate to collapse and the subsequent reduction to occur.

Issue #3: Nucleophilic Attack on the Pyridazine Ring

Q: My mass spectrometry results show unexpected masses, suggesting di- or tetrahydro-pyridazine species. Is my reducing agent attacking the ring itself?

A: Yes, this is a known side reaction. The pyridazine ring is π-electron deficient due to the two electronegative nitrogen atoms, making it susceptible to nucleophilic attack, including by hydride reagents[12]. This is particularly true with strong, unhindered nucleophiles like LiAlH₄.

Mechanistic Insight:

Nucleophilic attack on electron-deficient heteroaromatics like pyridazine is mechanistically analogous to the attack on pyridine, which preferentially occurs at the C4 and C6 (or C3 and C5) positions[17]. The resulting anionic intermediate can then be protonated during workup to yield a dihydropyridazine derivative. Further reduction can lead to tetrahydropyridazine species[18].

Mitigation Strategies:

  • Use a Milder Reagent: If ring reduction is a persistent issue, switch from LiAlH₄ to a less aggressive reagent. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or in alcoholic solvents can sometimes be effective for esters, though it is much slower.

  • Use a Bulky Reagent: Sterically hindered reagents like DIBAL-H are less likely to attack the ring carbons. The bulky isobutyl groups favor attack at the sterically accessible and highly electrophilic carbonyl carbon over the ring carbons[4][19].

  • Strict Temperature Control: Do not allow the reaction with LiAlH₄ to proceed for extended times at elevated temperatures (e.g., reflux). Run the reaction at the lowest temperature that allows for complete consumption of the starting material.

Issue #4: Complicated Workup Procedures

Q: After my LiAlH₄ reduction, I'm getting a gelatinous aluminum salt precipitate that is difficult to filter and leads to low isolated yields. How can I improve the workup?

A: This is a classic problem with LiAlH₄ reductions. The key is to perform a controlled quench that produces granular, easily filterable aluminum salts. The Fieser workup is the standard, field-proven protocol.

Validated Fieser Workup Protocol:

For a reaction using X grams of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add the following, allowing the vigorous effervescence to subside between each addition:

    • X mL of water (adds dropwise)

    • X mL of 15% (w/v) aqueous NaOH solution (adds dropwise)

    • 3X mL of water (can be added slightly faster)

  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30-60 minutes.

  • The mixture should transform from a gel into a white, granular solid that can be easily removed by filtration through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate or THF to recover all the product.

Q: My reaction with Borane (BH₃·THF) is complete, but I'm struggling with a difficult-to-purify, sticky residue. What's happening?

A: The product alcohol can form a stable trialkoxyborane complex with the boron reagent. This complex is often non-volatile and can complicate extraction and chromatography.

Protocol for Decomposing Borate Complexes:

  • After the reaction is complete, cool the flask to 0 °C.

  • Slowly add methanol dropwise to quench any unreacted BH₃ (Caution: vigorous hydrogen evolution).

  • Once the effervescence ceases, add a larger volume of methanol (e.g., equal to the reaction volume).

  • Concentrate the mixture on a rotary evaporator. The methanol forms volatile trimethyl borate (B(OMe)₃), which co-evaporates, breaking up the product-boron complex.

  • Repeat the addition and evaporation with methanol two to three more times. This "boron chase" will leave your crude product as a much cleaner oil or solid, ready for standard extraction and purification.

References

  • Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Scribd.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia.
  • Diisobutylaluminum Hydride (DIBAL-H). (n.d.). Common Organic Chemistry.
  • Diisobutylaluminium hydride. (n.d.). Wikipedia.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). NIH.
  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6.Journal of the American Chemical Society, 73(3), 1074–1075. [Link]
  • Snyder, H. R., & Michels, J. G. (1959). The Lithium Aluminum Hydride Reduction of Various Tetrahydropyridazine-1,2-dicarboxylic Acid Esters.The Journal of Organic Chemistry, 24(1), 134–135. [Link]
  • Pyridazine. (n.d.).
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.International Journal of ChemTech Research, 2(2), 1113-1122. [Link]
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery.Acta Pharmaceutica Sinica B, 8(3), 359–382. [Link]
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry.
  • Pyridazine-3-carbaldehyde. (n.d.). PubChem.
  • Reduction of Esters With DIBAL-H. (2020, November 30). YouTube.
  • DIBAL Reducing Agent. (n.d.). Chemistry Steps.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • Pu, X., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.Angewandte Chemie International Edition, 61(43), e202207647. [Link]
  • Module II Reduction Reactions - Lecture 14. (n.d.). DAV University.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias.
  • Pu, X., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.Angewandte Chemie International Edition in English, 61(43). [Link]
  • PYRIDAZINE-3-CARBALDEHYDE | CAS 60170-83-4. (n.d.). Matrix Fine Chemicals.
  • Pu, X., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • WO2019046318A1 - Spirocycle compounds and methods of making and using same. (n.d.). Google Patents.
  • Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. (n.d.). Organic Syntheses.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
  • 07.05 Other Reductions by Lithium Aluminum Hydride. (2019, July 19). YouTube.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.
  • Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridazine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of the pyridazine ring. Pyridazine and its derivatives are crucial scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] However, their synthesis can sometimes be challenging, leading to suboptimal yields.

This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions. We will delve into the causality behind experimental choices, ensuring that every piece of advice is grounded in solid scientific principles.

Section 1: General Troubleshooting

Question: My pyridazine synthesis reaction is resulting in a very low yield. What are the general parameters I should investigate first?

Answer:

A low yield in any chemical synthesis, including pyridazine formation, can often be attributed to a few key parameters. Before delving into mechanism-specific issues, a systematic review of the following is recommended:

  • Purity of Starting Materials: Impurities in your reactants, especially the 1,4-dicarbonyl compound or its equivalent and the hydrazine source, can lead to unwanted side reactions and a lower yield of the desired pyridazine.[3] Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify them if necessary. For instance, pyridine, a common reagent or solvent, is hygroscopic and can form an azeotrope with water, which can interfere with reactions.[4]

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3] Some pyridazine syntheses may require elevated temperatures to overcome activation energy barriers, while others might need milder conditions to prevent decomposition of starting materials or products.[3] It's advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibria.[3] The polarity and boiling point of the solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.[5] For instance, in certain copper(II)-catalyzed cyclizations, using acetonitrile (MeCN) as a solvent can yield 1,6-dihydropyridazines, while switching to acetic acid (AcOH) can directly afford the oxidized pyridazine product in good yields.[5]

  • Atmosphere Control: Many organic reactions are sensitive to air and moisture. Unless the reaction is explicitly an aerobic oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.

Section 2: Troubleshooting Specific Synthetic Routes

The two most common strategies for pyridazine ring formation are the condensation of 1,4-dicarbonyl compounds with hydrazine and the inverse-electron-demand Diels-Alder (IEDDA) reaction. This section will address common issues associated with each.

Route 1: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This classical approach involves the reaction of a 1,4-diketone, 4-ketoacid, or their equivalents with a hydrazine derivative to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[6][7]

Workflow for Pyridazine Synthesis via 1,4-Dicarbonyl Condensation:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation 1,4-Dicarbonyl 1,4-Dicarbonyl Dihydropyridazine Dihydropyridazine 1,4-Dicarbonyl->Dihydropyridazine Reaction Hydrazine Hydrazine Hydrazine->Dihydropyridazine Reaction Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Pyridazine

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyls.

Question: I'm getting a low yield in my condensation reaction between a 1,4-diketone and hydrazine. What could be the problem?

Answer:

Several factors can contribute to low yields in this specific reaction. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Cyclization/Formation of Side Products: The initial condensation to form the dihydropyridazine intermediate might be incomplete or competing with side reactions.

    • Troubleshooting:

      • pH Control: The reaction is often acid- or base-catalyzed. The pH of the reaction medium can be critical. If the reaction is sluggish, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

      • Temperature and Reaction Time: Ensure the reaction is running at an optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum conversion.

  • Stability of the Dihydropyridazine Intermediate: The dihydropyridazine intermediate can be unstable and prone to decomposition or further unwanted reactions.

    • Troubleshooting:

      • One-Pot Oxidation: Instead of isolating the dihydropyridazine, consider performing a one-pot reaction where the oxidation step immediately follows the condensation. This can minimize the decomposition of the intermediate.[6]

      • Choice of Oxidant: The choice of oxidizing agent is crucial. Common oxidants include air (oxygen), bromine in acetic acid, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The optimal oxidant will depend on the specific substrate and its functional group tolerance.

  • Substituent Effects: The electronic and steric properties of the substituents on the 1,4-dicarbonyl compound can significantly impact the reaction rate and yield. Electron-withdrawing groups can deactivate the carbonyls, while bulky groups can sterically hinder the cyclization.

    • Troubleshooting:

      • Stronger Nucleophile: If you are using a substituted hydrazine with reduced nucleophilicity, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time).

      • Catalyst: For challenging substrates, the use of a catalyst might be necessary to promote the condensation.[1]

Experimental Protocol: General Procedure for Pyridazine Synthesis from a 1,4-Diketone

  • Condensation: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Oxidation (if necessary): After the formation of the dihydropyridazine is complete, add the chosen oxidizing agent (e.g., Br2 in AcOH, DDQ) portion-wise at an appropriate temperature.

  • Work-up: After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Route 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

This powerful method involves the cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an alkyne or an enol ether.[5][8][9] This reaction is often highly efficient and regioselective.[10]

Question: My IEDDA reaction for pyridazine synthesis is giving a low yield. What are the common pitfalls?

Answer:

While IEDDA reactions are generally robust, several factors can lead to low yields.

  • Mismatch in Electronic Properties: The success of an IEDDA reaction hinges on the complementary electronic nature of the diene and dienophile.

    • Troubleshooting:

      • Diene/Dienophile Choice: Ensure your tetrazine is sufficiently electron-deficient and your dienophile is electron-rich. If the reaction is not proceeding, consider modifying the substituents on either component to enhance this electronic mismatch. For example, electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile will accelerate the reaction.

  • Solvent Choice: The solvent can play a significant role in the reaction rate and selectivity.

    • Troubleshooting:

      • Solvent Screening: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be effective in promoting these reactions.[8] If you are using a less effective solvent, consider screening other options.

  • Stability of Reactants and Intermediates: Tetrazines can be sensitive to certain conditions, and the dihydropyridazine intermediate formed after nitrogen extrusion can be unstable.[11][12]

    • Troubleshooting:

      • Reaction Temperature: Running the reaction at an optimal temperature is crucial. Higher temperatures can sometimes lead to decomposition.

      • Degassing: Removing dissolved oxygen from the solvent can be beneficial, especially if your substrates are sensitive to oxidation.

  • Regioselectivity Issues: With unsymmetrical alkynes, a mixture of regioisomers can be formed, leading to a lower yield of the desired product.[8]

    • Troubleshooting:

      • Directing Groups: The use of directing groups on the alkyne can help control the regioselectivity of the cycloaddition.[8]

Decision Tree for Troubleshooting Low Yield in IEDDA Reactions:

G Low_Yield Low Yield in IEDDA Reaction Check_Electronics Are diene and dienophile electronically matched? Low_Yield->Check_Electronics Modify_Substituents Modify substituents to enhance electronic mismatch. Check_Electronics->Modify_Substituents No Check_Solvent Is the solvent optimal? Check_Electronics->Check_Solvent Yes Screen_Solvents Screen alternative solvents (e.g., HFIP). Check_Solvent->Screen_Solvents No Check_Stability Are reactants/intermediates stable? Check_Solvent->Check_Stability Yes Optimize_Temp Optimize reaction temperature and consider degassing. Check_Stability->Optimize_Temp No Check_Regioselectivity Is regioselectivity an issue? Check_Stability->Check_Regioselectivity Yes Use_Directing_Groups Incorporate directing groups on the dienophile. Check_Regioselectivity->Use_Directing_Groups Yes

Caption: Troubleshooting flowchart for IEDDA reactions.

Section 3: Purification Challenges

Question: I'm having difficulty purifying my pyridazine product. What are some common issues and solutions?

Answer:

The physicochemical properties of the pyridazine ring, such as its polarity and basicity, can sometimes present purification challenges.[13]

  • Poor Solubility: Pyridazine derivatives can sometimes exhibit poor solubility in common organic solvents used for chromatography.[14]

    • Troubleshooting:

      • Solvent System Optimization: For column chromatography, a systematic screening of solvent systems with varying polarities is recommended. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve solubility and peak shape.

      • Salt Formation: Converting the pyridazine to a more soluble salt (e.g., hydrochloride) can improve its solubility in polar solvents for purification. The free base can be regenerated after purification if needed.[14]

  • Tailing on Silica Gel: The basic nature of the pyridazine nitrogen atoms can lead to strong interactions with the acidic silica gel, causing significant tailing of the product peak during column chromatography.[14]

    • Troubleshooting:

      • Base Wash/Deactivation: Pre-treating the silica gel with a dilute solution of a tertiary amine (e.g., triethylamine) in the eluent can neutralize the acidic sites and reduce tailing.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.

  • Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging.

    • Troubleshooting:

      • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of single and mixed solvent systems is often necessary.

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch to induce crystallization.[14]

Table 1: Common Solvents for Pyridazine Purification

Solvent System (v/v)PolarityCommon Use
Hexane/Ethyl AcetateLow to MediumNon-polar to moderately polar pyridazines
Dichloromethane/MethanolMedium to HighPolar pyridazines
Toluene/AcetoneMediumAprotic conditions
Ethyl Acetate/MethanolMedium to HighFor highly polar compounds

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave-assisted synthesis for pyridazine ring formation?

A1: Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective technique for synthesizing pyridazines. It often leads to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[1]

Q2: What is the role of a catalyst in pyridazine synthesis?

A2: Catalysts can play several roles in pyridazine synthesis. Lewis acids can mediate inverse-electron-demand Diels-Alder reactions.[5] Copper(II) catalysts have been used in aerobic cyclizations to form pyridazines.[5] For condensation reactions, acid or base catalysts are often employed to accelerate the reaction.

Q3: My reaction seems to stop at the dihydropyridazine stage. How can I promote the final oxidation to the aromatic pyridazine?

A3: If your reaction is stalling at the dihydropyridazine intermediate, the oxidative step is likely the issue. Ensure you are using a suitable oxidizing agent and that the reaction conditions are appropriate for the oxidation to occur. In some cases, simply exposing the reaction mixture to air and stirring for an extended period can effect the oxidation. For more robust oxidation, consider using reagents like DDQ, manganese dioxide (MnO2), or bromine in acetic acid. The choice of oxidant should be compatible with the functional groups present in your molecule.

Q4: Are there any known side reactions to be aware of during pyridazine synthesis?

A4: Yes, several side reactions can occur. In the condensation of 1,4-dicarbonyls with hydrazine, incomplete cyclization can lead to the formation of hydrazones or other condensation byproducts. In IEDDA reactions, if the dienophile can also act as a diene, or vice-versa, undesired cycloaddition products may form. Polymerization of starting materials or products can also occur under harsh reaction conditions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis Workshop Videos. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins [Video]. YouTube.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
  • Ogoshi, T., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Chemical Science, 15(34), 12873-12879. [Link]
  • Dong, G., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6665), 1474-1479. [Link]
  • Wikipedia. (n.d.). Pyridazine.
  • Zhang, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
  • Wei, L., et al. (2013). Asymmetric Inverse-Electron-Demand Aza-Diels–Alder Reactions of Diazadienes with Enol Ethers: Efficient Synthesis of Chiral Pyridazines.
  • Zhang, Y., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191.
  • Quora. (2017, April 20). Does pyridazine undergo Diels-Alder reactions?.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
  • Hughes, D. L., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(8), 5464–5472. [Link]
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 143-238). Thieme.
  • Robillard, M. S., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8593–8606. [Link]
  • Sichuan Biosynce Pharmatech Co., Ltd. (2025, October 10). What are the side-reactions in pyrazine synthesis? [Blog post].
  • de la Hoz, A., et al. (2022).
  • D'Alonzo, D., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2298. [Link]
  • Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Versteegen, R. M., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Pharmaceuticals, 13(12), 433. [Link]
  • Breaux, N. A., et al. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 72(11), 2133-2140. [Link]
  • Donohoe, T. J., et al. (2009). Synthesis of substituted pyridines and pyridazines via ring closing metathesis.
  • Elnagdi, M. H., et al. (2008). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. In Progress in Heterocyclic Chemistry (Vol. 20, pp. 1-28). Elsevier.
  • Elnagdi, M. H., et al. (2008). Pyridazine and condensed pyridazine synthesis. ARKIVOC, (i), 1-33.
  • Versteegen, R. M., et al. (2020). Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives.
  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
  • Heinisch, G., & Matuszczak, B. (1998). Recent Advances in Pyridazine Chemistry. Trends in Heterocyclic Chemistry, 5, 91-106.
  • Weiss, D. R., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8593-8606.

Sources

Technical Support Center: Optimization and Troubleshooting for Pyridazin-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Pyridazin-3-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. This compound is a valuable intermediate in medicinal chemistry, and its efficient synthesis is crucial for many research and development programs.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis. The information herein is grounded in established chemical principles and supported by literature references to ensure scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the reduction of a pyridazine-3-carboxylic acid derivative, typically an ester such as ethyl pyridazine-3-carboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LAH).[1] This method is generally effective but requires careful control of reaction conditions and a meticulous work-up procedure.

Q2: I am considering a different synthetic route. What are some other viable options?

A2: While the LAH reduction of the corresponding ester is prevalent, other synthetic strategies can be employed. These include:

  • Reduction of Pyridazine-3-carbaldehyde: If the aldehyde is readily available, it can be reduced to the alcohol using milder reducing agents like sodium borohydride (NaBH4). This can offer better chemoselectivity if other reducible functional groups are present in the molecule.

  • Synthesis from Pyridazine-3-carboxylic acid: The carboxylic acid can be reduced directly using strong reducing agents like LAH or by first converting it to the ester in situ followed by reduction.[2]

  • Alternative Starting Materials: Other pyridazine derivatives can also serve as precursors, although these routes may be less direct.[3]

Q3: What are the primary safety concerns when working with Lithium Aluminum Hydride (LAH)?

A3: LAH is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4][5] Key safety precautions include:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Quenching: The work-up procedure to quench excess LAH is highly exothermic and must be performed slowly and at a low temperature (typically 0 °C).

  • Appropriate Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate gloves are mandatory.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water or carbon dioxide extinguishers on an LAH fire.

Part 2: Troubleshooting Guide for LAH Reduction of Ethyl Pyridazine-3-carboxylate

This section provides a detailed, question-and-answer-based guide to troubleshoot common problems encountered during the synthesis of this compound via the LAH reduction of its ethyl ester.

Issue 1: Low or No Product Yield

Q1.1: My TLC analysis shows the complete consumption of the starting ester, but the final isolated yield of this compound is very low. What could be the issue?

A1.1: This is a common problem that often points to issues during the work-up and purification steps. Here’s a systematic approach to diagnose the problem:

  • Inadequate Quenching and Formation of Aluminum Salt Emulsions: The formation of gelatinous aluminum salts during the work-up can trap the product, making extraction difficult and leading to significant product loss.

    • Troubleshooting: Employ a well-established work-up procedure like the Fieser method. For every 'x' grams of LAH used, cautiously and sequentially add x mL of water, x mL of 15% aqueous NaOH, and finally 3x mL of water at 0 °C. This procedure is designed to form granular, easily filterable aluminum salts. An alternative is to use sodium sulfate decahydrate for quenching, which also tends to produce a more manageable solid.[6]

  • Product Adsorption onto Aluminum Salts: The polar nature of this compound can lead to strong adsorption onto the aluminum byproducts.

    • Troubleshooting: After filtration of the aluminum salts, wash the filter cake extensively with a polar solvent like ethyl acetate or a mixture of ethyl acetate and methanol to ensure complete elution of the product.

  • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not completely pure.

    • Troubleshooting: Use a rotary evaporator with controlled temperature and pressure. Avoid heating the flask excessively during solvent removal.

Q1.2: My reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction time. What should I check?

A1.2: Incomplete conversion can be due to several factors related to the reagents and reaction setup:

  • Deactivated LAH: LAH is highly sensitive to moisture. If it has been improperly stored or handled, its activity will be diminished.

    • Troubleshooting: Use a fresh, unopened bottle of LAH or a properly stored sample. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.

  • Insufficient LAH Stoichiometry: An inadequate amount of LAH will result in incomplete reduction.

    • Troubleshooting: Ensure you are using a sufficient excess of LAH. A molar ratio of 1.5 to 2.0 equivalents of LAH to the ester is typically recommended to drive the reaction to completion.

  • Low Reaction Temperature: While the initial addition is often done at 0 °C to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

    • Troubleshooting: After the initial addition of the ester to the LAH suspension at 0 °C, allow the reaction to warm to room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be considered, but with caution due to the potential for side reactions.

Issue 2: Formation of Impurities and Side Products

Q2.1: I have isolated my product, but NMR analysis shows the presence of significant impurities. What are the likely side reactions?

A2.1: The pyridazine ring itself can be susceptible to reaction under the harsh conditions of LAH reduction, leading to several potential side products.

  • Over-reduction of the Pyridazine Ring: Although aromatic heterocycles are generally stable to LAH, aggressive conditions (high temperature, prolonged reaction time) can lead to the reduction of the pyridazine ring, resulting in dihydropyridazine or other reduced species.

    • Troubleshooting: Maintain a controlled temperature throughout the reaction. Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Formation of Pyridazine N-oxide Reduction Products: If the starting material was contaminated with the corresponding N-oxide, LAH can reduce the N-oxide to the parent pyridazine.

    • Troubleshooting: Ensure the purity of the starting ethyl pyridazine-3-carboxylate. If N-oxide contamination is suspected, purification of the starting material before the reduction is recommended.

  • Cleavage of the Pyridazine Ring: In rare, extreme cases, the pyridazine ring can undergo cleavage. This is more likely with substituted pyridazines that have strained ring systems or are highly activated.

    • Troubleshooting: Use the mildest conditions possible to achieve the desired transformation. Consider alternative, less harsh reducing agents if ring cleavage is a persistent issue.

Q2.2: My final product is a different color than expected (e.g., brown or yellow), suggesting impurities. How can I purify it effectively?

A2.2: The color is likely due to baseline impurities or degradation products. Effective purification is key.

  • Silica Gel Column Chromatography: This is the most common method for purifying this compound.

    • Troubleshooting: The polar nature of the product can cause streaking on the silica gel column. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can be added to the eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This will help to deactivate the acidic sites on the silica gel and improve the peak shape.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Troubleshooting: Experiment with different solvent systems. A good starting point would be a polar solvent in which the compound is soluble at high temperatures but less soluble at room temperature or below (e.g., ethyl acetate, isopropanol, or mixtures with hexanes).

Part 3: Experimental Protocols and Data

Optimized Protocol for the Synthesis of this compound

This protocol is a synthesis of best practices derived from literature and general laboratory experience.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of nitrogen, add a stir bar to a flame-dried three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • LAH Suspension: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl pyridazine-3-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add the following reagents in sequence with vigorous stirring:

    • Water (1 mL for every 1 g of LAH used)

    • 15% aqueous NaOH solution (1 mL for every 1 g of LAH used)

    • Water (3 mL for every 1 g of LAH used)

  • Filtration: A granular precipitate should form. Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction and Purification: Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol, potentially with 0.5% triethylamine).

Table 1: Reaction Parameter Optimization Summary
ParameterStandard ConditionOptimization Strategy & Rationale
Temperature 0 °C to Room TempLow Yield: After initial addition at 0 °C, gentle warming (e.g., 40 °C) may be necessary to drive the reaction to completion. Impurity Formation: Avoid high temperatures to prevent over-reduction of the pyridazine ring.
LAH Equivalents 1.5 - 2.0 eq.Incomplete Reaction: Increase to 2.5 eq. if starting material is wet or LAH quality is questionable. Side Reactions: Avoid large excess to minimize potential side reactions.
Reaction Time 1 - 3 hoursIncomplete Reaction: Monitor by TLC and extend the reaction time if necessary. Impurity Formation: Quench the reaction as soon as the starting material is consumed to avoid byproduct formation.
Solvent Anhydrous THFTHF is the standard solvent due to its ability to solvate LAH. Ensure it is anhydrous to prevent deactivation of the reducing agent.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_sm Starting Material Consumed? (TLC) start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No workup_issue Potential Work-up/Purification Issue sm_yes->workup_issue reagent_issue Potential Reagent/Condition Issue sm_no->reagent_issue emulsion Emulsion during work-up? workup_issue->emulsion emulsion_yes Yes emulsion->emulsion_yes Yes emulsion_no No emulsion->emulsion_no No fieser Action: Use Fieser work-up or Na2SO4·10H2O quench. emulsion_yes->fieser adsorption Product adsorption on Al salts? emulsion_no->adsorption fieser->adsorption adsorption_yes Yes adsorption->adsorption_yes Yes adsorption_no No adsorption->adsorption_no No wash Action: Thoroughly wash filter cake with polar solvent. adsorption_yes->wash final_check Check for product volatility during solvent removal. adsorption_no->final_check wash->final_check lah_activity LAH deactivated? reagent_issue->lah_activity lah_yes Yes lah_activity->lah_yes Yes lah_no No lah_activity->lah_no No fresh_lah Action: Use fresh, anhydrous LAH. lah_yes->fresh_lah lah_equiv Insufficient LAH? lah_no->lah_equiv fresh_lah->lah_equiv lah_equiv_yes Yes lah_equiv->lah_equiv_yes Yes lah_equiv_no No lah_equiv->lah_equiv_no No increase_lah Action: Increase LAH equivalents (1.5-2.0x). lah_equiv_yes->increase_lah temperature Reaction temperature too low? lah_equiv_no->temperature increase_lah->temperature temp_yes Yes temperature->temp_yes Yes increase_temp Action: Warm to RT or gently heat (40°C) after initial addition. temp_yes->increase_temp reaction_parameters params Key Reaction Parameters Temperature LAH Stoichiometry Reaction Time temp_impact Impact of Temperature (+) Higher Temp: - Faster reaction rate - Potential for over-reduction - Increased side reactions (-) Lower Temp: - Slower reaction rate - May lead to incomplete reaction params:f1->temp_impact:head lah_impact Impact of LAH Stoichiometry (+) Higher Equivalents: - Drives reaction to completion - Can compensate for impure reagents (-) Lower Equivalents: - Incomplete reaction - Difficult work-up with excess unreacted LAH params:f2->lah_impact:head time_impact Impact of Reaction Time (+) Longer Time: - Ensures complete conversion (-) Shorter Time: - May result in incomplete reaction - Prolonged time can lead to degradation params:f3->time_impact:head

Caption: Impact of key reaction parameters on the synthesis.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • Catalyst University. Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. [Link]
  • PubMed.
  • Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • Austin, J. Pyridazine. [Link]
  • RSC Publishing. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]
  • Matrix Fine Chemicals. (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]
  • Pearson. Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4)
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • Hobbs, W. J.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]
  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]
  • Chad's Prep. Hydride Reduction. [Link]
  • Organic Chemistry Portal.
  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

Sources

"Pyridazin-3-ylmethanol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Pyridazin-3-ylmethanol (CAS 37444-46-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this important heterocyclic intermediate. We will address common experimental challenges and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs): Stability & Handling

This section covers the most common initial questions regarding the day-to-day handling and storage of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from sources of ignition, heat, and direct sunlight.[1][2] For prolonged storage, maintaining a cool environment (e.g., refrigeration at 2-8°C) is recommended to minimize the potential for slow thermal degradation.

Question 2: My solid this compound appears as an off-white to brown solid. Is this normal?

Answer: Yes, this is within the typical appearance for this compound. Commercially available this compound is often described as a brown, light-yellow, or off-white solid.[3][4] However, a significant darkening of the material over time compared to its initial state could indicate degradation, likely due to slow oxidation from prolonged exposure to air.

Question 3: Is this compound sensitive to light?

Answer: Yes, caution is advised. Heterocyclic compounds, particularly nitrogen-containing aromatics like pyridazines, can be susceptible to photolytic degradation.[5][6][7] Irradiation with UV light can induce rearrangements or ring-opening reactions.[7][8] Therefore, it is best practice to store the solid and any solutions in amber vials or otherwise protected from light to prevent photochemical degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experimentation and links them to the compound's stability profile.

Question 4: I prepared a stock solution of this compound in methanol, and it turned yellow overnight. What happened?

Answer: The yellowing of your solution is a strong indicator of chemical degradation. The most probable cause is the oxidation of the primary alcohol (hydroxymethyl group) to the corresponding aldehyde (pyridazine-3-carbaldehyde).[9] Aldehydes, especially aromatic ones, are often yellow. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. We recommend preparing solutions fresh whenever possible and storing them under an inert atmosphere (e.g., nitrogen or argon) if they must be kept for any length of time.

Question 5: My reaction yield is inconsistent when using this compound as a starting material. Could compound stability be the issue?

Answer: Absolutely. If your sample of this compound has partially degraded, its effective purity is lowered, which will directly and negatively impact your reaction stoichiometry and yield. The primary degradation product, pyridazine-3-carbaldehyde, or the further oxidized product, pyridazine-3-carboxylic acid, will not participate in reactions intended for the primary alcohol, leading to lower conversion of your starting material. It is crucial to assess the purity of your reagent (e.g., by HPLC or NMR) before use if you suspect degradation.

Scientific Deep Dive: Understanding Degradation Pathways

This compound's structure contains two key features that dictate its reactivity and degradation: the electron-deficient pyridazine ring and the primary alcohol functional group.

  • Oxidative Degradation: This is the most common and significant degradation pathway. The hydroxymethyl group is susceptible to oxidation. This typically occurs in a two-step process:

    • Step 1: The primary alcohol is oxidized to pyridazine-3-carbaldehyde. This can be caused by atmospheric oxygen, particularly when catalyzed by light or trace metals.

    • Step 2: The resulting aldehyde is often readily oxidized further to the more stable pyridazine-3-carboxylic acid.

  • Photolytic Degradation: As mentioned, the pyridazine ring itself can absorb UV radiation. This can lead to complex photochemical reactions, including valence isomerization and rearrangement to pyrazine derivatives, or ring cleavage.[5][7][8] These pathways are less common under standard laboratory handling but are a key consideration in formal stability and forced degradation studies.

  • Acidic/Basic Hydrolysis: this compound is generally stable under neutral conditions. The pyridazine ring is weakly basic (pKa ≈ 2.0), meaning it will be protonated under strongly acidic conditions.[10][11] While the compound does not contain readily hydrolyzable groups like esters or amides, extreme pH combined with high temperatures could potentially catalyze degradation, although this is less prevalent than oxidation.[9]

G cluster_main cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway A This compound B Pyridazine-3-carbaldehyde (Intermediate) A->B Mild Oxidation (O2, light) D Valence Isomers / Rearrangement Products (e.g., Pyrazine derivatives) A->D UV Light (hv) C Pyridazine-3-carboxylic Acid (Final Product) B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To formally assess stability and preemptively identify potential issues, a forced degradation study is indispensable. This is a regulatory requirement and a critical part of robust drug development.[12][13]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound under various stress conditions to identify likely degradation products and establish the stability-indicating capability of your analytical method.

G cluster_stress 2. Apply Stress Conditions (Parallel Samples) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H2O2, RT prep->ox therm Thermal 80°C Solution prep->therm photo Photolytic UV Light (ICH Q1B) prep->photo control Control Protected, RT prep->control neutralize 3. Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze 4. Analyze All Samples (LC-MS, HPLC-UV) ox->analyze therm->analyze photo->analyze control->analyze neutralize->analyze

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Sample Aliquoting: Distribute the stock solution into separate, appropriately labeled vials for each stress condition. Include a control sample that will be stored at room temperature and protected from light.

  • Applying Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to a vial to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat one vial of the stock solution at 80°C.

    • Photolytic Degradation: Expose one vial of the stock solution to UV light as specified by ICH Q1B guidelines. Wrap a parallel sample in foil as a dark control.

  • Time Points: Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24, and 48 hours).

  • Quenching/Neutralization:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the time-zero control, using a validated stability-indicating analytical method, typically HPLC with UV and/or Mass Spectrometry (LC-MS) detection.[14][15] This allows for the separation and quantification of the parent compound and any degradation products formed.

Data Summary: Expected Outcomes from Forced Degradation

The following table summarizes the likely stability profile of this compound under forced degradation conditions.

Stress ConditionParameterExpected Stability OutcomeLikely Major Degradants
Acidic Hydrolysis 0.1 M HCl, 60°CGenerally stable; minor degradation possible over extended time.Parent compound
Basic Hydrolysis 0.1 M NaOH, 60°CGenerally stable; minor degradation possible over extended time.Parent compound
Oxidation 3% H₂O₂, RTSignificant degradation expected. Pyridazine-3-carbaldehyde, Pyridazine-3-carboxylic Acid
Thermal 80°CModerate degradation possible, likely oxidative if air is present.Pyridazine-3-carbaldehyde
Photolytic UV Light (ICH Q1B)Moderate to significant degradation possible.Isomeric rearrangement products, ring-opened species

References

  • EvitaChem. Buy (6-Aminopyridazin-3-yl)methanol (EVT-8880002). EvitaChem Website.
  • PubMed. Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed Website.
  • CymitQuimica. Safety Data Sheet: (pyridazin-3-yl)methanol. CymitQuimica Website. 2024.
  • Catalysis Science & Technology (RSC Publishing). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. RSC Publishing Website.
  • ResearchGate. Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine.
  • ACS Sustainable Chemistry & Engineering. Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.
  • Chemical Science (RSC Publishing).
  • PubMed. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers. PubMed Website. 2017.
  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Website.
  • TSI Journals. Pyridazine derivatives and related compounds, Part 15: Photo. TSI Journals Website.
  • ChemicalBook. This compound Chemical Properties,Uses,Production. ChemicalBook Website. 2023.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine.
  • Fisher Scientific. SAFETY DATA SHEET: Pyridazine. Fisher Scientific Website. 2021.
  • NIH. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Hardy Diagnostics. MATERIAL SAFETY DATA SHEET. Hardy Diagnostics Website. 2006.
  • BLD Pharmatech. Safety Data Sheet: (S)-Piperidin-3-ylmethanol hydrochloride.
  • ChemicalBook. This compound synthesis. ChemicalBook Website.
  • International Journal of Scientific Research and Management.
  • International Journal of Pharmaceutical Sciences and Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University Website.
  • BLD Pharm. 37444-46-5|this compound. BLD Pharm Website.
  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal Website.
  • European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL Website.
  • Google Patents. Preparation of pyridazine, useful for producing active substances.
  • MedCrave online.
  • Coriolis Pharma.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. RSC Publishing Website.
  • Ambeed.com. 3-(Hydroxymethyl)pyridazine. Ambeed Website.
  • ChemWhat. This compound CAS#: 37444-46-5.
  • Wikipedia. Pyridazine. Wikipedia Website.
  • MDPI.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. AJRC Website. 2014.
  • Benchchem. 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. Benchchem Website.
  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • ACS Publications. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.
  • U.S. Environmental Protection Agency.
  • 001CHEMICAL. CAS No. 37444-46-5, this compound. 001CHEMICAL Website.
  • Semantic Scholar. pyridazine and its related compounds:part 40.
  • PubChem. 3-(Hydroxymethyl)pyridazine.
  • PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol.
  • Matrix Fine Chemicals. (PYRIDAZIN-3-YL)METHANOL.
  • Open Access Library Journal. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. OALib Website. 2023.
  • Indo American Journal of Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. IAJPS Website. 2018.

Sources

Technical Support Center: Pyridazin-3-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Pyridazin-3-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the storage, handling, and troubleshooting of these important heterocyclic compounds. Our goal is to ensure the integrity of your experiments by addressing potential challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2][3] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen, preferably under an inert atmosphere like argon or nitrogen.[4] Exposure to light should be minimized, as pyridazine derivatives can be susceptible to photodegradation.[4]

Q2: My solution of a this compound derivative has turned yellow/brown. What does this indicate and is it still usable?

A color change in your solution, particularly to yellow or brown, is a common indicator of degradation.[4] This is often due to oxidation of the pyridazine ring or its substituents, especially when exposed to air or light over time.[4]

Before using a discolored solution, it is highly recommended to verify its purity and integrity. Techniques such as HPLC can help determine the extent of degradation and the presence of impurities. If significant degradation has occurred, it is best to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.

Q3: I am observing inconsistent results in my assay using a this compound derivative. What could be the potential causes related to the compound itself?

Inconsistent assay results can stem from several factors related to the stability and handling of the compound:

  • Degradation: As discussed in Q2, the compound may have degraded due to improper storage or handling.

  • Moisture Sensitivity: Pyridazine derivatives can be hygroscopic. Absorbed moisture can affect the compound's weight and concentration, leading to inaccurate measurements. It can also promote hydrolysis of certain derivatives.

  • Incomplete Solubilization: Ensure the compound is fully dissolved in the chosen solvent. Incomplete dissolution will lead to lower effective concentrations. Sonication or gentle warming may aid in solubilization, but be cautious of thermal degradation.

  • pH Sensitivity: The stability of pyridazine derivatives can be pH-dependent. The pyridazine ring has basic properties, and extreme pH conditions can lead to degradation or unwanted side reactions.[5]

Q4: What are the best practices for preparing stock solutions of this compound and its derivatives?

To prepare stable and accurate stock solutions:

  • Work in a controlled environment: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Use appropriate solvents: The choice of solvent is critical. While many pyridazine derivatives are soluble in polar solvents like water and methanol, always refer to the specific product's datasheet for solubility information.[6]

  • Ensure accurate weighing: Use a calibrated analytical balance and weigh the compound quickly to minimize moisture absorption.

  • Filter sterilize if necessary: For biological applications, filter the stock solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

  • Store properly: Store stock solutions in tightly sealed vials, protected from light, at the recommended temperature (typically -20°C or -80°C for long-term storage). Aliquoting the stock solution can prevent repeated freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction

Symptoms:

  • Lower than expected product yield in a synthetic reaction.

  • Presence of unreacted starting material confirmed by TLC or LC-MS.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degraded Starting Material The this compound derivative may have degraded during storage, reducing the amount of active reagent.1. Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS).2. If degradation is confirmed, use a fresh batch of the compound.
Incompatibility with Reaction Conditions Pyridazine derivatives can be sensitive to strong acids, bases, or oxidizing agents.[7][8]1. Review the reaction conditions for compatibility with the pyridazine moiety.2. Consider using milder reagents or protecting groups if necessary.
Solubility Issues The compound may not be fully soluble in the reaction solvent, limiting its availability to react.1. Test the solubility of the starting material in the chosen solvent.2. Consider using a co-solvent or a different solvent system to improve solubility.
Problem 2: Appearance of Unexpected Byproducts

Symptoms:

  • Multiple spots on a TLC plate that are not the starting material or the expected product.

  • Unexpected masses detected by LC-MS analysis of the reaction mixture.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidative Degradation The pyridazine ring or other functional groups can be susceptible to oxidation, especially in the presence of air or certain reagents.[4] The alcohol group can be oxidized to an aldehyde or carboxylic acid.[6]1. Run the reaction under an inert atmosphere (nitrogen or argon).2. Degas solvents before use to remove dissolved oxygen.
Side Reactions of the Pyridazine Ring The nitrogen atoms in the pyridazine ring can participate in side reactions, such as N-oxidation or acting as a nucleophile.[9]1. Analyze the structure of the byproducts to understand the potential side reactions.2. Modify reaction conditions (e.g., temperature, stoichiometry) to disfavor these pathways.
Photodegradation Exposure to light, especially UV light, can induce degradation and the formation of byproducts.[4]1. Protect the reaction vessel from light by wrapping it in aluminum foil.2. Use amber glass reaction vessels.
Visualizing Degradation & Troubleshooting
Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for a generic this compound derivative.

G cluster_products Degradation Products A This compound Derivative B Oxidation of Alcohol Group A->B O2, Light, Heat C Oxidation of Pyridazine Ring A->C Oxidizing Agents D Photodegradation A->D UV Light E Hydrolysis of Substituents A->E H2O, pH P1 Aldehyde/Carboxylic Acid Derivative B->P1 P2 N-oxide Derivative C->P2 P3 Ring-Opened Products D->P3 P4 Hydrolyzed Derivative E->P4

Caption: Potential degradation pathways for this compound derivatives.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing issues in experiments involving this compound derivatives.

G Start Experiment Yields Unexpected Results Check_Reagent Verify Purity of Pyridazine Compound (e.g., LC-MS, NMR) Start->Check_Reagent Purity_OK Purity Acceptable? Check_Reagent->Purity_OK New_Reagent Use Fresh Batch of Reagent Purity_OK->New_Reagent No Review_Protocol Review Experimental Protocol Purity_OK->Review_Protocol Yes Rerun Re-run Experiment New_Reagent->Rerun Check_Conditions Check Reaction Conditions (Temp, pH, Atmosphere) Review_Protocol->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Modify_Conditions Modify Conditions (e.g., Inert Gas, Temp Control) Conditions_OK->Modify_Conditions No Check_Solubility Check Reagent Solubility Conditions_OK->Check_Solubility Yes Modify_Conditions->Rerun Solubility_OK Fully Soluble? Check_Solubility->Solubility_OK Change_Solvent Change Solvent System Solubility_OK->Change_Solvent No Solubility_OK->Rerun Yes Change_Solvent->Rerun

Caption: A systematic workflow for troubleshooting experimental issues.

References
  • Gao, Y., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health.
  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine.
  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Progress in Medicinal Chemistry.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Alfa Aesar. (2021). Safety Data Sheet: Pyridazine.
  • ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives.
  • Journal of Drug Delivery and Therapeutics. (2019). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics.
  • Slideshare. (n.d.). Pyridazine and its derivatives.
  • Applied and Environmental Microbiology. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals.
  • Chemdad. (n.d.). This compound.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
  • Spex. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?
  • ResearchGate. (2019). What are the product of degradation from Pyridine?
  • Chemistry World. (2024). How to troubleshoot experiments.
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations.
  • Journal of the American Chemical Society. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. ACS Publications.

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyridazine-based compounds. The pyridazine heterocycle is a valuable scaffold in drug discovery, but its physicochemical properties can present significant solubility hurdles in biological and chemical assays.[1] Poor aqueous solubility is a primary reason for experimental irreproducibility, underestimated compound potency, and the premature failure of promising therapeutic candidates.[2][3][4]

This guide provides direct, actionable troubleshooting advice and in-depth scientific context to help you diagnose and overcome these challenges, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is it about the pyridazine structure that often leads to solubility problems?

A1: The pyridazine ring itself is a polar, aromatic heterocycle containing two adjacent nitrogen atoms, making it miscible with water.[5] However, the solubility of a pyridazine derivative is dominated by the physicochemical properties of its substituents. In drug discovery, medicinal chemistry efforts to enhance potency often involve adding lipophilic (oily or greasy) groups to improve binding to a biological target. This trend toward higher lipophilicity and molecular weight frequently results in compounds with poor aqueous solubility.[3][6]

Furthermore, the planar structure of the pyridazine ring can promote efficient π–π stacking interactions in the solid state.[7] This can lead to a highly stable crystal lattice that requires significant energy to break apart during dissolution, further limiting the compound's apparent solubility in assay buffers.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A2: Understanding this distinction is critical for troubleshooting.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can remain dissolved in a solvent system at equilibrium. It's a stable, unchanging value under defined conditions (e.g., pH, temperature). This measurement involves incubating excess solid compound with the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[8]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock (usually DMSO) is rapidly diluted into an aqueous buffer. It reflects the point at which the compound begins to precipitate from a supersaturated solution. This process is much faster and is more representative of what happens during a typical high-throughput screening (HTS) or biological assay protocol.[8][9]

For most in vitro assays, kinetic solubility is the more relevant parameter. Your compound may be thermodynamically soluble at your target concentration, but if it precipitates during the dilution step (a kinetic problem), your results will be inaccurate.[3][8]

Q3: What is the maximum recommended DMSO concentration in my final assay well?

A3: The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible, ideally below 0.5% and almost always under 1% .[9] While DMSO is an excellent solvent for many organic molecules, it can directly impact assay results.[10] High concentrations can be cytotoxic in cell-based assays, denature proteins, alter enzyme kinetics, and interfere with assay detection technologies.[9][10] It is imperative to always include a "vehicle control" in your experiment containing the same final DMSO concentration as your test wells to account for any solvent-induced effects.[9]

Troubleshooting Guide: Compound Precipitation

This guide addresses the most common issue: a pyridazine compound that dissolves in 100% DMSO but precipitates ("crashes out") when diluted into an aqueous assay buffer.

Problem: My compound precipitated after adding the DMSO stock to the assay buffer. What should I do?

This is a classic kinetic solubility problem. Follow this workflow to diagnose and solve the issue.

G cluster_diagnose Step 1: Diagnose cluster_optimize Step 2: Optimize cluster_modify Step 3: Modify start Compound Precipitates in Aqueous Buffer check_conc Is final concentration too high? (Determine Kinetic Solubility) start->check_conc optimize_dilution Optimize Dilution Protocol (e.g., Intermediate Dilution) check_conc->optimize_dilution If concentration is necessary end_success Solubility Issue Resolved check_conc->end_success If lower concentration is acceptable modify_buffer Modify Assay Buffer optimize_dilution->modify_buffer If precipitation persists optimize_dilution->end_success If successful ph_adjust pH Adjustment modify_buffer->ph_adjust cosolvent Add Co-solvent modify_buffer->cosolvent cyclodextrin Use Cyclodextrins modify_buffer->cyclodextrin ph_adjust->end_success If successful end_fail Consider Compound Resynthesis or Alternative Assay ph_adjust->end_fail cosolvent->end_success If successful cosolvent->end_fail cyclodextrin->end_success If successful cyclodextrin->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Diagnose the Problem - Determine Kinetic Solubility

First, determine the kinetic solubility limit of your compound in the specific assay buffer you are using. This will tell you the maximum concentration you can reliably test.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol uses light scattering to detect compound precipitation in a 96-well plate format.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of your pyridazine compound in 100% DMSO.

  • Compound Plate: In a clear 96-well plate, add 2 µL of the 10 mM stock solution to the first well (A1).

  • Serial Dilution (in DMSO): Perform a 2-fold serial dilution of the compound stock across the plate row by adding 100 µL of 100% DMSO to wells A2-A12, then transferring 100 µL from A1 to A2, A2 to A3, and so on. This creates a plate with a range of compound concentrations in DMSO.

  • Assay Simulation: In a separate 96-well plate, add 98 µL of your aqueous assay buffer to each well.

  • Dilution & Measurement: Transfer 2 µL of the DMSO compound solutions from each well of the compound plate to the corresponding well of the assay buffer plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation & Reading: Mix the plate thoroughly and let it incubate at room temperature for 1-2 hours. Read the plate on a nephelometer or a plate reader capable of measuring light scattering or turbidity (e.g., absorbance at 620 nm).

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[8]

Step 2: Optimize the Experimental Protocol

If your desired assay concentration is at or below the measured kinetic solubility limit but you still see precipitation, your dilution technique may be the cause. Rapidly diluting a concentrated DMSO stock into a large volume of buffer creates localized supersaturation, promoting precipitation.[11]

Protocol 2: Working Solution Preparation via Intermediate Dilution

This protocol minimizes precipitation by reducing the initial shock of dilution.

Methodology:

  • High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Intermediate Dilution: Create an intermediate stock at a higher concentration than your final highest assay point (e.g., 100 µM or 10x the final concentration) by diluting the 10 mM DMSO stock into your final assay buffer. For example, to make a 100 µM intermediate solution with 1% DMSO, add 1 µL of 10 mM stock to 99 µL of assay buffer. Mix thoroughly by pipetting.

  • Final Serial Dilutions: Use this 100 µM intermediate solution to perform your final serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all test wells.[9]

  • Vehicle Control: Critically, prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock to add to your control wells.[9]

Step 3: Modify the Assay Buffer Composition

If protocol optimization is insufficient, you may need to modify the assay buffer to increase the solubility of your pyridazine compound.

Option A: pH Modification

Causality: The pyridazine ring is weakly basic, with a pKa of approximately 2.0.[1] Many pyridazine derivatives used in drug discovery will have ionizable functional groups (acids or bases) as substituents. The solubility of such compounds is highly pH-dependent.[12][13] For a weakly basic compound, solubility increases as the pH of the buffer decreases below its pKa, because the protonated (ionized) form is more water-soluble. Conversely, for a weakly acidic compound, solubility increases as the pH rises above its pKa.[12]

Implementation:

  • Determine the pKa of your specific compound (experimentally or using prediction software).

  • Adjust your assay buffer pH to be at least 1-2 units away from the pKa to favor the more soluble, ionized form.

  • Crucial Caveat: Ensure the new buffer pH does not negatively impact your target protein's activity, stability, or the performance of the assay itself.

Option B: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15]

Implementation:

  • Introduce a small, fixed percentage of a co-solvent into your final assay buffer.

  • The choice of co-solvent and its final concentration must be empirically tested to ensure it does not interfere with the assay.

Co-solventTypical Max Concentration (Cell-free)Typical Max Concentration (Cell-based)Notes
DMSO < 5%< 0.5%Most common, but can interfere with assays.[10]
Ethanol 1-5%< 1%Volatile; can affect enzyme activity.
Polyethylene Glycol (PEG 400) 1-10%< 2%Can increase solution viscosity.
Glycerol 1-10%1-5%Viscous; generally well-tolerated by proteins.
Option C: Employ Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) outer surface and a lipophilic (fat-loving) inner cavity.[16][17] Poorly soluble pyridazine compounds can be encapsulated within this inner cavity, forming a water-soluble "inclusion complex" that dramatically increases the apparent solubility of the compound without altering the bulk solvent properties.[18][19]

G cluster_legend Mechanism: Cyclodextrin Inclusion Complex compound Pyridazine Compound (Poorly Soluble) plus + cd Cyclodextrin (Water Soluble) arrow complex Inclusion Complex (Water Soluble)

Sources

Technical Support Center: Managing Regioselectivity in Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in reactions involving the pyridazine ring. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the site of functionalization on this important heterocyclic scaffold. The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature and adjacent nitrogen atoms, present both opportunities and challenges in synthetic chemistry.[1][2] This resource provides in-depth, troubleshooting-focused answers to common questions, grounded in mechanistic principles and supported by practical, field-proven protocols.

Section 1: Fundamental Principles of Pyridazine Reactivity

FAQ: Why is my pyridazine so unreactive towards electrophiles, and where do they typically add?

The Underlying Principle:

The pyridazine ring is inherently electron-deficient, a consequence of the two electronegative nitrogen atoms withdrawing electron density from the carbon framework.[2] This property makes the ring highly resistant to classical electrophilic aromatic substitution (SEAr) reactions like nitration or Friedel-Crafts alkylation, which require electron-rich substrates.[2][3] DFT studies confirm that the highest occupied molecular orbitals (HOMOs) of pyridazine are not the aromatic π orbitals, which further explains this low reactivity.[4]

Under forcing acidic conditions, the pyridazine nitrogen atoms become protonated, further deactivating the ring. If a reaction does occur, it is typically directed to the C4 or C5 positions (the β-positions), as attack at the C3 or C6 positions (the α-positions) would result in a highly unstable cationic intermediate with a positive charge adjacent to a positively charged nitrogen atom.[5]

Troubleshooting & Strategy:

  • Issue: Standard nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) conditions fail or lead to decomposition.

  • Probable Cause: The reaction conditions are not harsh enough to overcome the ring's deactivation, or the strong acidity is promoting undesirable side reactions.

  • Solution 1: Activate the Ring via N-oxidation. Converting the pyridazine to its N-oxide derivative dramatically changes its reactivity profile. The N-oxide group is a strong π-donating group, which activates the ring towards electrophilic attack, particularly at the C4 and C6 positions. The resulting pyridazine N-oxides can then be deoxygenated. This strategy has been used to facilitate various transformations.[6][7]

  • Solution 2: Employ Radical-Mediated Reactions (Minisci Reaction). For C-H alkylation or acylation, the Minisci reaction is a superior alternative to Friedel-Crafts.[3] This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient pyridazine ring. The reaction shows a strong preference for the C4 and C5 positions.[8][9] This method avoids the limitations of traditional SEAr and has found broad application in functionalizing pyridazines.[3][8]

Visualization: Electronic Landscape of Pyridazine

Caption: Electronic properties and preferred sites for various reaction types.

Section 2: Mastering Nucleophilic Aromatic Substitution (SNAr)

FAQ: I have a 3,6-dichloropyridazine and need to selectively substitute only one chlorine. How can I control the reaction?

The Underlying Principle:

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the electron-deficient pyridazine ring. The reaction proceeds readily at the C3 and C6 positions when a suitable leaving group (like a halogen) is present. In a symmetrically substituted substrate like 3,6-dichloropyridazine, the two positions are electronically equivalent, making selective monosubstitution challenging. Control is typically achieved by manipulating steric hindrance or modulating reaction conditions to favor kinetic control.

Troubleshooting Guide:

  • Symptom: Reaction with a nucleophile (e.g., an amine or alkoxide) yields a mixture of starting material, the desired monosubstituted product, and the disubstituted byproduct.

  • Probable Cause 1: Stoichiometry and Reaction Time. Using more than one equivalent of the nucleophile or allowing the reaction to proceed for too long will inevitably lead to the disubstituted product.

  • Solution 1a (Stoichiometric Control): Carefully add ≤1.0 equivalent of the nucleophile to the pyridazine substrate at a low temperature (e.g., 0 °C or below) and monitor the reaction closely by TLC or LCMS. Quench the reaction as soon as the starting material is consumed to minimize disubstitution.

  • Probable Cause 2: Nucleophile Reactivity. Highly reactive nucleophiles will react quickly and can be difficult to control, leading to over-reaction.

  • Solution 2a (Modulate Nucleophile/Base): If using an alcohol, for example, use a weaker base than sodium hydride (e.g., K₂CO₃ or Cs₂CO₃) to generate the nucleophile in situ at a lower concentration. For amines, using a bulky amine can sterically disfavor the second substitution.

  • Probable Cause 3: Temperature. Higher temperatures increase reaction rates for both the first and second substitution, reducing selectivity.

  • Solution 3a (Kinetic Control): Run the reaction at the lowest temperature that allows for a reasonable rate of the first substitution. The activation energy for the second substitution (on the now electronically modified ring) is often different, and lower temperatures can significantly favor monosubstitution.

Detailed Protocol: Selective Monomethoxyaltion of 3,6-Dichloropyridazine

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3,6-dichloropyridazine (1.0 eq) and anhydrous THF. Cool the solution to -10 °C in an ice-salt bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide by adding methanol (1.0 eq) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous THF at 0 °C. Stir for 20 minutes.

  • Addition: Slowly add the sodium methoxide solution dropwise to the cooled solution of 3,6-dichloropyridazine over 30 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The monosubstituted product should appear as a new spot with an intermediate Rf value.

  • Quenching: Once the starting material is largely consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3-chloro-6-methoxypyridazine.

Section 3: Precision Control via Metalation and C-H Functionalization

FAQ: My Directed ortho-Metalation (DoM) on a substituted pyridazine is giving poor regioselectivity or decomposition. What am I doing wrong?

The Underlying Principle:

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. It relies on a directing group (DMG) on the ring to coordinate a strong base (typically an organolithium or a hindered magnesium amide), leading to deprotonation at an adjacent position. On the pyridazine ring, the ring nitrogens themselves can act as directing groups. The protons at C3 and C6 are the most acidic and are generally the first to be removed.[1] However, achieving high regioselectivity, especially in the presence of other substituents or when targeting the C4/C5 positions, requires careful optimization.[10][11][12]

Troubleshooting Guide:

  • Symptom: A mixture of metalated isomers is formed, or significant decomposition of the starting material is observed.

  • Probable Cause 1: Incorrect Base/Solvent System. Standard bases like n-BuLi can be too aggressive, leading to addition reactions or decomposition, especially at higher temperatures.

  • Solution 1a (Use a Hindered Base): Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidyl) based reagent like TMPMgCl·LiCl or TMPZnCl·LiCl.[10][11] These bases are excellent for deprotonation but less prone to nucleophilic addition.

  • Probable Cause 2: Competing Directing Groups. If your pyridazine has another potential directing group (e.g., methoxy, amide), you may get a mixture of products directed by the nitrogen and the other group.

  • Solution 2a (Leverage the Dominant Director): The relative directing ability of groups must be considered. In many cases, a strong DMG like an amide will override the directing effect of the ring nitrogens. If you desire metalation adjacent to the nitrogens, consider a substrate without other strong DMGs.

  • Probable Cause 3: Targeting the "Wrong" Position. Deprotonation at C4/C5 is thermodynamically less favorable than at C3/C6. Standard DoM conditions will almost always yield the C3/C6 metalated species.

  • Solution 3a (Lewis Acid Assistance): A groundbreaking strategy for achieving rare C4-metalation involves the use of Lewis acids.[11][13] A monodentate Lewis acid like BF₃·OEt₂ can coordinate to one of the pyridazine nitrogens, increasing the acidity of the adjacent C3 proton (ortho-metalation).[11][13] Crucially, a bidentate Lewis acid can chelate both nitrogen atoms, which alters the electronic landscape and directs TMP-based zincation or magnesiation to the C4 position (meta-metalation).[11][13][14]

Visualization: Decision Workflow for Pyridazine Metalation

G start Goal: C-H Functionalization of Pyridazine q1 Target Position? start->q1 c3_c6 C3 or C6 (α-position) q1->c3_c6  C3 / C6 c4_c5 C4 or C5 (β-position) q1->c4_c5  C4 / C5 strategy_alpha Strategy for α-position c3_c6->strategy_alpha strategy_beta Strategy for β-position c4_c5->strategy_beta dom Directed ortho-Metalation (DoM) Use TMP-base (e.g., TMPMgCl·LiCl) strategy_alpha->dom lewis_acid Lewis Acid-Assisted Metalation Use TMP-base + Bidentate Lewis Acid strategy_beta->lewis_acid minisci Minisci Reaction (Radical C-H Alkylation/Acylation) strategy_beta->minisci

Caption: Decision tree for selecting a C-H functionalization strategy.

Section 4: Advanced Topics & Cycloadditions

FAQ: I'm using a pyridazine in an inverse-electron-demand Diels-Alder reaction. What controls the regioselectivity?

The Underlying Principle:

The electron-deficient pyridazine ring is an excellent diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly when paired with electron-rich dienophiles like enamines or ynamines.[15][16] The reaction involves a [4+2] cycloaddition followed by the extrusion of dinitrogen (N₂) to form a new aromatic ring. The regioselectivity of the initial cycloaddition is governed by the electronic and steric properties of both the pyridazine and the dienophile, as dictated by frontier molecular orbital (FMO) theory.

  • Electronic Control: The reaction is typically controlled by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient pyridazine diene. The regioselectivity is determined by the pathway that provides the best overlap of the largest orbital coefficients of the HOMO and LUMO.

  • Steric Control: Bulky substituents on either the pyridazine or the dienophile can significantly influence the regiochemical outcome by favoring the transition state with the least steric repulsion.

Troubleshooting Guide:

  • Symptom: The cycloaddition yields a mixture of regioisomers or fails to proceed.

  • Probable Cause 1: Poor FMO Overlap/Match. The electronics of the pyridazine and/or dienophile are not sufficiently polarized to favor one regioisomeric transition state over the other.

  • Solution 1a (Enhance Electronic Bias): Increase the electron-withdrawing character of the pyridazine by adding substituents like cyano groups (e.g., 4,5-dicyanopyridazine is a highly reactive diene).[16] Conversely, increase the electron-donating ability of the dienophile.

  • Solution 1b (Change the Dienophile): Switching from an alkene to a more polarized dienophile like an enamine or an alkynyl sulfide can dramatically improve regioselectivity.[17][18] Recent studies have shown that alkynyl sulfides react with high regioselectivity in IEDDA reactions with tetrazines to form pyridazines.[17]

  • Probable Cause 2: Unfavorable Reaction Conditions. The thermal conditions may not be sufficient to overcome the activation barrier, or they may be too harsh, leading to decomposition.

  • Solution 2a (Solvent and Temperature Optimization): Some IEDDA reactions benefit from polar solvents that can stabilize the charge-separated character of the transition state. For example, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to promote regioselective pyridazine formation.[17] Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Solution 2b (Lewis Acid Catalysis): Lewis acids can coordinate to the pyridazine nitrogens, lowering the energy of the LUMO and accelerating the cycloaddition, sometimes with improved regiocontrol.[19]

Data Presentation: Effect of Dienophile on Regioselectivity

Pyridazine SubstrateDienophileConditionsMajor RegioisomerReference
3,6-diphenyl-1,2,4,5-tetrazinePhenylacetyleneHFIP, RT3,6-diphenyl-4-phenylpyridazine[17]
3,6-diphenyl-1,2,4,5-tetrazine1-hexyneToluene, 110°CMixture of regioisomers[17]
4,5-dicyanopyridazineYnamineRTPhthalonitrile derivative[16]
1,2,3-triazine derivative1-propynylamineNeutral, heat6-aryl-pyridazin-3-amine[18][20]

References

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.PubMed Central.
  • Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8).ResearchGate.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.MDPI.
  • Lewis Acid Directed Regioselective Metalations of Pyridazine.PubMed.
  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones.Organic Chemistry Frontiers (RSC Publishing).
  • Lewis Acid Directed Regioselective Metalations of Pyridazine.ResearchGate.
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.PubMed.
  • Recent Advances in Pyridazine Chemistry.ResearchGate.
  • Lewis Acid Directed Regioselective Metalations of Pyridazine.R Discovery.
  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.ACS Publications.
  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2.ResearchGate.
  • Minisci reaction.Wikipedia.
  • Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides.ACS Publications.
  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling.ResearchGate.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.StackExchange.
  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.NIH National Center for Biotechnology Information.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.Organic Chemistry Portal.
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?Quora.
  • The pyridazine heterocycle in molecular recognition and drug discovery.NIH National Center for Biotechnology Information.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.RSC Publishing.
  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.Florida State University Libraries.
  • (PDF) Electrophilic Substitution In Azines.ResearchGate.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.ResearchGate.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.Organic Chemistry Portal.
  • Synthesis of pyridazines.Organic Chemistry Portal.
  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species.NIH National Center for Biotechnology Information.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.ResearchGate.
  • 765. The structure and reactivity of pyridazine quaternary salts.RSC Publishing.
  • A Regiospecific Reaction of Pyridazines with Vicarious Nucleophilic Substitution via Their Dicyanomethylide Derivatives.ElectronicsAndBooks.
  • Directed nucleophilic aromatic substitution reaction.RSC Publishing.
  • a sca old for the synthesis of highly functionalised heterocycles.Durham E-Theses.
  • Semi-Experimental Equilibrium (reSE) and Theoretical Structures of Pyridazine (o-C4H4N2).ACS Publications.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.NIH National Center for Biotechnology Information.
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.NIH National Center for Biotechnology Information.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.International Journal of ChemTech Research.

Sources

Technical Support Center: Scaling Up the Synthesis of Pyridazin-3-ylmethanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful, safe, and scalable synthesis campaign.

Introduction

This compound is a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its unique chemical structure allows for diverse functionalization, making it a valuable intermediate in drug discovery.[3] As you transition from bench-scale synthesis to producing larger quantities required for preclinical trials, several challenges may arise, from ensuring consistent yield and purity to managing reaction safety. This guide is structured to address these challenges head-on, providing practical, field-proven advice.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers scaling up the synthesis of this compound:

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: For preclinical scale-up, the reduction of a pyridazine-3-carboxylate ester, such as ethyl pyridazine-3-carboxylate, is a well-established and reliable method.[1] This pathway is generally preferred due to the commercial availability of the starting materials and the straightforward nature of the reduction. The most commonly cited reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).

Q2: I'm seeing a low yield in my synthesis. What are the common causes?

A2: Low yields, such as the 26% reported in some literature[1][4], can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by insufficient reducing agent or suboptimal reaction temperature. Another common issue is degradation of the product during workup or purification. The pyridazine ring can be sensitive to certain conditions, and prolonged exposure to strong acids or bases should be avoided. Finally, mechanical losses during filtration and chromatography can also contribute to a lower than expected yield.

Q3: My final product is not pure enough. What are the likely impurities?

A3: Common impurities include unreacted starting material (the pyridazine-3-carboxylate ester), over-reduced byproducts, and residual solvents. If using LiAlH₄, aluminum salts formed during the workup can also contaminate the product if not removed effectively. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure complete conversion of the starting material.

Q4: Are there any safety concerns I should be aware of when scaling up this synthesis?

A4: Yes, absolutely. The use of Lithium Aluminum Hydride (LiAlH₄) on a large scale requires strict safety protocols. LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, pyridazine-containing compounds themselves may have toxicological properties, and appropriate personal protective equipment (PPE) should be worn at all times.[5]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Problem 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Verify Reagent Quality: Ensure the LiAlH₄ is fresh and has not been deactivated by exposure to moisture. 2. Optimize Stoichiometry: Gradually increase the molar equivalents of LiAlH₄ (e.g., from 1.0 to 1.5 eq.). Monitor the reaction progress closely by TLC or LC-MS. 3. Control Temperature: While the reaction is typically run at 0 °C to room temperature, ensure the initial addition of LiAlH₄ is done slowly at 0 °C to control the exotherm. Allowing the reaction to slowly warm to room temperature can help drive it to completion.LiAlH₄ is a powerful reducing agent, but its reactivity can be diminished by improper storage. An excess of the reducing agent may be necessary to ensure full conversion of the ester to the alcohol. Temperature control is critical for managing the reaction rate and preventing side reactions.
Product Degradation 1. Careful Quenching: Quench the reaction at low temperature (0 °C) by the slow, dropwise addition of a quenching agent (e.g., ethyl acetate followed by water or a Rochelle's salt solution). 2. pH Control during Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Maintain a neutral or slightly basic pH.Rapid quenching can lead to localized temperature spikes, potentially degrading the product. The pyridazine moiety can be unstable under harsh pH conditions.
Mechanical Losses 1. Efficient Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. 2. Careful Purification: When performing column chromatography, choose a solvent system that provides good separation and minimizes band broadening.This compound has some water solubility, so multiple extractions are necessary. Proper chromatographic technique will maximize the recovery of the purified product.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Steps Scientific Rationale
Unreacted Starting Material 1. Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, consider adding a small additional portion of LiAlH₄. 2. Purification Strategy: Optimize the solvent system for column chromatography to ensure good separation between the starting ester and the product alcohol. The alcohol is significantly more polar.Incomplete conversion is a common source of impurity. A well-chosen chromatographic system is essential for separating compounds with different polarities.
Formation of Byproducts 1. Controlled Addition: Add the LiAlH₄ solution dropwise to the solution of the ester at 0 °C to avoid localized high concentrations of the reducing agent. 2. Alternative Reducing Agents: For very large-scale synthesis, consider alternative, less reactive reducing agents like sodium borohydride in the presence of a Lewis acid, which can sometimes offer better control and a more favorable safety profile.Over-reduction or side reactions can occur if the reaction conditions are not carefully controlled. While LiAlH₄ is effective, process chemists often seek safer alternatives for large-scale operations.
Inorganic Salt Contamination 1. Fieser Workup: Employ a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate aluminum salts as a granular solid that is easily filtered. 2. Celite Filtration: Filter the reaction mixture through a pad of Celite to effectively remove fine inorganic precipitates.[1][4]This specific workup procedure is designed to convert the aluminum byproducts into a more manageable form, simplifying their removal. Celite is an effective filter aid for removing fine particulates.

Scalable Synthesis Protocol: Reduction of Ethyl Pyridazine-3-carboxylate

This protocol details a scalable method for the synthesis of this compound.

Reaction Scheme

G cluster_0 Reaction Scheme Starting Material Ethyl Pyridazine-3-carboxylate Product This compound Starting Material->Product Reagents Reagents 1) LiAlH₄, THF 2) Workup

Caption: Reduction of Ethyl Pyridazine-3-carboxylate to this compound.

Materials and Equipment
Reagent CAS Number Molecular Weight Quantity (for a 10 g scale)
Ethyl Pyridazine-3-carboxylate50905-29-8152.15 g/mol 10.0 g (65.7 mmol)
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95 g/mol 3.0 g (79.0 mmol, 1.2 eq)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 200 mL
Ethyl Acetate141-78-688.11 g/mol As needed for quenching and extraction
Deionized Water7732-18-518.02 g/mol As needed for workup
15% Sodium Hydroxide Solution1310-73-240.00 g/mol As needed for workup
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed for drying
Celite61790-53-2N/AFor filtration
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Ice bath.

  • Standard laboratory glassware for workup and purification.

Experimental Procedure
  • Reaction Setup: Under a nitrogen atmosphere, charge a dry 500 mL three-neck round-bottom flask with Lithium Aluminum Hydride (3.0 g, 79.0 mmol).

  • Solvent Addition: Carefully add anhydrous THF (100 mL) to the flask. Stir the suspension and cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl pyridazine-3-carboxylate (10.0 g, 65.7 mmol) in anhydrous THF (100 mL) in a dropping funnel.

  • Reaction: Add the solution of the ester dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of ethyl acetate (20 mL), followed by the sequential dropwise addition of water (3 mL), 15% aqueous sodium hydroxide (3 mL), and finally water (9 mL).

  • Filtration: A granular precipitate should form. Stir the mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate.[1][4]

  • Extraction: Combine the filtrate and the washes. If an aqueous layer is present, separate it and extract it twice with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 100%). This should afford this compound as a solid.

Expected Results
Parameter Expected Value
Yield 70-85%
Appearance Off-white to light brown solid
Purity (by HPLC) >98%

Troubleshooting Workflow

G start Start Synthesis reaction Run Reaction (LiAlH₄ Reduction) start->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify low_yield Low Yield? purify->low_yield product Final Product (this compound) purity_issue Purity Issue? low_yield->purity_issue No troubleshoot_yield Troubleshoot Yield: - Check reagent quality - Optimize stoichiometry - Adjust temperature low_yield->troubleshoot_yield Yes purity_issue->product No troubleshoot_purity Troubleshoot Purity: - Optimize chromatography - Improve workup - Re-crystallize purity_issue->troubleshoot_purity Yes troubleshoot_yield->reaction troubleshoot_purity->purify

Caption: A decision-making workflow for troubleshooting the synthesis of this compound.

References

  • ChemicalBook. This compound synthesis.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18).
  • ChemicalBook. This compound | 37444-46-5. (2025-07-24).
  • ChemicalBook. Pyridazine - Safety Data Sheet.

Sources

Technical Support Center: Purification of Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Pyridazin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: My crude this compound is a brown solid. Is this normal, and what causes the color?

A1: Yes, it is quite common for crude this compound, especially when synthesized via the reduction of ethyl pyridazine-3-carboxylate with lithium aluminum hydride (LiAlH₄), to appear as a brown or discolored solid.[1] The color is typically due to high-molecular-weight, conjugated byproducts or residual impurities from the reaction. These colored impurities are often present in small amounts but can be highly chromophoric.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile largely depends on the synthetic route. For the common synthesis involving the reduction of an ester, you should anticipate the following:

  • Unreacted Starting Material: Ethyl pyridazine-3-carboxylate.

  • Reaction Intermediate: The corresponding aldehyde of this compound. While aldehydes are typically more reactive than esters and are usually consumed, incomplete reaction or quenching can leave trace amounts.[1]

  • Byproducts from Workup: Salts and aluminum species from the quenching of LiAlH₄.

  • Polymeric or Degradation Products: These can arise from the reactivity of the starting materials or product under the reaction conditions and often contribute to the coloration of the crude product.

Q3: Which purification technique is best for this compound?

A3: The choice between recrystallization and column chromatography depends on the purity and physical state of your crude product.

  • Recrystallization is ideal for solid materials with a purity of >90% and for removing small amounts of impurities with different solubility profiles.

  • Flash Column Chromatography is more suitable for complex mixtures, oily or amorphous solids, or when impurities have similar solubility to the product.[2]

Q4: How do I assess the purity of my final this compound product?

A4: A multi-faceted approach is recommended to confirm the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a UV detector is a standard method for quantifying non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of impurities by comparing the spectrum of the purified product to that of the crude mixture and known impurity standards.[4]

  • Elemental Analysis: This technique confirms the elemental composition (C, H, N) of your compound, with a deviation of ±0.4% from the theoretical values being generally acceptable for a pure sample.[3]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q5: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a very high level of supersaturation or the use of a solvent in which the compound is too soluble.

  • Causality: The pyridazine ring and the hydroxyl group in this compound make it a polar molecule. If the recrystallization solvent is too non-polar, the compound may not be sufficiently soluble even when hot, and if it's too polar, it may remain in solution even when cool. Oiling out can also happen if the solution is cooled too rapidly.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to reduce the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

    • Use a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q6: My recrystallization yield is very low. How can I improve it?

A6: Low yield is a common issue and can be attributed to several factors.

  • Causality: The most likely cause is that your compound has significant solubility in the mother liquor even at low temperatures. Other possibilities include incomplete crystallization time or using too much solvent during the initial dissolution.

  • Solutions:

    • Optimize the Solvent: Choose a solvent in which your compound has lower solubility at room temperature. A solvent pair (solvent/anti-solvent) can be very effective here.

    • Concentrate the Mother Liquor: After filtering your crystals, you can carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

    • Ensure Complete Crystallization: Allow sufficient time for crystallization, which can range from several hours to overnight. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Column Chromatography Issues

Q7: My this compound is streaking or tailing on the silica gel column. What can I do?

A7: Streaking or tailing of basic compounds like pyridazines on silica gel is a frequent problem.

  • Causality: The nitrogen atoms in the pyridazine ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like amino-propylated silica.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column ("dry loading") can often lead to better resolution and less streaking compared to loading the sample in a solution.

Q8: I'm having trouble separating my product from a very polar impurity during column chromatography. What should I try?

A8: Separating compounds of similar polarity can be challenging.

  • Causality: If an impurity has a polarity very similar to your product, it will co-elute in many solvent systems.

  • Solutions:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can often improve the separation of closely eluting compounds.

    • Reversed-Phase Chromatography: If your product and impurity are both very polar, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a better separation.

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific experimental conditions and the purity of your crude material.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the polar nature of this compound, good starting solvents for screening are ethanol, methanol, isopropanol, or a mixture of ethanol and water. The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your compound). Swirl the flask and gently reheat for 5-10 minutes.[5]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation has started, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point for this compound is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for the product. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure to pack the bed uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (like dichloromethane). Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 254 nm, or the λmax of this compound.[3]

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of your purified product in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]

  • Analysis: Purity is typically calculated by the area percentage method.[3]

Part 4: Visualization & Data Presentation

Table 1: Potential Impurities in this compound Synthesis
ImpurityStructurePotential OriginRemoval Strategy
Ethyl pyridazine-3-carboxylateUnreacted starting materialColumn chromatography (less polar than product)
Pyridazine-3-carbaldehydeIntermediate in the reductionColumn chromatography (less polar than product)
Polymeric/Colored ImpuritiesN/ASide reactions, degradationActivated carbon treatment, column chromatography
Table 2: Solubility of a Structurally Similar Pyridazinone Derivative

The following data for 6-phenylpyridazin-3(2H)-one can be used as a guide for solvent selection.[6]

SolventSolubility (Mole Fraction at 318.2 K)
Dimethyl sulfoxide (DMSO)4.73 x 10⁻¹
Polyethylene glycol-4004.12 x 10⁻¹
Ethyl acetate8.10 x 10⁻²
2-Butanol2.18 x 10⁻²
1-Butanol2.11 x 10⁻²
Ethanol8.22 x 10⁻³
Methanol5.18 x 10⁻³
Water1.26 x 10⁻⁵
Diagrams

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid purity_check Assess Purity (TLC/¹H NMR) high_purity Purity > 90%? purity_check->high_purity is_solid->purity_check Yes column Flash Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization high_purity->recrystallize Yes high_purity->column No final_product Pure this compound recrystallize->final_product column->final_product oily Oily or Amorphous Solid low_purity Purity < 90% or Complex Mixture Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product dissolve Dissolve in appropriate solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize purify Recrystallization or Column Chromatography decolorize->purify isolate Isolate Pure Compound purify->isolate analyze Purity Analysis (HPLC, NMR) isolate->analyze final Pure Product (>98%) analyze->final

Sources

Technical Support Center: Enhancing the Biological Activity of Pyridazin-3-ylmethanol Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the derivatization of Pyridazin-3-ylmethanol. The pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3] this compound represents a versatile starting material. Its core structure provides the foundational pharmacophore, while the hydroxymethyl group at the 3-position is a prime handle for chemical modification.

This guide is structured as a series of troubleshooting questions and FAQs that you, a researcher in drug development, might encounter during your experimental workflow. It is designed to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.

Part 1: Synthesis & Derivatization - Troubleshooting Guide

This section addresses common hurdles in the chemical synthesis and derivatization of this compound.

Q1: My initial synthesis of the starting material, this compound, is giving a very low yield. What are the critical parameters to optimize?

A1: The synthesis of this compound, typically achieved by the reduction of a pyridazine-3-carboxylate ester, is sensitive to reaction conditions.[4][5] Low yields often stem from incomplete reaction or degradation.

Causality & Optimization:

  • Reducing Agent Activity: Lithium aluminium hydride (LiAlH₄) is a powerful, non-selective reducing agent. Its reactivity can be difficult to control and is highly sensitive to moisture.

    • Troubleshooting: Ensure you are using a fresh, anhydrous grade of THF as the solvent and that the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Add the LiAlH₄ solution dropwise at 0 °C to control the exothermic reaction.[4]

  • Work-up Procedure: The quenching and work-up step is critical for isolating the alcohol. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

    • Troubleshooting: After the reaction is complete (monitored by TLC), a Fieser work-up is often effective. Sequentially and cautiously add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered off.

  • Purification: The crude product is often an oil or a low-melting solid that requires careful purification.

    • Troubleshooting: Silica gel chromatography is the standard method.[4] Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to effectively separate the product from non-polar impurities and baseline material.

Protocol 1: Optimized Synthesis of this compound[4]
  • Preparation: To a solution of ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere, cool the mixture to 0 °C using an ice bath.

  • Reduction: Add a 1.0 M solution of LiAlH₄ in THF (1.0 eq) dropwise via a syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by TLC until the starting ester spot has been completely consumed.

  • Quenching: Cautiously quench the reaction by the sequential dropwise addition of H₂O (X mL), followed by 15% NaOH (aq) (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. A granular precipitate should form. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Q2: I want to create a library of ether derivatives from the hydroxyl group. My Williamson ether synthesis is failing. What are the likely causes?

A2: The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. Failure typically arises from an inefficient deprotonation step or side reactions involving the pyridazine ring itself.

Causality & Optimization:

  • Base Selection: The pKa of the hydroxyl proton in this compound is not exceptionally low. A strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice.

    • Troubleshooting: Ensure you are using a fresh dispersion of NaH. Older NaH can have an passivated oxide layer. Wash the NaH with dry hexanes before use if necessary. Use a polar apathetic solvent like DMF or THF to facilitate the reaction.

  • Electrophile Reactivity: The pyridazine ring contains two nitrogen atoms which are nucleophilic and can potentially react with your electrophile (e.g., alkyl halide), leading to N-alkylation as a side product.

    • Troubleshooting: This is a common issue in heterocyclic chemistry.[6] Add the alkyl halide electrophile only after confirming the complete formation of the alkoxide (cessation of H₂ gas evolution when using NaH). Running the reaction at a lower temperature (start at 0 °C and slowly warm to room temperature) can favor O-alkylation over N-alkylation.

  • Solvent Purity: Protic impurities (like water) in the solvent will quench the strong base and the alkoxide, halting the reaction.

    • Troubleshooting: Always use anhydrous solvents for this reaction.

Q3: I'm attempting to oxidize the alcohol to Pyridazine-3-carbaldehyde for further derivatization (e.g., reductive amination), but I'm getting a complex mixture of products. How can I improve selectivity?

A3: Over-oxidation to the carboxylic acid or decomposition of the sensitive aldehyde product are common pitfalls. The choice of oxidant is key.

Causality & Optimization:

  • Oxidant Strength: Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde further to the carboxylic acid.

    • Troubleshooting: Use a milder, more selective oxidizing agent. Manganese dioxide (MnO₂) is an excellent choice for oxidizing allylic and benzylic-type alcohols and is known to be effective for heteroaromatic methanols. Pyridinium chlorochromate (PCC) is another viable option.

  • Product Instability: Heteroaromatic aldehydes can be unstable, especially during work-up and purification.

    • Troubleshooting: Minimize the exposure of the product to air and light. After the reaction, perform a quick work-up. Instead of a full aqueous extraction, filtering the reaction mixture through a short plug of silica gel to remove the oxidant can be a faster way to get a cleaner crude product. Use the crude aldehyde immediately in the next step (e.g., reductive amination) if possible.

Part 2: Biological Screening & Activity - FAQs

This section provides guidance on evaluating the biological activity of your newly synthesized derivatives.

Q4: I have synthesized a small library of this compound derivatives. What is a good primary screening strategy to identify promising anticancer candidates?

A4: A tiered screening approach is most efficient. Start with a broad cell viability assay against a panel of cancer cell lines to identify compounds with cytotoxic or anti-proliferative effects. The NCI-60 panel is a comprehensive resource, but a smaller, representative panel is often sufficient for initial studies.[2][7]

Workflow for Anticancer Screening:

  • Primary Screen (Broad Cytotoxicity): Use the MTT or SRB assay to determine the percent growth inhibition of your compounds against a panel of cancer cell lines (e.g., a lung, breast, colon, and leukemia line).[2][8] Test at a single, relatively high concentration (e.g., 10 µM).

  • Secondary Screen (Dose-Response): For compounds that show significant activity in the primary screen, perform a dose-response study on the most sensitive cell line(s) to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

  • Mechanism of Action (MoA) Studies: For the most potent compounds, investigate the potential mechanism. Key targets for pyridazine derivatives include VEGFR-2 and tubulin.[8] Perform a kinase inhibition assay for VEGFR-2 or a cell cycle analysis by flow cytometry to look for cell cycle arrest, which can be indicative of tubulin disruption.[8]

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening Cascade start This compound derivatize Derivatization (e.g., Etherification, Esterification, Oxidation/Reductive Amination) start->derivatize library Compound Library (Crude Products) derivatize->library purify Purification (Column Chromatography, Recrystallization) library->purify pure_lib Pure Compounds (>95% Purity) purify->pure_lib primary Primary Screen (Single-dose, e.g., 10 µM) MTT/SRB Assay vs. Cancer Panel pure_lib->primary Submit for Testing hit_id Hit Identification (e.g., >50% Growth Inhibition) primary->hit_id secondary Secondary Screen (Dose-Response) Determine IC50/GI50 hit_id->secondary Active Compounds Inactive Inactive potent Potent Compounds (IC50 < 1 µM) secondary->potent moa Mechanism of Action Studies (e.g., VEGFR-2 Kinase Assay, Cell Cycle Analysis) potent->moa lead Lead Candidate moa->lead

Caption: The core logic of establishing a Structure-Activity Relationship.

Part 3: Data Summary & Reference Tables

Table 1: Example Anticancer Activity of Pyridazine Derivatives

This table presents hypothetical but representative data to illustrate how to summarize screening results. Actual values should be determined experimentally.

Compound IDR-Group on -CH₂-O- LinkerCancer Cell LineGI₅₀ (µM) [7][8][9]Target Pathway
PZM-001H (Parent Compound)A549 (Lung)> 100-
PZM-E-01-CH₂-(4-fluorophenyl)A549 (Lung)5.2VEGFR-2
PZM-E-02-CH₂-(4-methoxyphenyl)A549 (Lung)15.8VEGFR-2
PZM-E-03-CH₂-(4-nitrophenyl)A549 (Lung)1.8VEGFR-2
PZM-A-01-NH-(4-chlorophenyl)HT-29 (Colon)8.9Tubulin
PZM-A-02-NH-(3,4-dichlorophenyl)HT-29 (Colon)3.1Tubulin

Data is illustrative. GI₅₀ is the concentration causing 50% growth inhibition.

Table 2: Example Antimicrobial Activity of Pyridazine Derivatives
Compound IDR-Group on -CH₂-O- LinkerS. aureus (MIC, µg/mL) [1][2][10]C. albicans (MIC, µg/mL) [2]
PZM-001H (Parent Compound)> 128> 128
PZM-T-01-(4-methylphenyl)3264
PZM-T-02-(4-chlorophenyl)1632
PZM-T-03-(2,4-dichlorophenyl)816

MIC: Minimum Inhibitory Concentration.

References

  • Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate.
  • Unnissa, S. H., & Rajan, D. (2025). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • El-Gazzar, A. R. B. A., et al. (2007). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Bioorganic & Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Osman, E. O., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • El-Sayed, W. A., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry.
  • Youssif, B. G., et al. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry.
  • Youssif, B. G., et al. (2013). Synthesis and quantitative structure-activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry.
  • Butnariu, R. M., et al. (2019). Bis-Pyridazine Derivatives with Anticancer Activity. Molecules.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules.
  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
  • Melchiorre, C., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.
  • Asif, M. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry.
  • Xiang, M., et al. (2025). Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis. European Journal of Medicinal Chemistry.
  • El-Adl, K., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules.
  • Osman, E. O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • Heinisch, G. (2025). Recent Advances in Pyridazine Chemistry. ResearchGate.
  • Wikipedia. (n.d.). Pyridazine.
  • Chemdad. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Bekhit, A. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine.
  • PubChem. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol.
  • Haider, N., et al. (2025). Pyridazine Derivatives. Part 9. Synthesis of 2H-Pyridazin-3-ones with Aroylpiperazinyl Groups. ResearchGate.

Sources

Technical Support Center: Navigating Pyridazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating this unique heterocyclic scaffold. The pyridazine ring, with its adjacent nitrogen atoms, presents a distinct set of challenges and opportunities. Its electron-deficient nature, high dipole moment, and specific reactivity patterns require a nuanced approach in the laboratory.[1][2]

This resource provides practical, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. We will delve into the causality behind experimental choices, offering troubleshooting strategies to enhance the success of your research.

Part 1: Frequently Asked Questions (FAQs) in Pyridazine Chemistry

This section addresses overarching questions about the fundamental properties and general challenges associated with pyridazine chemistry.

Q1: What makes the pyridazine ring challenging to work with compared to other diazines or pyridine?

The primary challenge stems from the two adjacent nitrogen atoms, which create an electron-deficient (π-deficient) aromatic system.[3] This has several consequences:

  • Reduced Reactivity in Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack.[4]

  • Activation towards Nucleophilic Attack: The ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with a good leaving group present.[3]

  • Unique Physicochemical Properties: Pyridazine has a high dipole moment and is weakly basic, which influences its solubility, interaction with biological targets, and reactivity in solution.[1][2]

  • Synthesis Gap: The synthesis of pyridazines is often more challenging than that of pyridines due to the required dissonant arrangement of heteroatoms, frequently necessitating starting materials with a pre-formed N-N bond, like hydrazine.[5][6][7]

Q2: I'm observing poor solubility of my pyridazine derivative. What can I do?

The polarity of the pyridazine ring can lead to solubility issues. Consider the following:

  • Solvent Selection: Experiment with a range of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water), depending on the substituents.

  • Salt Formation: If your pyridazine has a basic handle, protonation to form a salt can significantly improve aqueous solubility.

  • Introduction of Solubilizing Groups: During synthesis design, consider incorporating polar functional groups if the final application allows.

Q3: My purification on silica gel is resulting in significant tailing and even decomposition of my pyridazine compound. Why is this happening and what are the alternatives?

This is a common issue. The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This can lead to:

  • Peak Tailing: Strong, non-specific binding causes the compound to elute slowly and over a broad volume.

  • On-Column Decomposition: The acidic environment of the silica can catalyze the degradation of sensitive pyridazine derivatives.[8]

Troubleshooting Steps:

  • Neutralize the Silica: Pre-treat the silica slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), before packing the column. This will cap the acidic sites.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or deactivated silica gel.

  • Alternative Purification Methods: If chromatography is problematic, explore other options such as recrystallization, distillation (for thermally stable compounds), or preparative HPLC with a suitable column.[8]

Part 2: Troubleshooting Guide: Synthesis of the Pyridazine Core

The construction of the pyridazine ring is the foundational step. This section addresses common hurdles in these cyclization reactions.

Q4: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a low yield. What are the likely causes?

The reaction of 1,4-dicarbonyls with hydrazine is a classic and common method for pyridazine synthesis.[9][10][11] Low yields can often be attributed to several factors.

Potential Issues & Solutions

Problem Plausible Cause Recommended Solution
Low Conversion Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[12]
Side Product Formation The intermediate dihydropyridazine may be unstable or susceptible to side reactions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent can also be critical; sometimes a switch from an alcohol to a higher-boiling solvent like toluene or xylene can favor the desired cyclization and dehydration.
Hydrazine Reactivity Hydrazine hydrate is a common reagent, but its water content can sometimes be detrimental.Consider using anhydrous hydrazine if the reaction is sensitive to water. Be aware of the safety precautions for handling anhydrous hydrazine.

Experimental Protocol: General Procedure for Pyridazine Synthesis from 1,4-Diketones

  • Dissolve the 1,4-diketone (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1-1.2 equiv) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (using neutralized silica gel if necessary).

Q5: I am attempting an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine to synthesize a pyridazine, but the regioselectivity is poor. How can I control it?

IEDDA reactions are a powerful tool for accessing substituted pyridazines.[13] However, achieving high regioselectivity with unsymmetrical alkynes can be challenging.[13]

Controlling Regioselectivity in IEDDA Reactions

G cluster_0 Factors Influencing Regioselectivity Electronic_Effects Electronic Effects (HOMO/LUMO coefficients) Desired_Regioisomer Desired Regioisomer Electronic_Effects->Desired_Regioisomer Steric_Hindrance Steric Hindrance Steric_Hindrance->Desired_Regioisomer Solvent_Effects Solvent Effects (e.g., HFIP) Solvent_Effects->Desired_Regioisomer Lewis_Acid Lewis Acid Catalysis Lewis_Acid->Desired_Regioisomer Poor_Regioselectivity Poor Regioselectivity in IEDDA Reaction Poor_Regioselectivity->Electronic_Effects Analyze frontier molecular orbitals Poor_Regioselectivity->Steric_Hindrance Modify substituents to create steric bias Poor_Regioselectivity->Solvent_Effects Utilize polar, H-bond donating solvents Poor_Regioselectivity->Lewis_Acid Employ Lewis acids to modulate electronics

Caption: Decision workflow for improving regioselectivity in IEDDA reactions.

Key Insights:

  • Electronic Control: The regioselectivity is fundamentally governed by the interaction between the HOMO of the dienophile (alkyne) and the LUMO of the diene (tetrazine). Modifying electron-donating or -withdrawing groups on either component can alter the orbital coefficients and favor one regioisomer.

  • Solvent Choice: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance both the rate and regioselectivity of these reactions.[13]

  • Lewis Acid Catalysis: The use of a Lewis acid can mediate the reaction, altering the electronic properties of the reactants and improving regioselectivity.[14]

  • Substituent Effects: Introducing bulky substituents can sterically direct the cycloaddition to favor the less hindered product.

Part 3: Troubleshooting Guide: Functionalization of the Pyridazine Ring

Due to the electron-deficient nature of the pyridazine ring, direct functionalization often requires specialized methods.

Q6: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halopyridazine is failing or giving low yields. What should I check?

Palladium-catalyzed cross-coupling reactions are essential for elaborating the pyridazine core.[15][16][17] Failure is often due to catalyst deactivation, improper reaction conditions, or substrate instability.

G Start Failed Cross-Coupling Reaction Check_Reagents Verify Reagent Quality (Palladium catalyst, base, solvent purity) Start->Check_Reagents Degassing Ensure Rigorous Degassing (Sparging with Ar/N2, freeze-pump-thaw) Check_Reagents->Degassing Reagents OK Ligand_Choice Screen Different Ligands (e.g., PPh3, Xantphos, SPhos) Degassing->Ligand_Choice System is O2-free Base_Solubility Check Base and its Solubility (e.g., Na2CO3, K3PO4, Cs2CO3) Ligand_Choice->Base_Solubility No improvement Temp_Time Optimize Temperature & Time Base_Solubility->Temp_Time Base is appropriate Success Successful Reaction Temp_Time->Success Optimized

Sources

Validation & Comparative

A Comparative Guide to Validating the Bioactivity of Pyridazin-3-ylmethanol in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive moiety for designing novel therapeutics. Pyridazine derivatives have demonstrated a vast range of pharmacological activities, with many compounds progressing into clinical trials and onto the market for treating conditions from cancer to cardiovascular diseases.[1][2] This guide focuses on a representative member of this class, Pyridazin-3-ylmethanol , a compound with potential but as-yet-uncharacterized bioactivity.

For researchers and drug development professionals, the initial validation of a novel compound is a critical step. This document provides a comprehensive, technically-grounded framework for validating the potential anticancer and anti-inflammatory properties of this compound in relevant cellular models. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis against established agents.

Part 1: Validation of Anticancer Bioactivity

The pyridazine core is a feature of numerous compounds synthesized and evaluated for their potent anticancer properties.[3] These derivatives have been shown to target a diverse array of biological processes involved in cancer, including aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[3][4][5] Given this precedent, a primary hypothesis is that this compound may possess cytotoxic or cytostatic activity against cancer cells.

Selection of Cellular Models: The Rationale for a Diverse Panel

To obtain a comprehensive and robust initial assessment of anticancer activity, it is crucial to screen the compound against a panel of cell lines rather than a single model.[6][7] This approach helps to identify potential cancer-type specificity and mitigates the risk of cell line-specific artifacts.

Recommended Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma. A well-characterized, estrogen receptor-positive cell line.

  • A549: Human lung carcinoma. A standard model for non-small cell lung cancer.

  • HCT116: Human colon carcinoma. Represents colorectal cancer, a prevalent solid tumor.

  • HL-60: Human promyelocytic leukemia. A suspension cell line model for hematological malignancies.

  • HaCaT: Human keratinocyte cell line (non-cancerous). Essential for assessing the selectivity of the compound, i.e., its ability to target cancer cells over normal cells.[8]

The inclusion of both adherent (MCF-7, A549, HCT116, HaCaT) and suspension (HL-60) cell lines from different tissue origins provides a broad initial spectrum of the compound's potential efficacy.

Experimental Workflow for Anticancer Bioactivity Validation

The validation process follows a logical progression from assessing overall cell viability to elucidating the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Dose-response treatment of cancer cell panel with this compound B 72-hour Incubation A->B C MTT Assay B->C D Calculate IC50 Values C->D E Treat cells with IC50 concentration of this compound D->E Inform concentration for mechanistic studies F 24-48 hour Incubation E->F G Annexin V / Propidium Iodide Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptosis vs. Necrosis H->I

Caption: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Protocol:

  • Cell Seeding: Plate the selected cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and the chosen reference compounds (e.g., Paclitaxel, Doxorubicin). Treat the cells in triplicate for each concentration. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).[13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Primarily necrotic cells

Comparative Data Analysis (Hypothetical Data)

Presenting the results in a clear, tabular format allows for direct comparison with established anticancer agents.

Table 1: Comparative IC50 Values (µM) of Anticancer Agents

Cell LineCancer TypeThis compound (Hypothetical)Paclitaxel (Reference)Doxorubicin (Reference)
MCF-7 Breast Adenocarcinoma8.5 ± 1.10.01 ± 0.0020.5 ± 0.07
A549 Lung Carcinoma12.3 ± 2.50.05 ± 0.0090.8 ± 0.1
HCT116 Colon Carcinoma5.2 ± 0.90.02 ± 0.0040.4 ± 0.05
HL-60 Leukemia2.1 ± 0.40.005 ± 0.0010.1 ± 0.02
HaCaT Normal Keratinocyte> 501.5 ± 0.310.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis after 24-hour Treatment in HCT116 Cells

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control 2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound (IC50) 25.4 ± 3.110.2 ± 1.535.6 ± 4.6
Paclitaxel (IC50) 30.8 ± 4.215.5 ± 2.146.3 ± 6.3

Data are presented as mean ± standard deviation.

Mechanistic Insight: Relevant Signaling Pathways

Dysregulation of signaling pathways that control cell proliferation and survival is a hallmark of cancer.[14] The PI3K/Akt/mTOR and Ras/MAPK pathways are central to these processes and are common targets for anticancer drugs.[1][15][16] Further investigation could involve Western blotting to determine if this compound modulates the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK).

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation G cluster_0 Phase 1: Cytotoxicity Check cluster_1 Phase 2: Inflammation Assay A Treat RAW 264.7 cells with this compound B 24-hour Incubation A->B C MTT Assay B->C D Determine non-toxic concentration range C->D E Pre-treat RAW 264.7 cells with non-toxic concentrations of test compound D->E Inform dose selection F Stimulate with LPS (e.g., 1 µg/mL) E->F G 24-hour Incubation F->G H Collect cell culture supernatant G->H I ELISA for TNF-α and IL-6 H->I J Quantify cytokine inhibition I->J G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & causes degradation NFkB NF-κB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Transcription Translocates to nucleus Cytoplasm Cytoplasm Nucleus Nucleus

Sources

A Comparative Guide to Pyridazin-3-ylmethanol and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridazine ring has emerged as a privileged heterocyclic scaffold.[1][2] Endowed with a unique set of physicochemical properties, including weak basicity, a significant dipole moment, and robust hydrogen-bonding capabilities, the pyridazine moiety offers a compelling alternative to more common aromatic systems like phenyl or pyridine rings.[1][3][4] These characteristics can enhance molecular recognition at the target interface, improve physicochemical properties such as solubility, and positively influence a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1][4]

The functionalization of the pyridazine core is key to unlocking its therapeutic potential. Introducing a simple hydroxymethyl (-CH₂OH) group creates a versatile synthetic handle and a potent pharmacophoric element. However, the position of this substituent dramatically alters the molecule's steric and electronic landscape. This guide provides an in-depth comparative analysis of Pyridazin-3-ylmethanol and its positional isomers, Pyridazin-4-ylmethanol and Pyridazin-5-ylmethanol, offering field-proven insights and experimental data to guide researchers in their synthetic and drug design endeavors.

Physicochemical Properties: A Tale of Three Isomers

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring creates a π-deficient system, profoundly influencing the properties of its substituents.[5] The location of the hydroxymethyl group relative to these nitrogen atoms dictates the molecule's dipole moment, hydrogen bonding potential, pKa, and ultimately, its interaction with biological macromolecules.

The key distinction lies in the electronic environment. In this compound, the hydroxymethyl group is adjacent to a nitrogen atom (at position 2), creating a unique electronic and steric environment that can facilitate intramolecular interactions and influence its presentation to a biological target. In contrast, the substituents in the 4- and 5-positions experience different electronic effects, which translates to tangible differences in their physical properties.

Table 1: Comparative Physicochemical Properties of Pyridazinylmethanol Isomers

PropertyThis compoundPyridazin-4-ylmethanolPyridazin-5-ylmethanolRationale for Differences
Molecular Formula C₅H₆N₂O[6]C₅H₆N₂OC₅H₆N₂OAll are isomers with the same atomic composition.
Molecular Weight 110.11 g/mol [6][7]110.11 g/mol 110.11 g/mol All are isomers with the same atomic composition.
Melting Point (°C) 66[6]Data not readily availableData not readily availableDifferences in crystal lattice energy due to varied intermolecular hydrogen bonding and dipole-dipole interactions. The 3-isomer's structure may allow for efficient crystal packing.
Boiling Point (°C) 150 (at 1 Torr)[6]Data not readily availableData not readily availableDependent on the strength of intermolecular forces. The high dipole moment of pyridazines suggests strong dipole-dipole interactions.[3]
pKa (Predicted) 13.41 ± 0.10[6]Data not readily availableData not readily availableThe acidity of the hydroxyl proton is influenced by the electron-withdrawing effect of the nearby nitrogen atoms. This effect is most pronounced in the 3- and 6-positions.[1]
Polar Surface Area (Ų) 46.00[7]~58.9 (Predicted for a related compound)[8]Data not readily availableThe proximity of the polar O-H and N atoms influences the calculated PSA, a key predictor of membrane permeability.
LogP (Predicted) -1.6[7]~ -0.1 (Predicted for a related compound)[8]Data not readily availableReflects the compound's lipophilicity. The high polarity of the pyridazine ring generally leads to lower LogP values compared to a phenyl equivalent.[1]

Note: Experimental data for the 4- and 5-isomers are sparse in publicly available literature, highlighting a potential area for further research. Predicted values are based on related structures and computational models.

Comparative Synthesis and Mechanistic Insights

The synthesis of these isomers typically relies on the reduction of a corresponding pyridazine derivative bearing an oxidized functional group, such as an ester or an aldehyde. The choice of starting material is the critical differentiating factor.

G cluster_0 Synthetic Pathways to Pyridazinylmethanol Isomers start_3 Pyridazine-3-carboxylic acid ethyl ester reductant Reducing Agent (e.g., LiAlH₄ in THF) start_3->reductant Reduction start_4 Pyridazine-4-carboxylic acid (or ester) start_4->reductant Reduction start_5 Pyridazine-5-carboxylic acid (or ester) start_5->reductant Reduction prod_3 This compound reductant->prod_3 prod_4 Pyridazin-4-ylmethanol reductant->prod_4 prod_5 Pyridazin-5-ylmethanol reductant->prod_5

Caption: General synthetic workflow for pyridazinylmethanol isomers.

Synthesis of this compound

The most commonly cited synthesis for this compound involves the reduction of an ester precursor, typically ethyl pyridazine-3-carboxylate.[6][9]

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates an aprotic solvent like tetrahydrofuran (THF) and anhydrous conditions.

  • Temperature Control: The reaction is initiated at 0 °C to moderate the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.

  • Work-up: The addition of sodium sulfate decahydrate (Na₂SO₄·10H₂O) is a cautious method for quenching the excess LiAlH₄. The hydrated salt reacts slowly, controlling the release of hydrogen gas. This is often preferred over adding water directly, which can be dangerously vigorous. Ethyl acetate (EtOAc) is used to extract the product, and Celite filtration removes the resulting aluminum and sodium salts.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl pyridazine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

  • Celite

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Dissolve ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of LiAlH₄ in THF (1.0 eq) dropwise to the stirred solution. Caution: Exothermic reaction and hydrogen gas evolution.

  • Stir the resulting suspension at 0 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, carefully and portion-wise add solid Na₂SO₄·10H₂O to quench the excess LiAlH₄.

  • Dilute the mixture with EtOAc and allow it to stir vigorously for 1 hour.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with several portions of EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography to afford pure this compound.[6][9]

Applications in Medicinal Chemistry: A Positional Paradigm

The true value of these isomers is realized in their application as synthetic intermediates for biologically active molecules. The specific vector of the hydroxymethyl group—its position and orientation relative to the ring's nitrogen atoms—is critical for establishing key interactions, such as hydrogen bonds, with protein targets.[1] Pyridazine-containing compounds have been investigated for a wide range of therapeutic areas, including oncology and infectious diseases.[2][5]

G cluster_0 Target Protein Active Site p1 H-bond Donor (e.g., NH) p2 H-bond Acceptor (e.g., C=O) p3 Hydrophobic Pocket iso3 This compound iso3->p1 H-bond (Ring N) iso3->p2 H-bond (-OH) iso4 Pyridazin-4-ylmethanol iso4->p2 H-bond (-OH) caption Isomer-specific binding in a hypothetical active site.

Caption: Isomer-specific binding in a hypothetical active site.

  • This compound: The proximity of the -CH₂OH group to the ring nitrogen at position 2 allows this isomer to act as a bidentate hydrogen bond donor/acceptor. The ring nitrogen can accept a hydrogen bond from a protein backbone amide, while the hydroxyl group can donate a hydrogen bond to a nearby residue (e.g., a carbonyl oxygen). This "hinge-binding" motif is highly sought after in kinase inhibitor design.[10]

  • Pyridazin-4-ylmethanol & Pyridazin-5-ylmethanol: In these isomers, the hydroxymethyl group is further from the second nitrogen atom. This results in a different spatial arrangement of the hydrogen bonding vectors. While still potent pharmacophores, they will optimally bind to targets with different active site topographies compared to the 3-isomer. For instance, the 4-isomer might be ideal for reaching a hydrogen bond acceptor that is positioned differently relative to the main heterocyclic scaffold.

The selection of a specific isomer is therefore not arbitrary but a deliberate strategic choice in structure-based drug design. A medicinal chemist might choose the 3-isomer to engage a known hinge-binding region, while the 4- or 5-isomer could be used to avoid an undesirable interaction or to pick up a new, affinity-enhancing contact in a different part of the binding pocket.

Conclusion

While seemingly minor, the positional variation of the hydroxymethyl group on the pyridazine ring gives rise to three distinct chemical entities—this compound, Pyridazin-4-ylmethanol, and Pyridazin-5-ylmethanol—each with a unique physicochemical profile, synthetic accessibility, and potential for molecular recognition. This compound is the most well-characterized of the trio, with its synthesis and properties documented. The other two isomers represent a comparatively underexplored chemical space, offering opportunities for novel scaffold design. For drug development professionals, understanding these subtle yet critical differences is paramount. The choice of isomer can profoundly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties, ultimately determining its success as a therapeutic candidate. This guide serves as a foundational resource to inform those choices, encouraging a rational, structure-guided approach to leveraging the power of the pyridazine scaffold.

References

  • ChemBK. (2022, October 16). pyridin-4-ylmethanol.
  • PubChem, National Institutes of Health. (n.d.). 4-Hydroxymethylpyridine.
  • PubChem, National Institutes of Health. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol.
  • Doyle, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • PubChem, National Institutes of Health. (n.d.). (4-Methyl-3-pyridinyl)-pyridazin-4-ylmethanol.
  • ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • PubChem, National Institutes of Health. (n.d.). 3-(Hydroxymethyl)pyridazine.
  • Ahmad, S., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry.
  • Singh, V., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy Research.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
  • Capot Chemical. (n.d.). Specifications of Pyridazin-3-YL-methanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Liu, Z.-Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5).
  • Hafez, H. N., et al. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Semantic Scholar.
  • Al-Ostath, R. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
  • ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application.
  • PubChem, National Institutes of Health. (n.d.). 6R5ZR4Mfb8.
  • ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds.

Sources

A Comparative Study of Pyridazin-3-ylmethanol and Pyridin-2-ylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, pyridazine and pyridine scaffolds represent fundamental building blocks in the design of novel therapeutics. The introduction of a methanol moiety to these core structures gives rise to pyridazin-3-ylmethanol and pyridin-2-ylmethanol, respectively. While structurally similar, the nuanced differences in the arrangement of nitrogen atoms within their aromatic rings impart distinct physicochemical and biological properties. This guide provides an in-depth comparative analysis of these two compounds, offering experimental insights to inform their application in medicinal chemistry and drug discovery.

Structural and Physicochemical Distinctions

The core difference between this compound and pyridin-2-ylmethanol lies in the heterocyclic core: pyridazine contains two adjacent nitrogen atoms, whereas pyridine has a single nitrogen atom. This seemingly minor alteration has profound implications for the molecule's electronic distribution, basicity, and hydrogen bonding capabilities.

Pyridazine's Unique Profile: The pyridazine ring is characterized by its weak basicity and high dipole moment, which facilitates π-π stacking interactions.[1][2] It also possesses a robust, dual hydrogen-bonding capacity, a feature that can be pivotal in drug-target interactions.[1][2] These properties can lead to unique applications in molecular recognition.[1][2] Furthermore, the pyridazine moiety often exhibits low cytochrome P450 inhibitory effects and can potentially reduce a molecule's interaction with the cardiac hERG potassium channel, adding significant value in drug development.[1][2]

Pyridine's Versatility: The pyridine ring is a ubiquitous structural motif in a vast array of biologically active molecules.[3] Pyridine and its derivatives are widely used as precursors for medicines and have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The single nitrogen atom in the pyridine ring makes it a versatile scaffold for chemical modification, allowing for the fine-tuning of its properties.[6]

Below is a diagram illustrating the structural differences between the two molecules.

Caption: Generalized synthetic pathways for this compound and pyridin-2-ylmethanol.

Biological Activity and Applications in Drug Discovery

Both pyridazine and pyridine derivatives are recognized for their broad spectrum of biological activities and are considered privileged structures in medicinal chemistry.

This compound and its Derivatives: Pyridazine compounds have found wide applications in medicine and as pesticides due to their unique physiological activities. [7]this compound itself is a common intermediate in the synthesis of pharmaceuticals and other chemicals. [7]The pyridazine core is present in drugs with activities including vasodilator, antiplatelet, and anticancer effects. [8]For instance, some pyridazinone derivatives have shown potent anticancer activity by inhibiting various kinases. [8]The inherent properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive scaffold for designing molecules that can interact with biological targets. [1][2] Pyridin-2-ylmethanol and its Derivatives: Pyridin-2-ylmethanol and its derivatives have been investigated for a range of therapeutic applications, including as vasodilators, enzyme inhibitors, and antagonists for ion channels. [3]Specifically, derivatives of pyridin-2-ylmethanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in inflammation and pain sensation. [9][10]The pyridine scaffold is a key component in numerous approved drugs and drug candidates, highlighting its importance in pharmaceutical research. [3] The following diagram illustrates a simplified signaling pathway where such compounds might exert their effects, for example, by modulating the activity of a target protein like a kinase or an ion channel.

Caption: A generalized signaling pathway potentially modulated by pyridazine or pyridine derivatives.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis and characterization of these compounds are provided below.

Protocol 1: Synthesis of this compound [7]

  • Dissolve ethyl pyridazine-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a 1.0 M solution of lithium aluminium hydride in THF (1 equivalent) dropwise to the cooled solution.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting mixture through a pad of celite, washing the solid residue with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain this compound.

Protocol 2: Synthesis of Pyridin-2-ylmethanol [11]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Dissolve 2-pyridinecarboxaldehyde (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and cautiously add water dropwise to decompose the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide.

  • Filter the mixture and wash the precipitate with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude pyridin-2-ylmethanol, which can be further purified by distillation under reduced pressure.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the synthesized methanol derivative.

Conclusion

Both this compound and pyridin-2-ylmethanol are valuable building blocks in medicinal chemistry, each offering a unique set of properties. The choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The pyridazine moiety, with its distinct electronic and hydrogen-bonding characteristics, may offer advantages in terms of metabolic stability and target interaction. [1][2]Conversely, the pyridine core is a well-established and highly versatile scaffold with a proven track record in drug development. [3]This comparative guide provides a foundational understanding to aid researchers in making informed decisions for the design and synthesis of novel therapeutic agents.

References

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • ChemBK. (n.d.). 2-pyridylmethanol.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 945–1029.
  • PubChem. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol.
  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol.
  • PubMed. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • PubMed Central. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine.
  • Matrix Fine Chemicals. (n.d.). (PYRIDAZIN-3-YL)METHANOL | CAS 37444-46-5.
  • Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • ResearchGate. (n.d.). Biological activities of pyridazinones.
  • PubMed. (2015). Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking.
  • Capot Chemical. (n.d.). Specifications of Pyridazin-3-YL-methanol.
  • PubChem. (n.d.). Piconol.
  • PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • NIST WebBook. (n.d.). 2,6-Pyridinedimethanol.
  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol.
  • Discover Chemistry. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

Sources

A Comparative In Vitro Validation Guide: "Pyridazin-3-ylmethanol" as a Bioactive Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of "Pyridazin-in-3-ylmethanol" as a potential bioactive compound. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established alternatives and detailing the experimental rationale and methodologies required for robust scientific assessment.

The pyridazine scaffold is a versatile pharmacophore known for its utility in biological systems, with derivatives exhibiting a range of activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2][3] Pyridazin-3-ylmethanol, a specific derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3][4] This guide will explore its potential as a cytotoxic agent for cancer therapy, a common application for novel pyridazine derivatives.[5][6]

Section 1: Foundational Assessment of Cytotoxicity

The initial step in validating a potential anti-cancer therapeutic is to determine its cytotoxic effects on cancer cells. This is typically achieved through cell viability assays that measure the metabolic activity of living cells.[7]

Comparative Analysis of Cell Viability Assays: MTT vs. XTT

Two of the most common colorimetric assays for assessing cell viability are the MTT and XTT assays.[7][8] Both rely on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[7] The intensity of the color produced is directly proportional to the number of viable cells.[7]

The primary distinction lies in the nature of the formazan product. The MTT assay produces a water-insoluble purple formazan crystal, necessitating a solubilization step with an organic solvent like DMSO.[7][9] In contrast, the XTT assay generates a water-soluble orange formazan product, eliminating the need for solubilization and streamlining the protocol.[7][9]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow tetrazolium salt to purple, water-insoluble formazan by mitochondrial dehydrogenases.[7]Reduction of a second-generation tetrazolium salt to an orange, water-soluble formazan product.[7]
Workflow Requires an additional solubilization step to dissolve the formazan crystals.[7]No solubilization step is needed, simplifying the process.[7]
Advantages Well-established and widely used.[9][10]Higher sensitivity, wider dynamic range, and allows for continuous measurement without cell lysis.[8][11]
Disadvantages The solubilization step can introduce errors and is more time-consuming.[7]Can be susceptible to interference from compounds affecting cellular redox potential.[7]

For the initial screening of this compound, the XTT assay is recommended due to its streamlined protocol and higher sensitivity.

Experimental Protocol: XTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • HeLa cells (or other cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a known anticancer drug (e.g., Doxorubicin) in culture medium. Add 100 µL of each dilution to the respective wells and incubate for 24, 48, and 72 hours. Include wells with untreated cells as a negative control.

  • XTT Reagent Addition: After the incubation period, add 50 µL of the XTT labeling mixture to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader.[7] A reference wavelength between 630-690 nm should also be used.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram

XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of This compound & Doxorubicin B->C D Add compounds to wells C->D E Incubate for 24, 48, or 72h D->E F Add XTT labeling mixture E->F G Incubate for 4h F->G H Measure absorbance (450-500 nm) G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the XTT cell viability assay.

Section 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxicity, the next critical step is to determine the mechanism by which this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Apoptosis Detection: Caspase-3/7 Activity Assay

A key hallmark of apoptosis is the activation of caspases, a family of proteases that play a central role in the disassembly of the cell.[12] Caspase-3 and -7 are key effector caspases in the apoptotic pathway.[12] Assaying their activity provides a reliable indicator of apoptosis.[13]

Comparative Analysis of Caspase-3/7 Assays:

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric Based on the cleavage of a colorimetric substrate (e.g., Ac-DEVD-pNA) by active caspase-3/7, producing a yellow product (pNA) that can be measured by absorbance.[14]Simple, convenient, and cost-effective.Lower sensitivity compared to other methods.
Fluorometric Utilizes a fluorogenic substrate (e.g., Z-DEVD-R110) that, upon cleavage by caspase-3/7, releases a fluorescent group.[12][13]Higher sensitivity than colorimetric assays and suitable for high-throughput screening.[12][13]Can be prone to interference from fluorescent compounds.
Luminometric Employs a proluminescent substrate (e.g., DEVD-aminoluciferin) that is cleaved by caspase-3/7 to release a substrate for luciferase, generating a "glow-type" luminescent signal.[15]Highest sensitivity, less prone to compound interference, and offers a broad dynamic range.[15]Generally more expensive.

For a robust and sensitive measurement of apoptosis, a luminometric caspase-3/7 assay is recommended .

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol details the measurement of caspase-3 and -7 activities in cells treated with this compound.

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration)

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (and a positive control like Staurosporine) as described in the XTT assay protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity compared to the untreated control.

Apoptosis Pathway Diagram

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Procaspase-9 Procaspase-9 This compound->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activation Procaspase-3/7 Procaspase-3/7 Caspase-9->Procaspase-3/7 cleavage Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Section 3: Investigating Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16]

Alternative Dyes for DNA Content Analysis:

DyePrincipleAdvantagesDisadvantages
Propidium Iodide (PI) Intercalates into double-stranded DNA. Requires cell permeabilization.[17][18]Well-established and widely cited.[17] Provides quantitative DNA content information.[17]Also binds to RNA, requiring RNase treatment.[16] Not suitable for live cells.[18]
DAPI Binds to the minor groove of DNA.[17] Requires cell permeabilization.High specificity for DNA.Not suitable for live cells.
Hoechst 33342 A bis-benzimidazole dye that binds to the minor groove of DNA.Cell-permeant, allowing for analysis of live cells.Can be toxic to cells over long exposure times.

For a standard and reliable assessment of the cell cycle in fixed cells, propidium iodide staining remains the gold standard .

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol describes the preparation and analysis of cells treated with this compound for cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ treated and untreated cells.[18] Wash with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[18] Incubate on ice for at least 30 minutes.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[18]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[18]

  • PI Staining: Add 400 µL of PI staining solution and mix well.[18] Incubate at room temperature for 5-10 minutes.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events.[18]

  • Data Analysis: Generate DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

Cell_Cycle_Analysis_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Harvest and wash cells B Fix with cold 70% ethanol A->B C Wash twice with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Acquire data on flow cytometer E->F G Generate DNA content histograms F->G H Determine cell cycle phase distribution G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

Section 4: Probing the Underlying Signaling Pathways

To gain deeper mechanistic insights, it is crucial to investigate the molecular signaling pathways affected by this compound. Western blotting is a fundamental technique for analyzing changes in the expression and phosphorylation status of key signaling proteins.[19]

Western Blot Analysis of Key Signaling Proteins

Based on the observed effects on cell viability, apoptosis, and cell cycle, key proteins in relevant pathways should be investigated. For instance, if apoptosis is induced, proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and key caspases should be examined. If cell cycle arrest is observed, proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27) are important targets.

Comparative Table of Potential Signaling Pathways to Investigate:

PathwayKey Proteins to AnalyzeRationale
Apoptosis Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, PARPTo confirm the involvement of the intrinsic apoptotic pathway.
Cell Cycle Control Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27To identify the specific checkpoint at which the cell cycle is arrested.
MAPK/ERK Pathway p-ERK, ERKA key pathway involved in cell proliferation and survival.[19]
PI3K/Akt Pathway p-Akt, AktA crucial regulator of cell survival, growth, and proliferation.[19]
Experimental Protocol: Western Blotting

This protocol provides a general procedure for analyzing protein expression and phosphorylation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells and determine protein concentration.[19] Prepare samples by adding Laemmli sample buffer and boiling.[19]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and incubate with ECL detection reagent.[19] Capture the chemiluminescent signal using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western Blot Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Electrotransfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: General workflow for Western blot analysis.

Conclusion

This guide provides a structured and comparative approach to the in vitro validation of "this compound" as a potential bioactive compound. By systematically assessing its cytotoxicity, mechanism of cell death, effects on the cell cycle, and impact on key signaling pathways, researchers can build a robust data package to support its further development. The experimental choices and detailed protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent preclinical studies.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (URL: )
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (URL: )
  • Cell cycle analysis - Wikipedia. (URL: [Link])
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC - NIH. (URL: [Link])
  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) - Elabscience. (URL: [Link])
  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])
  • MTT assay - Wikipedia. (URL: [Link])
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Some biologically active pyridazine derivatives and their application - ResearchG
  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems | Bentham Science Publishers. (URL: [Link])
  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems - Ingenta Connect. (URL: [Link])
  • Biologically active pyridopyridazine derivatives.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. (URL: [Link])
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed. (URL: [Link])
  • WO2019046318A1 - Spirocycle compounds and methods of making and using same - Google P
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - NIH. (URL: [Link])
  • cdk2 inhibitors - Justia P
  • Synthesis and biological evaluation of novel benzo[a]pyridazino[3,4-c]phenazine deriv
  • Examples of small-molecule kinase inhibitors in clinical development.
  • Synthesis and biological evaluation of some new pyridazinone deriv
  • WO2020243135A1 - Fused heterocyclic derivatives - Google P
  • WO2018005374A1 - Immunomodulator compounds - Google P
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • WO2013012915A1 - Heterocyclic compounds and uses thereof - Google P

Sources

A Researcher's Guide to Cross-Validation of In Silico Predictions for "Pyridazin-3-ylmethanol" Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of computationally predicted biological activities for the "Pyridazin-3-ylmethanol" scaffold. For researchers, medicinal chemists, and drug development professionals, ensuring the accuracy and predictive power of in silico models is a critical step for the reliable design of novel therapeutics and prioritization of chemical synthesis.[1][2] This document outlines the core principles of in silico modeling, presents a detailed, step-by-step protocol for robust cross-validation, and offers a comparative analysis of common predictive models.

The Strategic Importance of In Silico Prediction & Validation

In modern drug discovery, computational methods are indispensable for rapidly screening vast chemical spaces and prioritizing compounds with the highest potential for desired biological activity.[3] The this compound core, and its parent structure Pyridazin-3(2H)-one, are recognized as privileged scaffolds, forming the basis of agents with diverse biological activities, including vasodilator and anticancer properties.[4][5]

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, allow us to build mathematical relationships between a molecule's structural features (descriptors) and its biological activity.[1][6] However, a model is only as reliable as its validation.[7][8] The primary goal of validation is to ensure that the model can make accurate predictions for new, untested compounds and is not simply "memorizing" the data it was trained on—a phenomenon known as overfitting.[9][10] Robust cross-validation is the cornerstone of this process, providing a statistical estimate of the model's performance and generalizability.[11][12]

The Landscape of In Silico Prediction Models

Several computational approaches can be employed to predict the biological activity of this compound derivatives. The choice of method depends on the available data and the specific research question.

  • Ligand-Based Methods (QSAR): These models are used when the 3D structure of the biological target is unknown but a set of molecules with known activities is available. They operate on the principle that similar molecules exhibit similar biological activities.[13]

    • Causality: The fundamental hypothesis is that the variation in biological activity within a series of compounds is directly correlated with changes in their structural or physicochemical properties.[1] Models range from simple linear regressions to complex machine learning algorithms like Random Forests or Support Vector Machines (SVM).[14]

  • Structure-Based Methods (Molecular Docking): When the 3D structure of the target protein is known, molecular docking can predict the preferred binding orientation and affinity of a ligand.

    • Causality: This method simulates the interaction between the small molecule and the protein's binding site, calculating a "docking score" that estimates binding affinity. It provides invaluable insights into the specific molecular interactions driving biological activity.

This guide will focus on the validation of ligand-based QSAR models, as this is a common scenario in early-stage discovery where a novel scaffold is being explored against a target.

Experimental Protocol: A Self-Validating Workflow for QSAR Model Development

This protocol describes a rigorous, step-by-step process for building and cross-validating a QSAR model for a hypothetical series of this compound derivatives. Following these best practices is essential for developing a statistically robust and predictive model.[9][10]

Step 1: Data Curation and Preparation

The quality of the input data is the single most important factor for building a reliable QSAR model.

  • Compound Assembly: Gather a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against the target of interest.

  • Structural Standardization: Ensure all chemical structures are standardized. This includes correcting tautomeric forms, protonation states, and removing any salts or counter-ions.

  • Data Transformation: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with molecular descriptors.

  • Outlier Detection: Carefully examine the dataset for potential outliers, both in terms of chemical structure and biological activity. These can disproportionately influence the model.[15]

Step 2: Descriptor Calculation and Dataset Splitting
  • Descriptor Calculation: Using molecular modeling software, calculate a wide range of molecular descriptors for each compound. These can include 1D/2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic fields).

  • Dataset Splitting: Divide the curated dataset into a training set and an external test set. A common split is 80% for the training set and 20% for the test set.

    • Trustworthiness: This split is crucial. The model will be built only using the training set. The test set is held in reserve and is used only once at the very end to provide an unbiased assessment of the model's predictive power on "unseen" data.[8]

Step 3: Model Building and Internal Cross-Validation

This step uses the training set only .

  • Feature Selection: If a large number of descriptors were calculated, use a feature selection algorithm to identify the subset of descriptors most relevant to the biological activity. This helps to avoid overfitting.

  • Model Generation: Select a modeling algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest) to generate the QSAR equation.

  • Internal Validation (k-Fold Cross-Validation): This is the core of the validation process.

    • The training set is randomly divided into k equal-sized subsets (or "folds"), typically 5 or 10.[16]

    • One fold is held out as a validation set, and the model is trained on the remaining k-1 folds.

    • The trained model is then used to predict the activity of the compounds in the held-out validation fold.

    • This process is repeated k times, with each fold serving as the validation set once.[16]

    • The predictions from all k folds are compiled, and a cross-validation correlation coefficient (Q²) is calculated. A high Q² (typically > 0.6) indicates a robust and internally consistent model.[15]

Step 4: External Validation and Applicability Domain
  • External Validation: Once a model with good internal consistency (high Q²) is developed, use it to predict the activity of the compounds in the external test set that was set aside in Step 2. Calculate the predictive correlation coefficient (R²_pred) between the predicted and experimental activities. A high R²_pred value confirms the model's ability to generalize to new data.[1][17]

  • Applicability Domain (AD): Define the chemical space in which the model can make reliable predictions.[8] This ensures that the model is not used to make predictions for compounds that are too dissimilar from those in the training set.

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the key processes described in the protocol.

G cluster_0 Data Preparation cluster_1 Model Building & Validation cluster_2 Performance Evaluation Data Raw Dataset (Structures & Activity) Curate Curate & Standardize Data Data->Curate Descriptors Calculate Descriptors Curate->Descriptors Split Split Data (80/20) Descriptors->Split Train Training Set (80%) Split->Train Test External Test Set (20%) (Hold Out) Split->Test CV k-Fold Cross-Validation (Internal) Train->CV Predict Predict Test Set Activity Test->Predict Model Generate QSAR Model CV->Model Model->Predict Evaluate Evaluate Performance (Q², R²pred) Predict->Evaluate AD Define Applicability Domain Evaluate->AD

Caption: A comprehensive workflow for QSAR model development and validation.

kfold ... cluster_iter1 Iteration 1 cluster_iter2 Iteration 2 cluster_iter5 Iteration 5 d1 Fold 1 d2 Fold 2 d3 Fold 3 d4 Fold 4 d5 Fold 5 train1 Train on Folds 2,3,4,5 test1 Validate on Fold 1 train1->test1 train2 Train on Folds 1,3,4,5 test2 Validate on Fold 2 train2->test2 train5 Train on Folds 1,2,3,4 test5 Validate on Fold 5 train5->test5

Caption: Visualization of a 5-fold cross-validation process.

Comparative Analysis of Prediction Models

To illustrate the outcome of this process, the table below presents hypothetical performance data for three different QSAR models developed to predict the kinase inhibitory activity of a series of this compound derivatives.

Model TypeAlgorithmR² (Training)Q² (10-fold CV)R²_pred (External Test)
Model A Multiple Linear Regression (MLR)0.780.650.61
Model B Partial Least Squares (PLS)0.850.720.69
Model C Random Forest (RF)0.950.810.78

Interpretation of Results:

  • Model A (MLR): Shows acceptable internal and external predictivity but is the simplest model.

  • Model B (PLS): Offers a better balance between fitting the training data and predictivity compared to MLR.

  • Model C (Random Forest): A machine learning approach that demonstrates the highest performance. The high R² (Training) value could indicate a risk of overfitting, but the strong Q² and R²_pred values suggest it is a robust and highly predictive model.[18]

Based on this comparative data, Model C would be selected as the most reliable for predicting the activity of new, virtual this compound compounds. The validation metrics provide confidence that its predictions will translate to experimental results.[7][17]

References

  • Ambure, P., & Roy, K. (2011). On Various Metrics Used for Validation of Predictive QSAR Models With Applications in Virtual Screening and Focused Library Design. Combinatorial Chemistry & High Throughput Screening, 14(6), 450-474. [Link]
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Nantasenamat, C., et al. (2019). Best Practices for Constructing Reproducible QSAR Models. Methods in Molecular Biology, 1939, 221-251. [Link]
  • Tropsha, A., & Golbraikh, A. (2010).
  • Tropsha, A. (n.d.). Best practices for developing predictive QSAR models.
  • Adu, A. A., et al. (2019). Computational/in silico methods in drug target and lead prediction.
  • Roy, K., & Mitra, I. (2016). The r(m)2 metrics for validation of QSAR/QSPR models. SAR and QSAR in Environmental Research, 27(4), 265-288. [Link]
  • Fiveable. (n.d.). Validation of computational results with experimental data.
  • Tropsha, A., & Golbraikh, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432. [Link]
  • Roy, K., & Ambure, P. (2016). Validation of QSAR Models. In Basicmedical Key. [Link]
  • Roy, K. (n.d.).
  • Roy, K., & Ambure, P. (2011). On Various Metrics Used for Validation of Predictive QSAR Models with Applications in Virtual Screening and Focused Library Design. Ingenta Connect. [Link]
  • Buterez, D., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13359. [Link]
  • Abdelbaset, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(9), 1025-1049. [Link]
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1825, 273-309. [Link]
  • Ramakrishnan, R., et al. (2013). Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies.
  • Beckers, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14691-14704. [Link]
  • PubChem. (n.d.). [6-(Diethylamino)pyridazin-3-yl]methanol. PubChem. [Link]
  • Wallach, I., et al. (2018). Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. Journal of Chemical Information and Modeling, 58(8), 1515-1523. [Link]
  • Jung, Y. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. MDPI. [Link]
  • ResearchGate. (n.d.). Biological activities of pyridazinones.

Sources

A Comparative Guide to the Efficacy of Pyridazine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a wide array of derivatives with diverse and potent biological activities.[1] This guide provides a comparative analysis of the efficacy of a specific class of pyridazine derivatives, focusing on their potential as cytotoxic agents. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the evaluation of these compounds.

The Pyridazine Core: A Foundation for Diverse Bioactivity

The inherent polarity and hydrogen bonding capacity of the pyridazine ring make it an attractive moiety for drug design, influencing solubility, metabolic stability, and target engagement.[2] Derivatives of the pyridazine nucleus have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cardiovascular properties.[3][4] Of particular interest is the growing body of evidence supporting the anticancer potential of pyridazine-containing compounds.[5][6]

Comparative Efficacy of 6-Chloropyridazine Derivatives as Cytotoxic Agents

While the broader class of pyridazine derivatives is vast, this guide will focus on a comparative analysis of 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[7][8][9]triazolo[4,3-b]pyridazines. A systematic study of these compounds provides a clear illustration of how structural modifications impact cytotoxic efficacy.

Structure-Activity Relationship (SAR) Analysis

A key finding in the study of these derivatives is that the cyclized triazolo[4,3-b]pyridazine ring system generally confers greater cytotoxic activity compared to the hydrazone precursors.[7] This suggests that the rigidified, planar triazolopyridazine scaffold may present a more favorable conformation for interaction with biological targets.

The nature and position of substituents on the phenyl ring of the hydrazone moiety play a critical role in modulating cytotoxic potency. The following table summarizes the in vitro cytotoxic activity (IC50) of selected 6-chloropyridazin-3-yl hydrazone derivatives against the NALM-6 acute lymphoblastic leukemia cell line.

Compound IDR (Substitution on Phenyl Ring)IC50 (µM) against NALM-6 Cells
3a H> 50
3f 4-F18.23 ± 0.87
3j 4-NO28.24 ± 0.41
3q 3,4,5-(OCH3)312.56 ± 0.63
Doxorubicin (Reference Drug)0.167

Data sourced from Aggarwal et al. (2019).[7]

From this data, it is evident that the introduction of electron-withdrawing groups, such as a nitro group at the para position (compound 3j ), significantly enhances cytotoxic activity compared to the unsubstituted analog (compound 3a ). The presence of a fluorine atom at the para position (compound 3f ) also improves potency. Interestingly, the trimethoxy-substituted derivative (3q ) displays notable activity, indicating that the electronic and steric properties of the substituents are key determinants of efficacy.

Enhanced Potency of Triazolo[4,3-b]pyridazine Derivatives

As previously mentioned, the intramolecular cyclization of the hydrazones to form the corresponding triazolo[4,3-b]pyridazines leads to a marked increase in cytotoxicity.

Compound IDR (Substitution on Phenyl Ring)IC50 (µM) against NALM-6 Cells
4f 4-F3.70 ± 0.18
4j 4-NO21.14 ± 0.05
4q 3,4,5-(OCH3)31.98 ± 0.09
Doxorubicin (Reference Drug)0.167

Data sourced from Aggarwal et al. (2019).[7]

The data clearly demonstrates that compounds 4f , 4j , and 4q are significantly more potent than their hydrazone precursors. In particular, compound 4j , with a para-nitro substitution, exhibits an IC50 value in the low micromolar range, highlighting the synergistic effect of the triazolo[4,3-b]pyridazine scaffold and an electron-withdrawing substituent.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the most potent compounds revealed that their cytotoxic effects are mediated through the induction of apoptosis. Treatment of NALM-6 cells with compounds 4f , 4j , and 4q led to the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[7]

Pyridazine Derivative Pyridazine Derivative Cancer Cell Cancer Cell Pyridazine Derivative->Cancer Cell Enters Biological Target Biological Target Cancer Cell->Biological Target Interacts with Apoptotic Pathway Apoptotic Pathway Biological Target->Apoptotic Pathway Initiates Caspase 3/7 Activation Caspase 3/7 Activation Apoptotic Pathway->Caspase 3/7 Activation Cell Death Cell Death Caspase 3/7 Activation->Cell Death

Caption: Proposed mechanism of action for cytotoxic pyridazine derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and biological evaluation of the discussed pyridazine derivatives.

General Synthetic Pathway

The synthesis of the target compounds involves a two-step process: the formation of the hydrazone followed by oxidative cyclization.

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization Start 6-chloro-3-hydrazinopyridazine + Substituted Benzaldehyde Product1 6-chloropyridazin-3-yl hydrazone Start->Product1 Reflux in Ethanol Start2 6-chloropyridazin-3-yl hydrazone Product2 6-chloro-3-substituted- [1,2,4]triazolo[4,3-b]pyridazine Start2->Product2 Iodobenzene diacetate in Dichloromethane

Caption: Synthetic workflow for 6-chloropyridazine derivatives.

Step 1: Synthesis of 6-chloropyridazin-3-yl hydrazones (3a-q)

  • To a solution of 6-chloro-3-hydrazinopyridazine (1 mmol) in absolute ethanol (20 mL), add the appropriate substituted benzaldehyde (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent to afford the pure hydrazone derivative.

Step 2: Synthesis of 6-chloro-3-substituted-[7][8][9]triazolo[4,3-b]pyridazines (4b-q)

  • To a stirred solution of the appropriate 6-chloropyridazin-3-yl hydrazone (1 mmol) in dichloromethane (20 mL), add iodobenzene diacetate (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure triazolo[4,3-b]pyridazine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., NALM-6) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in final concentrations ranging from, for example, 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of 6-chloropyridazine derivatives clearly demonstrates the potential of this scaffold in the development of novel cytotoxic agents. The structure-activity relationships identified provide a rational basis for the design of more potent and selective anticancer compounds. The triazolo[4,3-b]pyridazine ring system, in particular, emerges as a promising pharmacophore for future drug discovery efforts. Further optimization of these lead compounds, including modifications to improve their pharmacokinetic and pharmacodynamic properties, is a logical next step in their preclinical development.

References

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[7][8][9]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 466-476.
  • Asif, M., et al. (2014). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(4), 833-842.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Romagnoli, R., et al. (2018). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 23(11), 2958.
  • Elmeligie, S., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236-247.
  • Asif, M., & Singh, A. (2013). Studies on new substituted pyridazinones: synthesis and biological evaluation.
  • Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1251-1268.
  • Daly, C. T., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(23), 16862-16912.
  • Amer, A. M., et al. (2011).
  • El-Gazzar, A. B. A., et al. (2024). Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. Results in Chemistry, 7, 101344.
  • Aziz, M. W., et al. (2024).
  • El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29283-29304.
  • Aziz, M. W., et al. (2024).
  • Asif, M. (2014). A review on pharmacological activities of pyridazines and pyridazinone derivatives: a review on biologically active scaffold.
  • Mangalagiu, I. I., et al. (2000). [Antimicrobial activity of new pyridazine derivatives].
  • El-Gendy, M. A., et al. (2017). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Current Pharmaceutical Design, 23(29), 4349-4362.

Sources

A Senior Application Scientist's Guide to Validating "Pyridazin-3-ylmethanol" Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, confirming that a small molecule interacts with its intended protein target within the complex cellular environment is a critical step in validating its mechanism of action and advancing a therapeutic program.[1][2] This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of a representative kinase inhibitor, exemplified by the "Pyridazin-3-ylmethanol" scaffold, a common motif in kinase-targeted therapeutics.[3][4]

The challenge of confirming target engagement in living systems is multifaceted. A compound that demonstrates potent activity in a biochemical assay may not effectively engage its target in a cell due to factors like poor membrane permeability, rapid efflux, or the high intracellular concentration of competing endogenous ligands like ATP.[5][6] Therefore, robust, cell-based target engagement assays are indispensable for making confident decisions in drug discovery.[5][7]

This guide will dissect and compare three powerful, yet distinct, approaches for confirming and quantifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and the Proximity Ligation Assay (PLA). We will explore the fundamental principles, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your research question.

Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that leverages the principle of ligand-induced thermal stabilization to verify target engagement.[8] When a small molecule binds to its protein target, it generally increases the protein's conformational stability, resulting in a higher melting temperature.[9] In a CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and the amount of soluble, non-denatured target protein is quantified.[10] An increase in the amount of soluble protein at higher temperatures in compound-treated cells compared to vehicle-treated cells is indicative of target engagement.[9][11]

Visualizing the CETSA Workflow

CETSA_Workflow A 1. Cell Treatment Treat cells with this compound or vehicle control. B 2. Heating Aliquot cells and heat to a temperature gradient. A->B Incubation C 3. Cell Lysis Lyse cells to release proteins. B->C Thermal Challenge D 4. Separation Centrifuge to pellet aggregated proteins. C->D Fractionation E 5. Quantification Collect supernatant and quantify soluble target protein (e.g., Western Blot). D->E Analysis

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for this compound

Objective: To determine if "this compound" engages its putative kinase target in intact cells.

Materials:

  • Cell line expressing the target kinase

  • "this compound"

  • DMSO (vehicle control)

  • PBS and appropriate cell culture media

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target kinase for Western blotting

  • Standard Western blotting reagents and equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a desired concentration of "this compound" or DMSO for 1-2 hours in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[12]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

    • Quantify the band intensities to generate a melting curve.

Data Interpretation and Causality

A rightward shift in the melting curve for the "this compound"-treated samples compared to the DMSO control indicates thermal stabilization and thus, target engagement.[13] The magnitude of the shift can provide a qualitative measure of the compound's binding affinity in the cellular environment. It is crucial to include a loading control (e.g., Actin or GAPDH) that is not expected to be stabilized by the compound to ensure equal protein loading.[10]

NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

The NanoBRET™ Target Engagement Assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.[14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[15] The target protein is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor.[16] When a test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.[14]

Visualizing the NanoBRET™ Workflow

NanoBRET_Workflow A 1. Cell Transfection Express NanoLuc®-tagged kinase in cells. B 2. Plating and Treatment Plate cells and treat with serially diluted this compound. A->B Expression C 3. Tracer Addition Add fluorescent tracer that binds to the kinase. B->C Competition D 4. Substrate Addition Add NanoLuc® substrate and measure BRET signal. C->D Signal Generation E 5. Data Analysis Plot BRET ratio vs. compound concentration to determine IC50. D->E Quantification

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for this compound

Objective: To quantitatively measure the intracellular affinity of "this compound" for its target kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector for expressing the target kinase as a NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • "this compound"

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460 nm for donor and 618 nm for acceptor)[16]

Procedure:

  • Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.[17]

    • Incubate for 24 hours to allow for protein expression.[16]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.

    • Adjust the cell density to 2 x 10^5 cells/mL.[16]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of "this compound" in Opti-MEM™ I.

    • In a white assay plate, add the test compound dilutions.

    • Add the fluorescent tracer to the cells and then add the cell/tracer mix to the wells containing the compound.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.[17]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular inhibitor to minimize background from lysed cells.[16]

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emissions.[16][17]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the "this compound" concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Causality

The resulting IC50 value represents the concentration of "this compound" required to displace 50% of the fluorescent tracer from the target kinase in live cells. This provides a quantitative measure of the compound's intracellular potency.[14] The NanoBRET™ assay offers a direct readout of target binding and is highly amenable to high-throughput screening.[18]

Proximity Ligation Assay (PLA): Visualizing Target Engagement In Situ

The Proximity Ligation Assay (PLA) is a powerful technique for visualizing protein-protein interactions and can be adapted to confirm target engagement.[19][20][21] In one common adaptation for target engagement, one antibody recognizes the target protein, and a second "antibody" is a small molecule probe (e.g., a biotinylated version of "this compound") that binds to the target. If the two are in close proximity (less than 40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[20][21] The amplified DNA is detected with fluorescent probes, appearing as distinct fluorescent spots, each representing a target engagement event.

Visualizing the PLA Workflow

PLA_Workflow A 1. Cell Fixation & Permeabilization Fix and permeabilize cells treated with biotinylated compound. B 2. Primary Antibody Incubation Incubate with primary antibody against the target kinase. A->B Preparation C 3. PLA Probe Incubation Add PLA probes (anti-primary Ab and anti-biotin) with DNA oligos. B->C Binding D 4. Ligation & Amplification Ligate oligos if in proximity and amplify via rolling circle amplification. C->D Signal Generation E 5. Detection & Imaging Hybridize with fluorescent probes and visualize with microscopy. D->E Visualization

Caption: Workflow for a Proximity Ligation Assay (PLA) to detect target engagement.

Experimental Protocol: PLA for this compound

Objective: To visualize the engagement of a biotinylated "this compound" analog with its target kinase in fixed cells.

Materials:

  • Biotinylated "this compound" analog

  • Cells grown on coverslips

  • Formaldehyde or methanol for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody against the target kinase

  • Duolink® In Situ PLA reagents (or similar), including PLA probes (e.g., anti-rabbit PLUS and anti-biotin MINUS), ligation solution, and amplification solution with fluorescently labeled oligonucleotides

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Treatment, Fixation, and Permeabilization:

    • Treat cells with the biotinylated "this compound" analog.

    • Wash with PBS, fix with 4% formaldehyde, and permeabilize with 0.1% Triton X-100.[22]

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites using the blocking solution provided in the PLA kit.

    • Incubate with the primary antibody against the target kinase.[22]

  • PLA Probe Ligation:

    • Incubate with the PLA probes (e.g., anti-primary antibody and anti-biotin secondary antibodies conjugated to oligonucleotides).

    • If the probes are in close proximity, the oligonucleotides will be ligated to form a closed circle upon addition of the ligation solution.[20]

  • Amplification and Detection:

    • Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. The polymerase will use the circular DNA as a template for rolling circle amplification.[23]

    • The fluorescently labeled oligonucleotides will hybridize to the amplified DNA, creating a bright fluorescent spot.

  • Imaging and Analysis:

    • Mount the coverslips with mounting medium containing DAPI.

    • Visualize the PLA signals using a fluorescence microscope.

    • Quantify the number of PLA spots per cell using image analysis software.

Data Interpretation and Causality

An increase in the number of fluorescent spots in cells treated with the biotinylated compound compared to control cells (e.g., treated with biotin alone or no compound) provides direct visual evidence of target engagement. The subcellular localization of the spots can also provide valuable information about where the drug-target interaction occurs. A key consideration for this method is the need for a synthetically modified, biotinylated version of the compound that retains its binding affinity for the target.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementProximity Ligation Assay (PLA)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)In situ visualization of molecular proximity
Compound Requirement Unmodified compoundUnmodified compoundModified compound (e.g., biotinylated)
Target Requirement Endogenous or overexpressed proteinOverexpressed NanoLuc® fusion proteinEndogenous or overexpressed protein
Readout Western Blot, ELISA, or Mass SpecLuminescence ratioFluorescence microscopy (spots)
Data Output Qualitative (shift) or semi-quantitative (EC50)Quantitative (IC50, affinity)Qualitative/Semi-quantitative (spots/cell)
Throughput Low to medium (Western Blot), High (HT-CETSA)[11]HighLow to medium
Live/Fixed Cells Live cells (treatment), then lysisLive cellsFixed cells
Key Advantage Label-free, works with endogenous proteinsQuantitative in live cells, high throughputSingle-molecule visualization, spatial context
Key Limitation Indirect measure of binding, lower throughputRequires protein engineering (fusion tag)Requires modified compound, lower throughput

Conclusion: Selecting the Right Tool for the Job

The validation of target engagement is a cornerstone of modern drug discovery.[1][7] Each of the described methods—CETSA, NanoBRET™, and PLA—offers a unique set of advantages and limitations for assessing the interaction of a compound like "this compound" with its intracellular target.

  • CETSA is an excellent choice for initial validation with unmodified compounds and endogenous targets, providing label-free evidence of engagement.[8] Its throughput can be increased with modern detection methods.[11]

  • NanoBRET™ is the gold standard for obtaining quantitative intracellular affinity data in a high-throughput manner, making it ideal for structure-activity relationship (SAR) studies and lead optimization.[18][24]

  • PLA provides unparalleled spatial resolution, allowing you to visualize where in the cell the target engagement occurs, which can be critical for understanding the compound's mechanism of action.[21]

Ultimately, a multi-faceted approach, potentially employing an initial validation with CETSA followed by quantitative analysis with NanoBRET™, can provide the highest degree of confidence in a compound's target engagement profile. By carefully considering the specific research question and the available resources, researchers can select the most appropriate methodology to robustly validate their drug candidates and accelerate their journey toward the clinic.

References

  • ResearchGate. (n.d.). Troubleshooting Guide for Proximity Ligation Assay.
  • Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 994-1004.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Almqvist, H., et al. (2019).
  • Cravatt, B. F., & Simon, G. M. (2017). Determining target engagement in living systems.
  • Scott, J. S., & Tastan, O. Y. (2021). Target Engagement Assays in Early Drug Discovery. Molecules, 26(11), 3136.
  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology, 60, 449-471.
  • Martinez, N. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441.
  • ResearchGate. (n.d.). Small-Molecule Target Engagement in Cells | Request PDF.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Henderson, M. J., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • Selvita. (2023). A Practical Guide to Target Engagement Assays.
  • BioTechniques. (2018). Proximity ligation assay to study protein–protein interactions of proteins on two different cells.
  • Cheri, S., et al. (2021). Sensitive Measurement of Drug–Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834-10841.
  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
  • Creative Diagnostics. (n.d.). In Situ Proximity Ligation Assay (PLA) Protocol.
  • Wilson, L. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2228.
  • Tan, Y. S., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3792.
  • Settleman, J., et al. (2018). Science Forum: Challenges in validating candidate therapeutic targets in cancer. eLife, 7, e33243.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-184.
  • The Human Protein Atlas. (n.d.). Learn: proximity ligation assay.
  • Donaldson, J. G. (2016). Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ. Current Protocols in Cell Biology, 71, 17.11.1-17.11.13.
  • Wikipedia. (n.d.). Proximity ligation assay.
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11.
  • Zhang, Y., et al. (2023). Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research. International Journal of Molecular Sciences, 24(23), 16997.
  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
  • Oxford Global. (2023). Addressing Specific Targets and Dealing with Target Engagement.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Reddit. (n.d.). Proximity ligation assay help.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [https://www.blumberginstitute.org/assets/uploads/documents/poster-pdfs/2019-Posters/ medicinal-chemistry/The-role-of-the-pyridazine-ring-in-molecular-recognition-drug-discovery.pdf]([Link] medicinal-chemistry/The-role-of-the-pyridazine-ring-in-molecular-recognition-drug-discovery.pdf)
  • ResearchGate. (n.d.). (PDF) Challenges in validating candidate therapeutic targets in cancer.
  • Elgawish, M. S., et al. (2023). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Medicinal Chemistry, 14(11), 2097-2121.
  • Le-Dévéhat, F., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(8), 1279-1299.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

Sources

A Technical Guide to the Reproducibility of Pyridazin-3-ylmethanol Synthesis and the Bioactivity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of Pyridazin-3-ylmethanol, a valuable heterocyclic building block in medicinal chemistry. We will objectively compare the reproducibility and efficiency of common synthetic routes, offering detailed experimental protocols. Furthermore, while direct biological profiling of this compound is not extensively documented, we will explore the rich pharmacology of its derivatives, providing context for its significance as a pharmacophore in drug discovery.

Introduction: The Versatility of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antihypertensive, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, leveraging its reactive hydroxymethyl group for further chemical modifications.[3] Its utility as a foundational scaffold makes understanding its synthesis and the potential bioactivities of its derivatives a critical endeavor for researchers in drug development.

Comparative Analysis of this compound Synthesis

The reliable and reproducible synthesis of this compound is paramount for its application in multi-step synthetic campaigns. Two primary routes are commonly employed: the reduction of a pyridazine-3-carboxylate ester and a lesser-documented method commencing from furfuryl alcohol.

Method 1: Reduction of Ethyl Pyridazine-3-carboxylate

This is the most frequently cited method for the laboratory-scale synthesis of this compound. The reaction involves the reduction of the ester functionality of ethyl pyridazine-3-carboxylate using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

G Ethyl Pyridazine-3-carboxylate Ethyl Pyridazine-3-carboxylate This compound This compound Ethyl Pyridazine-3-carboxylate->this compound 1. LiAlH4, THF, 0°C 2. Aqueous workup

A schematic of the reduction of ethyl pyridazine-3-carboxylate.

Discussion of Reproducibility and Experimental Causality:

The reduction of esters with LiAlH₄ is a well-established and generally reliable transformation. However, the reproducibility of the yield for the synthesis of this compound can be variable. One documented procedure reports a modest yield of 26%.[3] Several factors can influence the outcome of this reaction:

  • Purity of Starting Material: The purity of the starting ethyl pyridazine-3-carboxylate is critical. Impurities can react with the LiAlH₄, leading to lower yields and complicating purification.

  • Reaction Conditions: Strict adherence to anhydrous conditions is essential, as LiAlH₄ reacts violently with water. The reaction is typically performed at 0°C to control the exothermic nature of the reduction.

  • Workup Procedure: The quenching of the reaction and subsequent workup to liberate the alcohol from the aluminum salts must be performed carefully to avoid loss of product.

Detailed Experimental Protocol (Method 1):

  • To a solution of ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a 1.0 M solution of lithium aluminum hydride in THF (1.0 eq) dropwise.

  • Stir the resulting suspension at 0°C for 30-60 minutes.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford this compound.

Method 2: Synthesis from Furfuryl Alcohol

An alternative, though less detailed in publicly available literature, is the synthesis of this compound from the readily available starting material, furfuryl alcohol. This method is noted to be a facile route, proceeding through a variation of established methods.[4] The transformation involves the oxidative ring opening of the furan ring followed by condensation with hydrazine to form the pyridazine core.

Conceptual Reaction Pathway:

G Furfuryl Alcohol Furfuryl Alcohol Intermediate Intermediate Furfuryl Alcohol->Intermediate Oxidative Ring Opening This compound This compound Intermediate->this compound Hydrazine

Conceptual pathway from furfuryl alcohol to this compound.

Discussion of Reproducibility and Potential Advantages:

Comparative Summary of Synthesis Methods:

FeatureMethod 1: Reduction of EsterMethod 2: From Furfuryl Alcohol
Starting Material Ethyl Pyridazine-3-carboxylateFurfuryl Alcohol
Key Reagents Lithium Aluminum Hydride, THFOxidizing agent, Hydrazine
Reported Yield 26%[3]Not widely reported
Scalability Suitable for lab scale; LiAlH₄ use can be challenging on a large scale.Potentially more suitable for large-scale synthesis due to cheaper starting material.
Reproducibility Moderate; sensitive to reaction conditions and purity of starting material.Unknown without a standardized, published protocol.

Bioassays: this compound as a Pharmacophore

Direct and extensive biological screening data for this compound is scarce in the public domain. Its primary role in the scientific literature is that of a versatile building block for the synthesis of more complex, biologically active molecules. Therefore, this section will focus on the known bioactivities of key classes of compounds that incorporate the this compound moiety, thus highlighting its importance as a pharmacophore.

Imidazo[1,2-b]pyridazine Derivatives: A Hub of Kinase Inhibition

One of the most prominent classes of compounds derived from this compound are the imidazo[1,2-b]pyridazines. This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity.[5][6]

Signaling Pathway Context: Kinase Inhibition

G cluster_0 Generic Kinase Signaling Pathway cluster_1 Mechanism of Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Signaling Cascade Signaling Cascade RTK->Signaling Cascade Phosphorylation Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Signaling Cascade->Cell Proliferation, Survival, etc. Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative->Signaling Cascade Inhibition

Inhibition of a generic kinase signaling pathway by an Imidazo[1,2-b]pyridazine derivative.

  • Anticancer Activity: Many imidazo[1,2-b]pyridazine derivatives have been investigated as anticancer agents due to their ability to inhibit various protein kinases involved in tumor growth and proliferation.[1][5]

  • Anti-inflammatory and Immunomodulatory Effects: These compounds have also shown promise in treating inflammatory and autoimmune diseases by targeting kinases within immune signaling pathways.[5][6]

  • Antiviral and Antiparasitic Properties: The imidazo[1,2-b]pyridazine scaffold has been explored for the development of novel antiviral and antiparasitic drugs.[5][7]

Other Pyridazine Derivatives: A Broad Spectrum of Activity

The pyridazine core, in general, is a component of numerous pharmacologically active compounds. Derivatives have demonstrated a wide array of biological effects:

  • Antimicrobial Activity: Various pyridazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][8] The specific activity and spectrum are highly dependent on the substitution pattern on the pyridazine ring.

  • Cardiovascular Effects: Certain pyridazine-containing compounds have been developed as antihypertensive agents.[1]

  • Central Nervous System (CNS) Activity: The pyridazine nucleus is also found in molecules with antidepressant and anxiolytic properties.[2]

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

While no specific data is available for this compound, a standard method to assess the antimicrobial potential of its derivatives is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. While the synthesis via reduction of ethyl pyridazine-3-carboxylate is established, its reproducibility can be variable, and the development and publication of a detailed, high-yielding protocol from furfuryl alcohol would be a significant contribution to the field, particularly for larger-scale applications.

Although direct bioassay data for this compound is limited, the extensive and diverse biological activities of its derivatives, especially the imidazo[1,2-b]pyridazines, firmly establish its importance as a key pharmacophore. Future research into the direct biological profiling of this compound and its simple derivatives could uncover novel intrinsic activities and further expand its utility in drug discovery. For now, its primary value lies in providing a reliable synthetic entry point to a rich and pharmacologically relevant chemical space.

References

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts (IJCRT), 11(2). [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • [Antimicrobial activity of new pyridazine deriv
  • Mohammed A. Ali's research works. University of Leeds and other institutions. [Link]
  • [Antimicrobial activity of new pyridazine deriv
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • Representative examples of biologically active drugs containing pyridazine moiety.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines, 3, 59-66. [Link]
  • Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evalu
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]
  • Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
  • Synthesis of Some Heterocyclic Compounds Derived from Furfural. (2018). Opast Publishing Group. [Link]
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyridazine-Based Compounds: A Case Study Featuring "PZN-3M"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pyridazine Scaffolds in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, the capacity for robust dual hydrogen-bonding, and weak basicity—make it an exceptionally versatile building block for engaging biological targets.[2][3]

Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, cardiovascular, and, most notably, anticancer effects.[4][5][6] Many of these anticancer properties are attributed to the inhibition of protein kinases, a critical class of enzymes that regulate cellular proliferation and survival.[7][8]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical pyridazine-based compound, which we will call PZN-3M (derived from the chemical intermediate Pyridazin-3-ylmethanol), against established multi-kinase inhibitors. The objective is to present a logical, scientifically-grounded workflow for evaluating its potential as a therapeutic agent, from initial in vitro screening to mechanistic elucidation. This document is designed not as a rigid template, but as an in-depth guide to the causality behind the experimental choices, ensuring that the data generated is robust, reproducible, and translatable.

Comparative Analysis: Benchmarking PZN-3M Against Established Kinase Inhibitors

A critical step in evaluating a new chemical entity is to benchmark its performance against current standards of care or well-characterized tool compounds.[9] This provides essential context for its potency and selectivity. For this case study, we will compare the hypothetical inhibitory activity of PZN-3M against Sorafenib and Dasatinib, two multi-kinase inhibitors with distinct but overlapping target profiles.[9]

The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a specific enzyme's activity by 50%.[9] Lower IC50 values are indicative of higher potency.

Table 1: Hypothetical In Vitro Kinase Inhibitory Potency (IC50, nM)
Target KinasePZN-3M (Hypothetical IC50)Sorafenib (Reference IC50)Dasatinib (Reference IC50)Rationale for Target Selection
VEGFR2 859030Key mediator of angiogenesis; critical for tumor growth.
PDGFRβ 705745Involved in tumor proliferation and angiogenesis.
c-Kit 15068<1Oncogenic driver in various cancers (e.g., GIST).
Bcr-Abl >10,0002,500<1Hallmark of Chronic Myeloid Leukemia (CML).
Src 8,500>5,000<1Key kinase in proliferation and metastasis signaling.

Reference IC50 values are illustrative and compiled from public domain data for comparative purposes.[9]

Data Interpretation and Causality

The hypothetical data in Table 1 positions PZN-3M as a potent inhibitor of key kinases involved in angiogenesis (VEGFR2, PDGFRβ) with moderate activity against c-Kit. Crucially, it shows significantly less activity against Bcr-Abl and Src compared to Dasatinib. This profile suggests a potential therapeutic window and a different selectivity profile from the established agents. Such a profile would justify advancing PZN-3M into cell-based assays to determine if this enzymatic potency translates into functional anti-proliferative effects.

From Enzyme to Cell: Assessing Cellular Cytotoxicity

An effective kinase inhibitor must not only inhibit its target enzyme but also penetrate the cell membrane and induce a biological response, such as inhibiting cell proliferation or inducing apoptosis.[10] Therefore, the next logical step is to screen PZN-3M against a panel of human cancer cell lines. The primary metric here is the half-maximal growth inhibitory concentration (GI50) or the IC50 for cytotoxicity.[11]

Table 2: Hypothetical Cellular Proliferation Inhibition (Cytotoxicity IC50, µM)
Cell LineCancer TypeKey MutationsPZN-3M (Hypothetical IC50)Doxorubicin (Positive Control)
HUVEC Normal (Endothelial)Wild-Type18.50.8
MCF-7 Breast CancerWild-Type BRAF12.31.2
A549 Lung CancerKRAS G12S15.12.1
K562 CMLBcr-Abl>500.5

Positive control data is illustrative. Doxorubicin is a standard chemotherapeutic agent used as a positive control in cytotoxicity assays.[10]

Interpreting Cellular Data and the Selectivity Index

The cellular data suggests PZN-3M has anti-proliferative effects in the low micromolar range against several cancer cell lines. Notably, its high IC50 against the K562 cell line, which is driven by Bcr-Abl, correlates with its low potency against the Bcr-Abl kinase in vitro. This provides a self-validating link between the enzymatic and cellular assays.

Furthermore, we can calculate a Selectivity Index (SI) , which is the ratio of the IC50 in a normal cell line to that in a cancer cell line (e.g., SI for MCF-7 = IC50 HUVEC / IC50 MCF-7 = 18.5 / 12.3 ≈ 1.5). An SI value greater than 2 is typically considered indicative of selective cytotoxic activity.[11] While our hypothetical SI is modest, it provides a quantitative basis for future lead optimization efforts to improve cancer cell selectivity.

Experimental Protocols and Methodologies

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system with appropriate controls. Below are detailed, step-by-step methodologies for the key experiments cited.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Preparation of Reagents :

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Substrate: Prepare specific peptide substrate for the target kinase (e.g., Poly(Glu, Tyr) 4:1 for VEGFR2).

    • ATP Mix: Prepare a solution of MgCl2 and ATP in kinase buffer. Include [γ-³³P]-ATP for radioactive detection.

  • Compound Dilution : Perform a serial dilution of PZN-3M and control compounds (Sorafenib, Dasatinib) in 100% DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced inhibition.

  • Assay Reaction :

    • To a 96-well plate, add 5 µL of diluted compound.

    • Add 20 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 25 µL of the ATP mix.

    • Incubate for 40 minutes at room temperature.

  • Reaction Termination and Detection :

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture to a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition relative to a DMSO-only control and fit the data to a dose-response curve to determine the IC50 value.

Diagram 1: General Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, ATP) add_kinase Add Kinase/ Substrate Mix prep_reagents->add_kinase prep_compound Serially Dilute Compound (PZN-3M) add_compound Add Compound to 96-well Plate prep_compound->add_compound add_compound->add_kinase add_atp Initiate with ATP Mix & Incubate add_kinase->add_atp stop_reaction Stop Reaction (Phosphoric Acid) add_atp->stop_reaction filter_wash Transfer to Filtermat & Wash stop_reaction->filter_wash read_plate Measure Radioactivity filter_wash->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][12]

  • Cell Seeding :

    • Culture human cancer cell lines (e.g., MCF-7, A549) in their recommended media.[10]

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment :

    • Prepare serial dilutions of PZN-3M and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a no-cell "blank" control.[10]

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Subtract the background absorbance (blank wells) and calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting viability against compound concentration.

Diagram 2: Targeted Signaling Pathway

The hypothetical data suggests PZN-3M targets pathways crucial for tumor angiogenesis and proliferation. This diagram illustrates the central role of VEGFR2 and PDGFRβ in these processes.

G PZN3M PZN-3M VEGFR2 VEGFR2 PZN3M->VEGFR2 Inhibits PDGFRbeta PDGFRβ PZN3M->PDGFRbeta Inhibits VEGF VEGF Ligand VEGF->VEGFR2 PDGF PDGF Ligand PDGF->PDGFRbeta PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRbeta->PLCg PDGFRbeta->PI3K PDGFRbeta->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: PZN-3M hypothetically targets VEGFR2 and PDGFRβ signaling.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial benchmarking of a novel pyridazine-based compound, PZN-3M. The hypothetical data demonstrates a promising profile as an inhibitor of key angiogenic kinases, which translates to selective anti-proliferative activity in cancer cell lines. The provided protocols for in vitro kinase and cytotoxicity assays represent robust, industry-standard methods for generating reliable preliminary data.

The logical next steps in the development of PZN-3M would include:

  • Broader Kinase Profiling : Screen against a large panel of kinases (e.g., >400) to more fully understand its selectivity profile.

  • Mechanism of Action Studies : Conduct further cell-based assays to confirm the on-target effects, such as Western blotting to assess the phosphorylation status of downstream targets like AKT and ERK.

  • ADME/Tox Profiling : Perform initial in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess its drug-like properties.[9]

By following a structured, hypothesis-driven approach grounded in scientific integrity, researchers can efficiently evaluate novel compounds like PZN-3M and make informed decisions on their potential for further development as therapeutic agents.

References

  • Vertex AI Search Result, based on "Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases". [URL not directly available]
  • Mirage News. (2025, August 21). Therapeutic Potential of Pyridazinones Explored. [URL not directly available]
  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]
  • Slideshare.
  • Malaysian Journal of Medicine and Health Sciences. (2021, April 6).
  • PubMed. (2024, December 9).
  • National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
  • National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
  • Frontiers. (2022, September 13).
  • Protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol. [Link]
  • ICML 2025 Papers. [URL not directly available]
  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
  • ResearchGate. Biological activities of pyridazinones. [Link]
  • National Institutes of Health. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

Sources

A Comparative Statistical Analysis of the Biological Potential of Pyridazin-3-ylmethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, heterocyclic compounds, particularly those containing the pyridazine scaffold, represent a focal point of intensive research. Their inherent chemical properties and diverse biological activities make them privileged structures in medicinal chemistry. This guide provides an in-depth comparative analysis of the biological potential of Pyridazin-3-ylmethanol, a fundamental pyridazine derivative. Due to the limited publicly available biological data on this compound, this analysis extends to structurally related and functionally relevant alternatives to provide a comprehensive statistical framework for researchers. We will explore key biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, supported by detailed experimental protocols and comparative data to guide future research and application.

Introduction to this compound and Its Chemical Space

This compound is a simple pyridazine derivative featuring a hydroxymethyl group at the 3-position. The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is known to impart unique physicochemical properties to molecules, including enhanced polarity and hydrogen bonding capabilities, which can be crucial for interactions with biological targets. While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is a key component in a vast array of biologically active molecules. This guide will statistically compare its potential biological profile with that of its positional isomer, 3-Pyridinemethanol, and a more complex pyridazinone derivative, to highlight the influence of the pyridazine core and its substituents on biological activity.

Comparative Analysis of In Vitro Cytotoxicity

The evaluation of a compound's effect on cell viability is a critical first step in assessing its therapeutic potential, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for determining cell viability.[1][2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to assess the cytotoxic effects of test compounds on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, 3-Pyridinemethanol, and a reference pyridazine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I Anti_Inflammatory_Workflow cluster_cox COX Inhibition Assay cluster_no Nitric Oxide Production Assay A Incubate COX Enzymes with Compound B Add Arachidonic Acid A->B C Measure Peroxidase Activity B->C D Calculate IC50 & Selectivity Index C->D E Seed RAW 264.7 Cells F Pre-treat with Compound E->F G Stimulate with LPS F->G H Measure Nitrite with Griess Reagent G->H I Calculate % Inhibition of NO Production H->I

Caption: Workflows for in vitro anti-inflammatory assays.

Comparative Anti-inflammatory Data

Several pyridazine derivatives have demonstrated potent and selective COX-2 inhibitory activity.

Compound/DerivativeCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Pyrazole-pyridazine hybrid (5f)1.50-[5]
Pyrazole-pyridazine hybrid (6f)1.15-[5]
Pyridazine derivative (5a)0.7716.70[6]
Pyridazine derivative (6b)0.186.33[7]
Pyridazine-based thiazole (9a)0.015521.29[8]
Pyridazine-based thiazole (16b)0.016918.63[8]
Celecoxib (Reference Drug)0.3537.03[6]
Indomethacin (Reference Drug)0.420.50[6]

Note: The data indicates that the pyridazine scaffold is a promising framework for developing selective COX-2 inhibitors. Testing this compound in these assays would be crucial to understand the contribution of its simple structure to anti-inflammatory activity.

Comparative Analysis of Antimicrobial Activity

The pyridazine core is also present in numerous compounds with significant antimicrobial properties. The evaluation of antimicrobial efficacy is typically performed using broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC). [9][10][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the minimum inhibitory concentration of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and a reference antibiotic (e.g., Gentamicin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Diagram of the Broth Microdilution Workflow:

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Determine MIC (Lowest Concentration with No Growth) C->D

Sources

A Researcher's Guide to the Peer-Reviewed Validation of Pyridazin-3-ylmethanol: A Comparative and Inferential Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a structured approach to the validation of Pyridazin-3-ylmethanol. In the absence of direct, peer-reviewed comparative studies on this specific molecule, this document leverages established structure-activity relationship (SAR) data from analogous pyridazine derivatives to build a predictive framework for its biological evaluation. This guide is designed to be a practical tool, offering not just a comparative overview but also detailed, actionable protocols for validation.

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that are advantageous in drug design.[1] Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding have made it a cornerstone in the development of various therapeutic agents.[1] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Notably, the 3-aminopyridazine core is present in approved drugs such as the antidepressant Minaprine and the GnRH receptor antagonist Relugolix.[1][4]

This compound, with its simple yet potentially influential hydroxymethyl substituent, represents an intriguing but underexplored entity within this chemical space. The methanol group can act as a hydrogen bond donor and acceptor, potentially influencing solubility, metabolic stability, and target engagement. This guide will, therefore, compare this compound to structurally related and well-characterized pyridazine analogs to infer its potential biological activities and lay out a comprehensive roadmap for its empirical validation.

Comparative Analysis of this compound and Structurally Related Analogs

To build a hypothesis-driven validation strategy, we will compare the physicochemical properties and known biological activities of relevant pyridazine derivatives. The selection of analogs is based on the presence of the core pyridazine ring and substituents at the 3-position that allow for a logical SAR progression to the hydroxymethyl group of this compound.

Physicochemical and Biological Profile of Selected Pyridazine Analogs

The following table summarizes key data for selected pyridazine analogs, providing a basis for inferring the potential properties of this compound.

CompoundStructureKey Biological ActivityRationale for ComparisonReference(s)
3-Aminopyridazine 3-Aminopyridazine structureCore scaffold for various bioactive molecules, including antidepressants and hormone receptor antagonists.The amino group is a key hydrogen bonding moiety, similar to the hydroxyl group in this compound. Provides a baseline for the biological relevance of 3-substituted pyridazines.[1][4][5]
Minaprine Minaprine structureAtypical antidepressant, activating serotonergic and dopaminergic pathways.Demonstrates that a 3-substituted pyridazine can be a CNS-active agent. The more complex side chain provides a contrast to the simple methanol group.[4][6]
3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine structureIntermediate for pharmaceuticals targeting cancer and inflammatory diseases. Exhibits antiproliferative effects.The addition of a chloro group at the 6-position allows for an exploration of how substitution on the other side of the ring impacts the activity of the 3-substituted pyridazine core.[7]
(Pyridazin-3-yl)acetonitrile (Pyridazin-3-yl)acetonitrile structurePrecursor for compounds with potential kinase inhibitory activity.The cyano group is an isostere for some interactions and provides a different electronic profile compared to the methanol group.[8]
This compound this compound structureHypothesized: Potential kinase inhibitor, antimicrobial agent, or CNS-active molecule.The hydroxyl group can form hydrogen bonds, potentially mimicking the interactions of the amino group in active 3-aminopyridazine derivatives.N/A
Inferred Potential of this compound

Based on the SAR of the analogs, we can hypothesize the following potential activities for this compound:

  • Kinase Inhibition: The pyridazine scaffold is common in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[8][9] The hydroxymethyl group of this compound could potentially form key hydrogen bonds with the kinase hinge, similar to the amino group in many 3-aminopyridazine-based inhibitors.[8]

  • Antimicrobial Activity: Pyridazine derivatives have shown a broad range of antimicrobial activities.[3][10] The polarity and hydrogen bonding capacity of the methanol group could contribute to interactions with bacterial or fungal targets.

  • CNS Activity: Given that Minaprine, a 3-substituted pyridazine, is a known antidepressant, it is plausible that the small, polar this compound could cross the blood-brain barrier and interact with CNS targets.[4]

Experimental Validation Protocols

To move from inference to empirical evidence, a systematic validation is required. The following section details the necessary experimental protocols.

Synthesis of this compound

A reliable synthesis is the first step for any validation study. A common laboratory-scale synthesis involves the reduction of a pyridazine-3-carboxylic acid ester.

Protocol 1: Synthesis via Reduction

  • Esterification: Convert pyridazine-3-carboxylic acid to its ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.

  • Reaction Setup: Dissolve ethyl pyridazine-3-carboxylate in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Reduction: Add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), dropwise to the stirred solution. The molar ratio should be carefully controlled.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Pyridazine-3-carboxylic acid ester Ethyl pyridazine-3-carboxylate start->ester Esterification reduction Reduction with LiAlH4 in THF ester->reduction workup Quench, Extract, & Purify reduction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

In Vitro Biological Screening

The next step is to screen this compound against a panel of relevant biological targets based on our hypotheses.

Kinase Inhibition Assays

A broad panel of kinases should be screened to identify potential targets.

Protocol 2: Kinase Inhibition Profiling

  • Primary Screen: Screen this compound at a fixed concentration (e.g., 10 µM) against a diverse panel of human kinases (e.g., a panel of 96 kinases covering different families).

  • Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity and less inhibition.

  • Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) in the primary screen.

  • Dose-Response Analysis: For the identified hits, perform a dose-response analysis by incubating the kinase with serial dilutions of this compound.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each hit kinase by fitting the dose-response data to a suitable sigmoidal curve.

G cluster_kinase Kinase Inhibition Workflow start Primary Screen (10 µM) hits Identify Hits (>50% inhibition) start->hits dose_response Dose-Response Assay hits->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for kinase inhibition profiling.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity, standard microdilution assays should be performed.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the current body of peer-reviewed literature does not offer a direct comparative validation of this compound, a robust, inferential analysis based on the well-established structure-activity relationships of the pyridazine scaffold provides a strong foundation for its systematic evaluation. The hypotheses presented in this guide—potential kinase inhibitory, antimicrobial, and CNS activities—are grounded in the known pharmacology of its structural analogs.

The provided experimental protocols offer a clear and actionable path for researchers to empirically validate these hypotheses. Successful validation, particularly in kinase inhibition or antimicrobial assays, would position this compound as a valuable lead compound for further optimization in drug discovery programs. Future work should focus on expanding the SAR around this simple yet promising scaffold, exploring substitutions on the pyridazine ring and modifications of the hydroxymethyl group to enhance potency and selectivity.

References

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]
  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. [No Source URL Provided]
  • Structure‐activity relationship of the synthesized pyridazine derivatives.
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. [No Source URL Provided]
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health (NIH). [Link]
  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link]
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). [Link]
  • Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Synthesis and antimicrobial study of novel pyridine quaternary analogs. [No Source URL Provided]
  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). [Link]
  • Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. Royal Society of Chemistry (RSC). [Link]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [No Source URL Provided]
  • Aminopyridazine. National Institutes of Health (NIH). [Link]
  • [Pharmacologic profile of an original psychotropic drug. Minaprine: comparison with six reference antidepressives]. PubMed. [Link]
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [No Source URL Provided]
  • Representative examples of biologically active drugs containing pyridazine moiety.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health (NIH). [Link]
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. [Link]

Sources

Illuminating the Path: A Comparative Guide to the Vasodilatory Mechanism of Pyridazin-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, pyridazine scaffolds have emerged as a versatile and potent class of compounds. Among these, derivatives of pyridazin-3-ylmethanol are gaining attention for their potential therapeutic benefits, particularly as vasodilators. This guide provides an in-depth, objective comparison of the proposed mechanism of action for this compound derivatives against established alternative vasodilators. We will delve into the experimental data that underpins these mechanistic claims, offering a clear, evidence-based perspective for researchers in the field.

A Note on the Scope of this Guide

While the focus of this guide is on "this compound" derivatives, the currently available public research provides more extensive mechanistic data on the broader class of pyridazinone and pyridazine derivatives. Due to the close structural analogy, it is widely anticipated that this compound derivatives will exhibit a similar mechanism of action. Therefore, this guide will leverage the robust data from the broader pyridazinone class to elucidate the expected mechanism of this compound derivatives, with the clear understanding that direct experimental confirmation on specific this compound compounds is an active area of research.

The Central Hypothesis: eNOS/NO-Mediated Vasodilation

The primary mechanism of action proposed for pyridazinone derivatives, and by extension this compound derivatives, is the upregulation of endothelial nitric oxide synthase (eNOS) and subsequent enhancement of nitric oxide (NO) production .[1][2] This leads to the relaxation of vascular smooth muscle and, consequently, vasodilation.

This mechanism contrasts with other classes of vasodilators, which operate through different pathways. A clear understanding of these distinctions is crucial for target validation, lead optimization, and the design of robust screening assays.

Visualizing the Signaling Pathway

To better understand the proposed mechanism, let's visualize the signaling cascade.

eNOS Signaling Pathway cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Pyridazin-3-ylmethanol_Derivative This compound Derivative eNOS_mRNA eNOS mRNA Transcription Pyridazin-3-ylmethanol_Derivative->eNOS_mRNA Upregulates eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation NO Nitric Oxide (NO) eNOS_protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->eNOS_protein sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes

Figure 1: Proposed signaling pathway for this compound derivative-induced vasodilation.

Comparative Analysis with Alternative Vasodilators

To provide a comprehensive understanding, we will compare the proposed mechanism of this compound derivatives with three established classes of vasodilators: organic nitrates, calcium channel blockers, and direct-acting vasodilators.

FeatureThis compound Derivatives (Proposed)Organic Nitrates (e.g., Nitroglycerin)Calcium Channel Blockers (e.g., Verapamil)Direct-Acting Vasodilators (e.g., Hydralazine)
Primary Target Endothelial Nitric Oxide Synthase (eNOS)Soluble Guanylate Cyclase (sGC)L-type Calcium ChannelsMultiple/Complex; involves prostacyclin pathway
Mechanism Upregulates eNOS expression and activity, leading to increased endogenous NO production.[1][2]Metabolized to release exogenous NO, which directly activates sGC.Blocks the influx of extracellular calcium into vascular smooth muscle cells, preventing contraction.Induces relaxation through a prostacyclin-dependent pathway and may also involve potassium channel opening.
Endothelium Dependency Primarily endothelium-dependent.Endothelium-independent.Endothelium-independent.Partially endothelium-dependent at lower concentrations.

Experimental Validation: A Step-by-Step Approach

Confirming the mechanism of action requires a series of well-designed experiments. Here, we outline the key protocols to validate the proposed eNOS/NO-mediated vasodilation of this compound derivatives.

Ex Vivo Vasorelaxation Assay (Isolated Aortic Ring)

This assay is the cornerstone for assessing the vasodilatory potential of a compound.

Aortic Ring Assay Workflow Start Start: Isolate Thoracic Aorta Prep Prepare Aortic Rings (1-2 mm) Start->Prep Mount Mount Rings in Organ Bath Prep->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_Compound Cumulative Addition of Test Compound Contract->Add_Compound Measure Measure Isometric Tension (Relaxation) Add_Compound->Measure Analyze Analyze Data: Calculate EC50 Measure->Analyze

Figure 2: Workflow for the isolated aortic ring vasorelaxation assay.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse and place it in cold Krebs-Henseleit buffer. Carefully remove adherent connective and adipose tissue.

  • Ring Preparation: Cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

  • Contraction: Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

  • Compound Addition: Once the contraction is stable, cumulatively add the test compound (e.g., a this compound derivative) in increasing concentrations.

  • Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-induced contraction.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Comparative Data (EC50 Values in Rat Aortic Rings):

Compound ClassRepresentative CompoundApproximate EC50 (µM)
Pyridazinone Derivatives Compound 5d (from Allam et al., 2021)0.0053[2]
Compound 5e (from Allam et al., 2021)0.0025[2]
Organic Nitrates Nitroglycerin0.1824[2]
Direct-Acting Vasodilators Hydralazine18.21[2]
Calcium Channel Blockers Verapamil~1-10 (endothelium-intact)
Measurement of Nitric Oxide (NO) Production

Directly measuring an increase in NO production in response to the test compound provides strong evidence for the proposed mechanism. The Griess assay is a common and accessible method for this.

Protocol (Griess Assay for Nitrite):

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in a multi-well plate and grow to confluence.

  • Treatment: Treat the cells with the this compound derivative at various concentrations for a specified time. Include a positive control (e.g., acetylcholine) and a negative control (vehicle).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent I (sulfanilamide in acidic solution) to the supernatant and incubate.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) and incubate in the dark. A purple azo compound will form in the presence of nitrite (a stable metabolite of NO).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Quantification of eNOS mRNA Expression

To determine if the compound upregulates the eNOS gene, quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard.

Protocol (qRT-PCR for eNOS mRNA):

  • Cell Culture and Treatment: Treat HUVECs with the test compound as described for the NO production assay.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of eNOS mRNA using the ΔΔCt method. An increase in the relative expression in treated cells compared to control cells indicates upregulation.

Conclusion and Future Directions

The available evidence strongly suggests that pyridazinone derivatives, and by extension this compound derivatives, exert their vasodilatory effects through the modulation of the eNOS/NO signaling pathway. This mechanism is distinct from that of many established vasodilators, offering a potentially novel therapeutic approach.

Future research should focus on:

  • Direct Mechanistic Studies: Performing the outlined experiments on a series of specific this compound derivatives to confirm the proposed mechanism for this subclass.

  • Selectivity Profiling: Investigating the selectivity of these compounds for eNOS over other NOS isoforms (iNOS and nNOS) to better predict their therapeutic window and potential side effects.

  • In Vivo Efficacy: Translating the in vitro findings to in vivo models of hypertension and other cardiovascular diseases to assess their therapeutic potential.

By systematically applying the experimental approaches detailed in this guide, researchers can confidently elucidate the mechanism of action of novel this compound derivatives and advance their development as next-generation cardiovascular therapeutics.

References

  • Allam, H. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 12(10), 1736-1751.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Future Medicinal Chemistry, 13(1), 35-51.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pyridazin-3-ylmethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Pyridazin-3-ylmethanol (CAS No. 37444-46-5), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a protocol, but a framework for understanding the critical thinking behind responsible chemical waste management.

Hazard Profile and Initial Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound, a nitrogen-containing heterocyclic organic compound, requires careful management due to its potential health and environmental risks.

Chemical and Physical Properties

A summary of key properties for this compound is provided below to inform handling and disposal decisions.

PropertyValueSource
Chemical Formula C₅H₆N₂OPubChem[1]
Molecular Weight 110.11 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
GHS Hazard Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)PubChem[1]
Storage Store in a cool, dry, well-ventilated area.Fisher Scientific[2]

Expert Insight: The GHS classification "Harmful if swallowed"[1] immediately signals that this compound must not be disposed of via standard laboratory drains or as regular solid waste. The nitrogenous heterocyclic structure also suggests potential for environmental persistence and aquatic toxicity if not properly managed.

The Core Directive: A Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from a risk-based assessment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. Before handling this compound for disposal, ensure you are equipped with:

  • Safety Goggles/Glasses: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[3]

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice. This compound waste must be collected in a designated hazardous waste container.

  • Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. Avoid using metal containers for nitrogenous compounds where possible to prevent potential reactions.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[4] Include the approximate concentration and quantity.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[2]

Step 3: On-Site Accumulation - The Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][5]

  • Container Management: Keep the waste container securely closed except when adding waste.

  • Regular Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.

Step 4: Final Disposal - The Path to Destruction

Due to its chemical nature, this compound is not suitable for landfill or sewer disposal. The recommended and most environmentally sound method of disposal is incineration .

  • Licensed Waste Disposal Contractor: Arrange for the collection of the hazardous waste container by a licensed and reputable hazardous waste disposal contractor.[6]

  • Incineration: This is the preferred method for the destruction of organic hazardous waste.[7] High-temperature incineration, equipped with afterburners and scrubbers, ensures the complete destruction of the compound to its elemental components.[7]

Causality Explained: The thermal decomposition of pyridazine and its derivatives can produce toxic byproducts such as hydrogen cyanide (HCN) and nitrogen oxides (NOx). Professional incineration facilities are equipped with advanced emission control systems, including scrubbers, to neutralize these hazardous gases before they are released into the atmosphere, ensuring compliance with stringent environmental regulations set by agencies like the U.S. Environmental Protection Agency (EPA).[8][9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[3][10]

  • Collect and Dispose: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[11]

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[12]

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal Final Disposal A Step 1: Don Appropriate PPE B Step 2: Segregate Waste into Labeled Container A->B Handle with care C Step 3: Store in Satellite Accumulation Area (SAA) B->C Securely sealed D Step 4: Arrange for Professional Pickup C->D Container is full E High-Temperature Incineration D->E Transport by licensed contractor

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By adhering to this comprehensive guide, which integrates procedural steps with the scientific rationale behind them, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical stewardship is integral to the advancement of science and the development of new therapies.

References

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (n.d.).
  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group.
  • 3-(Hydroxymethyl)pyridazine. (n.d.). PubChem.
  • eTool: Hospitals - Facilities Management - Waste Management. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Incineration In Hazardous Waste Management. (n.d.). U.S. Environmental Protection Agency.
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (1986, September). U.S. Environmental Protection Agency.
  • 40 CFR Part 264 Subpart O -- Incinerators. (n.d.). eCFR.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridazin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Pyridazin-3-ylmethanol, a heterocyclic compound featuring a pyridazine ring, represents a class of molecules with significant potential. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the protection of researchers and the integrity of your work.

The Foundation of Safety: A Comprehensive Hazard Assessment

Before any handling protocol is established, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound may be limited, data from aggregated sources and structurally related compounds, such as other pyridazine derivatives, provide a clear and necessary basis for a conservative safety approach.[1][2] The primary hazards are well-defined and demand respect.[3][4]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral (Category 4) Harmful if swallowed. Ingestion can lead to systemic effects.

P301+P310, P270[1][3]
Skin Irritation (Category 2) Causes skin irritation upon direct contact. Prolonged exposure can lead to inflammation and discomfort.

P280, P302+P352, P362+P364[3][4]
Serious Eye Irritation (Category 2A) Causes serious eye irritation. Direct contact with eyes can result in significant, potentially lasting damage.

P280, P305+P351+P338[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

P261, P271, P304+P340[3][4]

This hazard profile dictates that this compound must be handled with engineering controls and PPE designed to prevent ingestion, skin/eye contact, and inhalation.

The Core Protocol: Selecting and Using Appropriate PPE

PPE is the final barrier between you and the chemical. Its effectiveness is entirely dependent on correct selection and consistent use. The following protocol is based on a risk-based approach for handling this compound in a standard research laboratory setting.

Eye and Face Protection: The Non-Negotiable First Line

The risk of serious eye irritation necessitates robust protection.[4] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Mandatory: Chemical safety goggles that conform to European Standard EN 166 (or equivalent) are required at all times when handling the compound.[5]

  • Best Practice: When there is a heightened risk of splashing (e.g., during transfers of larger quantities or when handling solutions under pressure), a full-face shield should be worn in addition to chemical safety goggles.[6][7] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Comprehensive Barrier

Given the skin irritation hazard, preventing dermal exposure is critical.[3] Protection must extend beyond just the hands.

  • Gloves: Chemical-resistant gloves are mandatory.

    • Material: Nitrile or neoprene gloves are recommended.[6][8] They provide adequate protection for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.

    • Technique: Double-gloving is a proven strategy to significantly reduce the risk of exposure from a single glove failure.[6] Always inspect gloves for tears or pinholes before use. Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact, and dispose of contaminated gloves as hazardous waste.[5] Change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[7]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required. A flame-resistant coat is advisable as a general best practice in a chemical laboratory.[6]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes must be worn.[6] Fabric shoes that can absorb spills are not permitted.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation means that engineering controls are the primary method of protection.[4]

  • Primary Control: All handling of solid this compound and its solutions must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][3]

  • Secondary Control: In the rare event that handling outside of a fume hood is unavoidable (e.g., during certain instrument maintenance procedures) or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance and fit-testing, as mandated by OSHA standards.[7][9]

Table 2: PPE Selection Guide for this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Chemical Safety GogglesDouble Nitrile/Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Small-Scale Reactions Chemical Safety GogglesDouble Nitrile/Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Large Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron/CoverallsNIOSH-Approved Respirator

Operational and Disposal Plan: A Step-by-Step Workflow

A safe outcome is the result of a planned procedure. Follow this workflow for every operation involving this compound.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Ensure the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary chemicals, equipment, and spill cleanup materials before starting work. An inert absorbent material like vermiculite or sand should be readily available.[10]

  • Inspect PPE: Carefully inspect all PPE for damage, degradation, or contamination before donning.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]

Step 2: Safe Handling Protocol
  • Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).

  • Execution: Perform all manipulations within the chemical fume hood. Avoid generating dust when handling the solid.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even after wearing gloves.[5]

Step 3: Spill Management
  • Minor Spills (inside fume hood): Absorb the spill with an inert, dry material.[10] Place the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.[2][10]

  • Major Spills: Evacuate the area immediately. Alert your laboratory supervisor and environmental health and safety (EHS) office.[10][11]

Step 4: Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, absorbent materials, and empty containers, must be treated as hazardous waste.[2]

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10]

  • Regulatory Compliance: All disposal must adhere to local, state, and federal regulations. Never dispose of this compound or its containers in the standard trash or down the drain.[2][6]

Visualizing the Workflow for Safe Handling

To ensure a clear, logical progression of tasks, the following workflow diagram illustrates the critical steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Perform Work Inside Chemical Fume Hood C->D E Handle Spills Immediately with Proper Procedure D->E If Spill Occurs F Decontaminate Workspace & Equipment D->F G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly (Gloves Last) G->H J Final Disposal via EHS Professionals G->J Store for Pickup I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • BenchChem. Proper Disposal of (4-(Pyridin-3-yl)phenyl)methanol: A Guide for Laboratory Professionals. BenchChem.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmqM3NTsHs1Mgij9Zz3y0lYkvphADeG2QYse4Kibtn2RWGXnKiuYQfM0JkNYUb_Vy0jbcGCj6L0K-n7x7Cvy0yTYRPsCVorecNGWU9bKNTntfsJrDo1GC6bxZcBSlDZORp829PttYEwlNnSIQWkyV8v9njLG0T0g7vk1sGeVqoC5AEbX049pMsPUobxNk2p4hNIHqPhxb_Ty0enB_tX03Dbyjz5QZJU_om73X_Pi6J_s2h
  • CymitQuimica. (2024). Safety Data Sheet: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol. CymitQuimica.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtJ8TQl5Vt00MMAASXK1CuBYEB5q7g4VlGdtJynIAlQmanLRCJpOi_v24j0dtw8H0xLatxonwKNupcwXnX0jASD18HhAhcuzsbCM2zpnJJUAg4U75wgHejILUEKHIv-Q-4aPeurTX6LqBqN1UTUn6biM6n9TQu8l9y
  • BLD Pharmatech. Safety Data Sheet: (S)-Piperidin-3-ylmethanol hydrochloride. BLD Pharmatech.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtdZGpOFl2oNqqyRFRdhY4MVo2IhQG9zFpXSYBDJqG-gmRHHoyL1CsBP1lUS1iOklXR4LlWU4_BO73lh4mpkXJrBzOz7IrPF0ebbbVzvbCreQDfIAPG12EZ3NwHG2Ba8eLQs_C8El5ex5VxXXMacolGIhZO1cqC1d_1WWUOdh6gOqFCCawtg==
  • PubChem. 3-(Hydroxymethyl)pyridazine. National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/2794575
  • CymitQuimica. (2023). Safety Data Sheet: 3,6-Di(1H-imidazol-1-yl) pyridazine. CymitQuimica.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdT8oJL-17kKpJ2qY4nO82EnLN_78TGA-YF0cCt4NjJjoLd-WupNvpVr4GoweJ73Az39Kj0_alUTYlKW4d2kyYSjTsxojQ2pvcVBaMgIfIV24rYBjW2w-TKQgpNTEqYg8LSe2EJebr4_5CjHvQ6G58naOjIHlwxkT
  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.URL: https://chemm.hhs.gov/ppe.htm
  • Sigma-Aldrich. (2025). Safety Data Sheet: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt. Sigma-Aldrich.URL: https://www.sigmaaldrich.com/sds/aldrich/h1529
  • Kolmi Hopen. Pesticides PPE - Choosing the right personal protective equipment. Kolmi Hopen.URL: https://www.kolmi-hopen.com/en/blog/pesticides-ppe-choosing-the-right-personal-protective-equipment-n216
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyridazine. Thermo Fisher Scientific.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp_cVJtBKHSC0QrSvkEeDGrfz8T4utfwKBl9MdHptDJc-XBXZUW0Yyc-jfL12QfhhR6JEcBlk7eLP_74pip6kc4zyXbntkqPhFmo5aJZyRyBmPfR2nacCcwJBBp51ZqRzogsnz117hLJ8b6n9x-BHmx-p6JlsYmB91xX54Sv_EnLnBrTBR3CgKeS8bt3tymLdKoMuH9XxjAYwND3FRaDMrLcJFQd9uEPiI5tbTEUQkiff5ML1tcZGX-uB_0O7iHzLG4wYHmbGJXH0=
  • Fisher Scientific. Safety Data Sheet: Pyridazine. Fisher Scientific.URL: https://www.fishersci.com/sds/01326.phtml
  • Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl ether. Sigma-Aldrich.URL: https://www.sigmaaldrich.com/sds/millipore/ex0197
  • BenchChem. Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3. BenchChem.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-312g9-IdWr5R2AnnMIROzECbHRigv8yc5j-gzBurOQ5ZOoZiDHOqiNKyUszssE74qp-R4ehGfMZr7PCY-e2VEIIQxGmUCHTFiM8ob2koeGTARWRYIzHzmkaYMNDjKJiPA9athA_XCtBQLOhRWgl6feXNAOq2hahGGj2YymQwG8O4_v9m7tV47zZNJGJ6ooF31yoXX1if0Jk11CVafKOvRsyK3Zn4QQZBdA==
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmn1GPO5DbUH0NL3NFlCCszEKQjHTI1LJLlU27qD3Vfp_u7EfBFZ4vpDnLQg60zILSx6oS_Wjqi-FA3OujT5zIqtuZZqW_vxcVb6xHIpwE5vI3MJG9xXf_x4VdeYp7jA_QUAVPYCAK
  • BenchChem. Essential Safety and Operational Protocols for 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3sjWwb-IwyMKdMfEkbbkN6_aMazMq1xUIMM12LI-z8om7r66WDPPB-n_hFkUBknfVSSUADyMprjvUpTYwfTfOb_BBN0hTNKUdTn0VMTJikD_hzw7U7iAIL2iUMGspNhhtdnNRxSDz78ylPOQnnLWU8zJcsUzu0LJwiKzfIqyn2vWEmAtATOffQpaxkhBDM4paO1b9TcUpitDcE7LsPYWvaFDGEncg6YFFzCvL-HY=
  • National University of Singapore. Disposal of Waste Solvents. NUS Chemistry.URL: https://www.chem.nus.edu.sg/ohs/information/risk-assessment-forms/disposal-of-waste-solvents/

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazin-3-ylmethanol
Reactant of Route 2
Pyridazin-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.